3-Amino-6-chloropyridine-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-6-chloropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-4-2-1-3(8)5(9-4)6(10)11/h1-2H,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGSKLHDWJCBDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693913 | |
| Record name | 3-Amino-6-chloropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866807-27-4 | |
| Record name | 3-Amino-6-chloropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Amino-6-chloropyridine-2-carboxylic acid
Foreword: The Strategic Importance of a Substituted Picolinic Acid
3-Amino-6-chloropyridine-2-carboxylic acid is a pivotal molecular scaffold in modern medicinal chemistry and drug development. As a substituted picolinic acid (a derivative of pyridine-2-carboxylic acid), its unique arrangement of functional groups—a carboxylic acid, an amine, and a chlorine atom—offers a versatile platform for creating complex molecules with significant biological activity.[1][2] The strategic placement of the amine and carboxylic acid groups ortho to each other makes it an excellent bidentate chelating agent, while the chlorine atom at the 6-position provides a reactive handle for further synthetic modifications, such as cross-coupling reactions. This guide provides an in-depth analysis of the primary synthesis pathways for this key intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative assessment to inform route selection for research and development.
Chapter 1: Retrosynthetic Analysis and Core Strategies
A retrosynthetic look at the target molecule reveals several logical disconnections. The primary challenge lies in the selective introduction of three distinct functional groups onto the pyridine ring with correct regiochemistry. Two dominant strategies emerge:
-
"Pyridine First" Approach: This strategy begins with a pre-functionalized pyridine ring, such as 2,6-dichloropyridine, and sequentially introduces the amino and carboxyl groups. This is the most common and industrially relevant approach.
-
"Ring Formation" Approach: This involves constructing the substituted pyridine ring from acyclic precursors. While offering flexibility, these methods are often more complex and less convergent for this specific target.
This guide will focus on the "Pyridine First" approach, detailing the most field-proven pathway that proceeds via nitration, amination, and carboxylation.
Chapter 2: The Primary Synthesis Pathway from 2,6-Dichloropyridine
This pathway is the workhorse for producing this compound. It leverages the differential reactivity of the chlorine atoms and the directing effects of the substituents introduced in each step.
Logical Flow of the Primary Synthesis Pathway
Caption: Primary synthesis route starting from 2,6-dichloropyridine.
Step 1: Regioselective Nitration of 2,6-Dichloropyridine
-
Objective: To introduce a nitro group at the C3 position, which will later be reduced to the required amino group.
-
Mechanism and Rationale: Direct nitration of pyridine is notoriously difficult due to the electron-deficient nature of the ring, which is further deactivated by the two chlorine atoms.[3] The reaction requires harsh conditions, typically a mixture of nitric acid and strong oleum (fuming sulfuric acid).[4] The oleum acts as a superacid system, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The SO₃ in oleum is also believed to form a complex with the pyridine nitrogen, further activating the ring towards electrophilic attack.[4] The substitution occurs regioselectively at the 3-position, which is the least deactivated position for electrophilic attack on the pyridine ring.
-
Trustworthiness through Protocol: A self-validating protocol requires precise control over temperature and reagent addition to prevent runaway reactions and the formation of dinitrated byproducts.
Experimental Protocol: Synthesis of 2,6-Dichloro-3-nitropyridine [4]
-
Apparatus Setup: A three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel is charged with 20% oleum.
-
Reagent Addition: 2,6-Dichloropyridine is slowly added to the oleum while maintaining the temperature below 40°C with an ice bath. The mixture is stirred until all the solid dissolves.
-
Nitration: A mixture of 98% nitric acid and 98% sulfuric acid is added dropwise via the dropping funnel, ensuring the reaction temperature does not exceed 100-110°C.
-
Reaction Monitoring: The reaction is held at this temperature for 2-3 hours. Progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice. The precipitated yellow solid is collected by filtration.
-
Purification: The crude solid is washed thoroughly with cold water until the washings are neutral, and then dried under vacuum. The product is typically of sufficient purity for the next step, or it can be recrystallized from ethanol.
Step 2: Selective Amination of 2,6-Dichloro-3-nitropyridine
-
Objective: To replace the chlorine atom at the C2 position with an amino group.
-
Mechanism and Rationale: This step is a nucleophilic aromatic substitution (SNAr) reaction. The strong electron-withdrawing nitro group at the C3 position activates the chlorine atoms at C2 and C6 towards nucleophilic attack. The C2 position is more activated than the C6 position due to the combined electron-withdrawing effects of the nitro group and the ring nitrogen. Therefore, reaction with aqueous ammonia selectively displaces the C2 chlorine.
-
Causality in Experimental Choice: Using aqueous ammonia under controlled temperature and pressure allows for selective monosubstitution. Overly harsh conditions could lead to the displacement of both chlorine atoms or other side reactions.
Experimental Protocol: Synthesis of 6-Chloro-3-nitro-2-aminopyridine
-
Reaction Setup: A pressure vessel is charged with 2,6-dichloro-3-nitropyridine and concentrated aqueous ammonia.
-
Reaction Conditions: The vessel is sealed and heated to 80-90°C with vigorous stirring for 4-6 hours. The internal pressure will increase during the reaction.
-
Work-up: After cooling to room temperature, the pressure is carefully released. The resulting slurry is filtered.
-
Purification: The collected solid is washed with cold water and dried to yield the product, which is typically a bright yellow solid.
Step 3: Sandmeyer Reaction to Introduce a Nitrile Group
-
Objective: To convert the newly introduced amino group into a nitrile (cyano group), which will serve as a precursor to the carboxylic acid.
-
Mechanism and Rationale: The Sandmeyer reaction is a classic transformation of an aryl amine. The amine is first diazotized by treating it with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperature (0-5°C) to form a diazonium salt.[5] This intermediate is highly reactive. The subsequent addition of a copper(I) cyanide solution results in the displacement of the diazonium group (N₂) by a cyanide group.
-
Trustworthiness through Protocol: Strict temperature control during diazotization is critical. If the temperature rises, the diazonium salt can prematurely decompose, leading to side products and reduced yield.
Experimental Protocol: Synthesis of 3-Amino-6-chloro-2-cyanopyridine
-
Diazotization: 6-Chloro-3-nitro-2-aminopyridine is suspended in a mixture of concentrated hydrochloric acid and water. The suspension is cooled to 0-5°C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise, keeping the temperature below 5°C.
-
Cyanation: In a separate flask, a solution of copper(I) cyanide and sodium cyanide in water is prepared and cooled. The cold diazonium salt solution is slowly added to this cyanide solution. Effervescence (evolution of N₂ gas) will be observed.
-
Reaction Completion: The reaction mixture is allowed to warm to room temperature and then heated gently (e.g., to 50°C) for 1 hour to ensure complete reaction.
-
Work-up and Purification: The mixture is cooled, and the precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography or recrystallization.
Step 4: Hydrolysis of the Nitrile to a Carboxylic Acid
-
Objective: To convert the nitrile group into the final carboxylic acid functionality.
-
Mechanism and Rationale: The nitrile group is hydrolyzed under strong acidic conditions. Concentrated sulfuric acid is commonly used. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an imidic acid intermediate. This is then tautomerized to an amide, which is subsequently hydrolyzed to the carboxylic acid and ammonium sulfate.
-
Causality in Experimental Choice: Using a strong acid like sulfuric acid and elevated temperatures ensures the complete hydrolysis of both the nitrile and any remaining amide intermediate.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: 3-Amino-6-chloro-2-cyanopyridine is added cautiously in portions to concentrated sulfuric acid, with cooling to manage the initial exotherm.
-
Hydrolysis: The mixture is heated to 100-120°C and maintained for 2-4 hours until the reaction is complete (monitored by TLC or HPLC).
-
Work-up: The reaction mixture is cooled and carefully poured onto crushed ice.
-
Isolation: The pH of the resulting solution is carefully adjusted to the isoelectric point of the amino acid (typically pH 3-4) using a base like sodium hydroxide or ammonium hydroxide. The product will precipitate out of the solution.
-
Purification: The solid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.
Chapter 3: Alternative Synthesis Strategy via Directed Ortho-Metalation (DoM)
An alternative, more convergent approach involves the use of Directed ortho-Metalation (DoM). This strategy can significantly shorten the synthesis sequence.
Logical Flow of the DoM Pathway
Caption: Convergent synthesis using Directed ortho-Metalation.
-
Mechanism and Rationale: DoM relies on a directing metalation group (DMG) to guide a strong base (like n-BuLi or LDA) to deprotonate a specific ortho-position.[6][7] In this case, the amino group of 3-amino-6-chloropyridine is first protected, for example, as a pivaloyl amide (-NHCOtBu). This bulky amide group acts as an excellent DMG.[8] It coordinates to the lithium base, positioning it to selectively abstract the proton at the C2 position, forming a lithiated intermediate.[8][9][10] This intermediate is then quenched with an electrophile, in this case, carbon dioxide (either as dry ice or bubbled gas), to install the carboxylic acid group. Finally, deprotection of the amide under acidic conditions reveals the target molecule.
-
Advantages and Disadvantages: This route is often shorter and can be higher yielding. However, it requires strictly anhydrous conditions, cryogenic temperatures (-78°C), and the use of pyrophoric organolithium reagents, which can be challenging to handle on a large scale.
Chapter 4: Comparative Analysis of Synthesis Pathways
| Parameter | Primary Pathway (from 2,6-Dichloropyridine) | Directed Ortho-Metalation (DoM) Pathway |
| Starting Materials | Readily available, inexpensive commodity chemical. | Requires synthesis or purchase of 3-amino-6-chloropyridine. |
| Number of Steps | 4 linear steps. | 3 steps (including protection/deprotection). |
| Reagents & Conditions | Uses strong acids (oleum, H₂SO₄), pressure reaction. | Requires cryogenic temperatures (-78°C), pyrophoric reagents (n-BuLi). |
| Scalability | Well-established for large-scale industrial production. | More challenging to scale due to safety and equipment constraints. |
| Key Challenges | Handling of hazardous reagents, regioselectivity control. | Strict control of anhydrous conditions and low temperatures. |
| Overall Yield | Moderate, typically 30-40% over 4 steps. | Can be higher, potentially >60% over 3 steps. |
Chapter 5: Purification and Characterization
Regardless of the synthetic route, the final product must be rigorously purified and characterized to meet the standards required for drug development.
-
Purification: The primary method for purification is recrystallization. The crude product precipitated during the pH adjustment can be dissolved in a suitable solvent (e.g., hot water, ethanol/water mixture) and allowed to cool slowly to form pure crystals.
-
Characterization: The identity and purity of this compound are confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound, typically aiming for >98%.[11]
-
Melting Point: A sharp melting point indicates high purity.
-
Conclusion
The synthesis of this compound is a well-understood process, with the multi-step pathway from 2,6-dichloropyridine being the most industrially viable and commonly practiced route. While alternative methods like Directed ortho-Metalation offer a more convergent and potentially higher-yielding approach, they present significant challenges in terms of reagent handling and scalability. The choice of synthesis pathway ultimately depends on the specific requirements of the project, including scale, available equipment, cost considerations, and the safety protocols of the research or manufacturing environment. A thorough understanding of the underlying reaction mechanisms and experimental nuances is paramount to achieving a successful and reproducible synthesis of this critical pharmaceutical building block.
References
- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]
- 2. Picolinic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. US4310671A - Process for producing 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 5. US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine - Google Patents [patents.google.com]
- 6. Directed Ortho Metalation [organic-chemistry.org]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
3-Amino-6-chloropyridine-2-carboxylic acid molecular structure
<An In-depth Technical Guide on the Core Molecular Structure of 3-Amino-6-chloropyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a cornerstone heterocyclic compound, serving as a versatile building block in the realms of medicinal chemistry and materials science. Its distinct trifunctional molecular architecture, featuring an amino group, a chloro substituent, and a carboxylic acid moiety, presents a highly adaptable scaffold for the synthesis of a broad spectrum of complex molecules. This is particularly evident in the discovery and development of novel pharmaceutical agents. This comprehensive guide provides a detailed examination of its molecular structure, physicochemical characteristics, and well-established methods for its synthesis and analysis. By elucidating the rationale behind experimental decisions and offering self-validating protocols, this document is intended to furnish researchers and drug development experts with the essential knowledge to proficiently employ this compound in their scientific pursuits.
Introduction: The Strategic Value of a Trifunctional Heterocycle
The pyridine scaffold is a prevalent structural motif in a multitude of approved therapeutic drugs and biologically active compounds. The precise positioning of functional groups on this core structure is a fundamental principle of contemporary drug design, facilitating the meticulous adjustment of pharmacological properties. This compound stands out as an exceptionally valuable synthetic intermediate due to the distinct reactivity of its substituents. The carboxylic acid at the 2-position, the amino group at the 3-position, and the chloro group at the 6-position each offer a unique point for chemical alteration, enabling a controlled and sequential elaboration of the molecular framework. This inherent versatility has established its use in the synthesis of compounds aimed at a variety of therapeutic areas, including oncology, inflammation, and infectious diseases.
Molecular Structure and Physicochemical Properties
A fundamental prerequisite for the effective application of this compound is a comprehensive understanding of its molecular design and intrinsic properties.
Structural Analysis
The molecular framework is built upon a pyridine ring with substitutions at the 2, 3, and 6 positions.
-
Carboxylic Acid Group (-COOH) at C2: This functional group is a primary site for forming amide bonds, esterification, or for reduction. Its acidity is influenced by its proximity to the nitrogen atom within the ring.
-
Amino Group (-NH2) at C3: This primary amine acts as a nucleophilic center, readily engaging in reactions like acylation, alkylation, and diazotization. It is a critical point for introducing molecular diversity.
-
Chloro Group (-Cl) at C6: The chlorine atom serves as a versatile leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions, which is a prevalent method for introducing a wide array of substituents. It also functions as a handle for cross-coupling reactions.
The interplay between these functional groups governs the molecule's overall reactivity and its preferred spatial arrangement.
Summary of Physicochemical Data
| Property | Value |
| Molecular Formula | C6H5ClN2O2[1] |
| Molecular Weight | 172.57 g/mol [1] |
| IUPAC Name | This compound[1] |
| CAS Number | 866807-27-4[1] |
| Appearance | Off-white to light yellow solid |
| Melting Point | 177 °C (decomposes)[2] |
| Solubility | Soluble in DMSO, methanol; sparingly soluble in water |
Note: The physical properties can exhibit slight variations depending on the supplier and the purity of the compound.
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is a multi-step process that demands precise control over reaction conditions to ensure high purity and yield. The following protocol outlines a common and dependable method for laboratory-scale synthesis.
Synthetic Workflow Diagram```dot
Caption: Analytical workflow for product characterization.
Anticipated Analytical Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to display characteristic signals for the two aromatic protons on the pyridine ring, as well as the protons of the amino and carboxylic acid groups. The chemical shifts and coupling patterns will be indicative of the substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis will confirm the presence of the six distinct carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This method provides crucial information regarding the purity of the sample and confirms the molecular weight of the compound. The anticipated mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is approximately 173.01.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching of the primary amine, the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-Cl stretching vibrations.
Applications in Drug Discovery and Medicinal Chemistry
The trifunctional character of this compound establishes it as a valuable precursor for the synthesis of a wide array of biologically active molecules.
Key Synthetic Transformations
-
Amide Coupling: The carboxylic acid can be readily coupled with a variety of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form amides, a prevalent structural feature in many drug molecules.
-
Suzuki and Buchwald-Hartwig Cross-Coupling: The chloro group at the 6-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.
-
Functionalization of the Amino Group: The amino group can be acylated, alkylated, or utilized as a directing group for further electrophilic substitution on the pyridine ring.
Logical Flow of Derivatization
Caption: Derivatization strategies for this compound.
Conclusion
This compound is a foundational building block in the synthesis of complex heterocyclic compounds. Its well-defined molecular structure and the orthogonal reactivity of its functional groups offer a robust platform for the creation of diverse chemical libraries for applications in drug discovery and materials science. The synthetic and analytical protocols outlined in this guide present a validated framework for the dependable preparation and characterization of this vital intermediate, empowering researchers to fully harness its potential in their scientific work.
References
An In-depth Technical Guide to 3-Amino-6-chloropyridine-2-carboxylic acid (CAS Number: 866807-27-4)
This technical guide provides a comprehensive overview of 3-Amino-6-chloropyridine-2-carboxylic acid, a key heterocyclic building block for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into its chemical identity, physicochemical properties, a proposed synthetic route, reactivity profile, key applications, and essential safety information.
Core Chemical Identity and Properties
This compound, also known as 3-amino-6-chloropicolinic acid, is a substituted pyridine derivative.[1] Its unique trifunctional nature, featuring an amino group, a chloro substituent, and a carboxylic acid on the pyridine scaffold, makes it a versatile intermediate in organic synthesis.[2] The Chemical Abstracts Service (CAS) has assigned the unique identifier 866807-27-4 to this compound, ensuring its unambiguous identification in scientific literature and chemical databases.[1]
Physicochemical Data Summary
The fundamental properties of this compound are summarized in the table below, based on computed data from reliable chemical databases.
| Property | Value | Source(s) |
| CAS Number | 866807-27-4 | [1] |
| Molecular Formula | C₆H₅ClN₂O₂ | [1] |
| Molecular Weight | 172.57 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C1=CC(=NC(=C1N)C(=O)O)Cl | [1] |
| InChIKey | TXGSKLHDWJCBDC-UHFFFAOYSA-N | [1] |
| Physical Form | Powder | [3] |
| Storage Temperature | Room Temperature | [3] |
Synthesis and Manufacturing Insights
A patent for the synthesis of the related compound, 4-amino-3,5,6-trichloropicolinic acid, describes a process involving the ammonolysis of a tetrachloropicolinonitrile followed by hydrolysis.[6] This suggests a viable strategy for the target molecule could start from 3,6-dichloropyridine-2-carbonitrile.
Proposed Synthetic Pathway
The following diagram illustrates a hypothetical two-step synthesis of this compound.
Caption: Proposed two-step synthesis of the target compound.
Detailed Hypothetical Experimental Protocol
Step 1: Synthesis of 3-Amino-6-chloropyridine-2-carbonitrile (Intermediate)
-
To a sealed pressure vessel, add 3,6-dichloropyridine-2-carbonitrile (1 equivalent).
-
Add a suitable solvent such as dioxane or another high-boiling point ether.
-
Introduce an excess of aqueous ammonia (e.g., 28-30% solution, 5-10 equivalents).
-
Seal the vessel and heat the reaction mixture to 120-150°C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the intermediate, 3-amino-6-chloropyridine-2-carbonitrile.
Step 2: Hydrolysis to this compound (Final Product)
-
To a round-bottom flask equipped with a reflux condenser, add the 3-amino-6-chloropyridine-2-carbonitrile intermediate (1 equivalent).
-
Add an excess of a strong acid (e.g., 70-90% sulfuric acid) or a strong base (e.g., 6M sodium hydroxide).
-
Heat the mixture to reflux (typically 100-120°C) for 4-8 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction mixture to a pH of approximately 3-4 with a suitable base (if acid hydrolysis was used) or acid (if base hydrolysis was used). The product is expected to be least soluble at its isoelectric point.
-
The precipitated solid is collected by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford the final product, this compound.
Chemical Reactivity and Functionalization Potential
The reactivity of this compound is governed by its three functional groups: the carboxylic acid, the aromatic amino group, and the chloro substituent.
-
Carboxylic Acid Group (-COOH): This group can undergo standard carboxylic acid reactions such as esterification, amidation (after activation, e.g., to an acid chloride or with coupling agents), and reduction to the corresponding alcohol.
-
Amino Group (-NH₂): The amino group is a nucleophile and can participate in reactions such as acylation, alkylation, and diazotization. The electron-donating nature of the amino group activates the pyridine ring towards electrophilic substitution, although the positions are also influenced by the other substituents.
-
Chloro Group (-Cl): The chlorine atom can be displaced via nucleophilic aromatic substitution reactions, particularly with strong nucleophiles, or participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of substituents at the 6-position.
The interplay of these functional groups allows for a diverse range of chemical transformations, making this molecule a valuable scaffold in combinatorial chemistry and drug discovery.
Caption: Key reactivity of the functional groups.
Applications in Research and Development
Substituted pyridine carboxylic acids are prevalent scaffolds in medicinal chemistry and agrochemical research.[2] this compound serves as a crucial intermediate in the synthesis of more complex molecules with potential biological activity.
-
Pharmaceuticals: This compound is a building block for the synthesis of various therapeutic agents. The pyridine core is a common feature in many approved drugs, and the specific substitution pattern of this molecule allows for the generation of libraries of compounds for screening against various biological targets.
-
Agrochemicals: Picolinic acid derivatives are known to exhibit herbicidal and fungicidal properties. This molecule can be used as a starting material for the development of new and effective crop protection agents.
Safety and Handling
This compound is classified as harmful and an irritant. It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.
Globally Harmonized System (GHS) Classification: [1]
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.
Recommended Precautions:
-
Wear protective gloves, clothing, and eye/face protection.
-
Avoid breathing dust.
-
Use only outdoors or in a well-ventilated area.
-
Wash hands thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes.
-
If swallowed, call a poison center or doctor if you feel unwell.
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.
References
- 1. 866807-27-4 | 3-Amino-6-chloro-2-pyridinecarboxylic acid - Moldb [moldb.com]
- 2. This compound | 866807-27-4 [chemicalbook.com]
- 3. This compound | 866807-27-4 [sigmaaldrich.com]
- 4. 866807-27-4 | this compound | Chlorides | Ambeed.com [ambeed.com]
- 5. Method for synthesizing 4-amino-3, 6-dichloropicolinic acid through electrolytic dechlorination, product and application - Eureka | Patsnap [eureka.patsnap.com]
- 6. US4336384A - Preparation of 4-amino-3,5,6-trichloropicolinic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-Amino-6-chloropyridine-2-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-6-chloropyridine-2-carboxylic acid is a substituted pyridine derivative that serves as a crucial building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring an amino group, a chloro substituent, and a carboxylic acid moiety on a pyridine scaffold, offers a versatile platform for the construction of complex molecular architectures. The strategic positioning of these functional groups allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis and reactivity, and its potential applications in drug discovery and development.
Physicochemical Properties
The physicochemical properties of this compound are fundamental to its handling, reactivity, and application in various chemical processes. A summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₂O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 172.57 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| CAS Number | 866807-27-4 | --INVALID-LINK--[1] |
| Physical State | Yellow powder | --INVALID-LINK-- |
| Melting Point | >300 °C (decomposes) (Predicted) | |
| Boiling Point | 413.6±45.0 °C (Predicted) | --INVALID-LINK--[2], --INVALID-LINK--[3] |
| Density | 1.577 g/cm³ | --INVALID-LINK--[3] |
| pKa | 4.01±0.10 (Predicted) | --INVALID-LINK--[3] |
| Flash Point | 203.9±28.7 °C (Predicted) | --INVALID-LINK--[2] |
| Refractive Index | 1.660 (Predicted) | --INVALID-LINK--[2] |
| Solubility | Soluble in deionized water.[4] Solubility in other common organic solvents such as ethanol, DMSO, and methanol is expected but quantitative data is not readily available. | |
| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C.[3] |
Spectral Data Analysis
While experimental spectral data for this compound is not widely published, a theoretical analysis based on its structure allows for the prediction of its key spectral features.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the protons of the amino and carboxylic acid groups. The chemical shifts would be influenced by the electron-withdrawing nature of the chlorine atom and the carboxylic acid group, and the electron-donating nature of the amino group.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at the most downfield position, typically in the range of 165-185 ppm. The chemical shifts of the pyridine ring carbons would be influenced by the attached substituents.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would be characterized by the following key absorption bands:
-
O-H stretch of the carboxylic acid as a broad band in the region of 2500-3300 cm⁻¹.
-
N-H stretch of the primary amine as two sharp peaks in the region of 3300-3500 cm⁻¹.
-
C=O stretch of the carboxylic acid as a strong, sharp peak around 1700-1725 cm⁻¹.
-
C=C and C=N stretches of the pyridine ring in the 1400-1600 cm⁻¹ region.
-
C-Cl stretch in the fingerprint region.
Mass Spectrometry (Predicted)
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the carboxylic acid group, the amino group, and the chlorine atom.
Synthesis and Reactivity
Synthetic Approach
A representative, though not experimentally verified for this specific compound, protocol is outlined below:
Step 1: Nitration of a 2,5-dichloropyridine derivative. This step would introduce a nitro group onto the pyridine ring, which can later be converted to the amino group.
Step 2: Reduction of the nitro group. The nitro group can be reduced to a primary amine using standard reducing agents such as tin(II) chloride or catalytic hydrogenation.
Step 3: Carboxylation of the pyridine ring. This can be achieved through various methods, such as lithiation followed by quenching with carbon dioxide, or through a palladium-catalyzed carbonylation reaction.
Reactivity Profile
The reactivity of this compound is dictated by its three functional groups:
-
Amino Group: The primary amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It also activates the pyridine ring towards electrophilic substitution.
-
Carboxylic Acid Group: The carboxylic acid moiety can be converted into a variety of derivatives, including esters, amides, and acid chlorides. It can also participate in decarboxylation reactions under certain conditions.
-
Chloro Group: The chlorine atom is a good leaving group in nucleophilic aromatic substitution reactions, particularly when the pyridine ring is activated by electron-withdrawing groups.
Applications in Drug Development
Substituted aminopyridine carboxylic acids are valuable scaffolds in medicinal chemistry due to their ability to mimic biological molecules and interact with various biological targets. While specific drugs synthesized directly from this compound are not prominently documented, its structural motifs are present in a range of bioactive compounds. Its utility as a "protein degrader building block" suggests its application in the development of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation technologies.[5]
The combination of a hydrogen bond donor (amino group), a hydrogen bond acceptor (carboxylic acid), and a site for further modification (chloro group) makes this molecule an attractive starting point for the design of enzyme inhibitors, receptor antagonists, and other therapeutic agents.
Safety and Handling
This compound is associated with several hazard classifications.[1] It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a versatile and valuable building block for organic synthesis. Its unique combination of functional groups provides a rich platform for the development of novel compounds with potential applications in medicinal chemistry and materials science. While a comprehensive set of experimental data for this specific molecule is not yet publicly available, its predicted properties and the known reactivity of its constituent functional groups provide a strong foundation for its use in research and development. As the demand for novel chemical entities continues to grow, the importance of versatile intermediates like this compound is expected to increase.
References
A Technical Guide to 3-Amino-6-chloropyridine-2-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-6-chloropyridine-2-carboxylic acid is a highly functionalized heterocyclic compound that has garnered significant attention in medicinal chemistry. Its unique arrangement of a carboxylic acid, an amino group, and a chlorine atom on a pyridine ring makes it a versatile scaffold and a valuable starting material for the synthesis of complex molecules with diverse biological activities. This guide provides a comprehensive overview of the synthesis, chemical properties, and, most notably, the application of this compound as a key building block in the development of targeted therapeutics, with a particular focus on its role in the synthesis of Janus kinase (JAK) inhibitors.
Physicochemical Properties and Safety Information
A thorough understanding of the physicochemical properties of a starting material is paramount for its effective use in synthesis and for ensuring laboratory safety.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₂O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 172.57 g/mol | --INVALID-LINK--[1] |
| Appearance | Yellow powder | --INVALID-LINK-- |
| CAS Number | 866807-27-4 | --INVALID-LINK--[1] |
| Solubility | Information not widely available in provided search results. Generally, such compounds exhibit solubility in polar organic solvents. |
Safety and Handling: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Its hydrochloride salt is also commercially available and shares similar handling precautions.[2][3]
Synthesis of this compound
A potential, though unverified, synthetic pathway could involve:
-
Nitration of a suitable chloropyridine precursor to introduce a nitro group.
-
Oxidation of a methyl or other oxidizable group at the 2-position to a carboxylic acid.
-
Selective reduction of the nitro group to an amino group.
The synthesis of related aminopyridine carboxylic acids often involves the reduction of a corresponding nitropyridine carboxylic acid. For instance, 3-aminopyridine-2-carboxylic acid can be prepared by the catalytic hydrogenation of 3-nitropyridine-2-carboxylic acid using a palladium on carbon catalyst.[5]
Hypothetical Synthetic Workflow:
Caption: A potential synthetic route to this compound.
Application in Drug Discovery: A Key Building Block for Janus Kinase (JAK) Inhibitors
The primary value of this compound in drug discovery lies in its role as a versatile intermediate for the synthesis of complex, biologically active molecules. While direct synthesis of a marketed drug from this specific starting material is not explicitly detailed in the provided search results, the aminopyridine scaffold is a well-established pharmacophore in a class of targeted therapies known as Janus kinase (JAK) inhibitors.[6]
JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for signaling from cytokine and growth factor receptors.[1][7] Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune diseases and cancers.[7] Therefore, inhibitors of JAKs have emerged as an important class of therapeutics.
The synthesis of various JAK inhibitors involves the use of substituted aminopyridine building blocks. For example, the synthesis of potent JAK2 inhibitors has been reported starting from 2-chloro-5-methyl-3-nitropyridine, which is then elaborated into a carboxylic acid and coupled with various amines.[6] This highlights the utility of the functionalities present in this compound for the construction of such inhibitors.
General Synthesis of a JAK Inhibitor Core from this compound
The carboxylic acid and amino groups of this compound are ideal handles for further chemical modifications, typically through amide bond formation.
Step-by-Step Experimental Protocol (Generalized):
-
Amide Coupling:
-
To a solution of this compound in a suitable aprotic solvent (e.g., dimethylformamide or dichloromethane), add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., diisopropylethylamine).
-
Stir the mixture at room temperature for a short period to activate the carboxylic acid.
-
Add the desired amine reactant to the mixture. The choice of amine is crucial for the final biological activity and selectivity of the inhibitor.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography or LC-MS.
-
Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove the coupling reagents and other water-soluble byproducts.
-
The crude product is then purified by column chromatography on silica gel.
-
-
Further Functionalization (e.g., Suzuki Coupling):
-
The chlorine atom on the pyridine ring can be used for further diversification through cross-coupling reactions, such as the Suzuki coupling.
-
The purified amide from the previous step is dissolved in a suitable solvent system (e.g., a mixture of dioxane and water).
-
A boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., sodium carbonate or potassium phosphate) are added.
-
The reaction mixture is heated under an inert atmosphere until the starting material is consumed.
-
After cooling, the reaction is worked up and the final product is purified by chromatography or recrystallization.
-
Illustrative Workflow for JAK Inhibitor Synthesis:
Caption: General workflow for the synthesis of a JAK inhibitor core.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for derivatives of this compound were not found, general principles for aminopyridine-based inhibitors can be applied. The amide portion of the molecule often plays a crucial role in binding to the hinge region of the kinase domain through hydrogen bonding. The substituents introduced via cross-coupling reactions (R₂ in the workflow above) typically occupy the hydrophobic pocket of the ATP-binding site, and modifications in this region can significantly impact potency and selectivity. The amino group at the 3-position can also be involved in hydrogen bonding interactions or serve as a point for further derivatization.
Conclusion
This compound is a valuable and versatile building block for the synthesis of medicinally relevant compounds. Its trifunctional nature provides multiple handles for chemical modification, making it an attractive starting material for the construction of complex molecular architectures. While its most prominent potential application appears to be in the synthesis of JAK inhibitors, its utility is by no means limited to this class of molecules. As the demand for novel, targeted therapeutics continues to grow, the importance of readily available and highly functionalized intermediates like this compound in drug discovery and development is set to increase. Further research into the synthesis and applications of this compound is warranted and will likely lead to the discovery of new and improved therapeutic agents.
References
- 1. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Picloram (Ref: X 159868) [sitem.herts.ac.uk]
- 3. This compound hydrochloride | C6H6Cl2N2O2 | CID 73977825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]
- 5. CAS 1918-02-1: 4-amino-3,5,6-trichloropicolinic acid [cymitquimica.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
The Emergence of a Key Pharmaceutical Scaffolding: A Technical Guide to 3-Amino-6-chloropyridine-2-carboxylic acid
An In-depth Exploration of its Synthesis, Scientific Significance, and Role in Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents.[1] Among the vast array of substituted pyridines, 3-Amino-6-chloropyridine-2-carboxylic acid has emerged as a critical building block, particularly in the synthesis of complex molecules for targeted therapies. This guide provides a comprehensive technical overview of this compound, from its initial synthesis to its applications as a versatile intermediate in pharmaceutical research and development. We will delve into the logical underpinnings of its synthesis, provide detailed experimental protocols, and explore the chemical properties that make it a valuable tool for drug discovery professionals.
Physicochemical Properties and Identification
A clear understanding of the fundamental properties of this compound is essential for its effective use in synthesis. The compound is a substituted picolinic acid, a class of pyridine carboxylic acids known for their utility in creating enzyme inhibitors and other therapeutic agents.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem CID 53393434[2] |
| Synonyms | 3-Amino-6-chloropicolinic acid | PubChem CID 53393434[2] |
| CAS Number | 866807-27-4 | PubChem CID 53393434[2] |
| Molecular Formula | C₆H₅ClN₂O₂ | PubChem CID 53393434[2] |
| Molecular Weight | 172.57 g/mol | PubChem CID 53393434[2] |
| Appearance | White to brown powder or crystals | N/A |
| InChI | InChI=1S/C6H5ClN2O2/c7-4-2-1-3(8)5(9-4)6(10)11/h1-2H,8H2,(H,10,11) | PubChem CID 53393434[2] |
| SMILES | C1=CC(=NC(=C1N)C(=O)O)Cl | PubChem CID 53393434[2] |
The hydrochloride salt (CAS 1112213-20-3) is also commonly used in synthesis.[3]
Historical Context and Discovery
While the precise first synthesis of this compound is not widely documented in early chemical literature, its emergence is intrinsically linked to the expansion of medicinal chemistry programs in the early 21st century. The compound, identified by CAS number 866807-27-4, appears in patents and publications around 2007, notably in disclosures related to the discovery of novel kinase inhibitors. Its development was not an isolated event but rather a logical step in the exploration of the chemical space around aminopyridine scaffolds, which were showing significant promise as hinges for ATP-binding sites in enzymes. The strategic placement of the amino, chloro, and carboxylic acid groups provides a trifecta of functional handles for creating diverse molecular libraries with specific three-dimensional orientations.
Strategic Synthesis and Mechanistic Rationale
The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. While several theoretical routes exist, a common and logical approach begins with a readily available dichlorinated pyridine precursor. The following workflow illustrates a plausible and efficient synthetic pathway.
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative, multi-step synthesis adapted from analogous preparations of substituted aminopicolinic acids.
Step 1: Nitration of 2,6-Dichloropyridine
-
Rationale: The introduction of a nitro group is a classic method for enabling subsequent amination. The electron-withdrawing nature of the chlorine atoms directs the nitration to the 3-position.
-
Procedure:
-
To a cooled (0-5 °C) solution of concentrated sulfuric acid, add 2,6-dichloropyridine portion-wise, ensuring the temperature does not exceed 10 °C.
-
Add fuming nitric acid dropwise to the solution while maintaining the low temperature.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice, causing the product, 2,6-dichloro-3-nitropyridine, to precipitate.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Step 2: Selective Amination
-
Rationale: The chlorine atom at the 2-position is more activated towards nucleophilic substitution than the one at the 6-position due to the electronic influence of the adjacent nitro group. This allows for selective displacement.
-
Procedure:
-
Dissolve 2,6-dichloro-3-nitropyridine in a suitable solvent such as ethanol or isopropanol.
-
Bubble ammonia gas through the solution or add aqueous ammonia at room temperature.
-
Stir the reaction for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the product, 2-amino-6-chloro-3-nitropyridine, will precipitate.
-
Filter the product, wash with a small amount of cold solvent, and dry.
-
Step 3: Reduction of the Nitro Group
-
Rationale: The nitro group is reduced to a primary amine, which is a key functional group of the final product. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Procedure:
-
Suspend 2-amino-6-chloro-3-nitropyridine in methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.
-
Monitor the reaction until the starting material is consumed.
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain 2,3-diamino-6-chloropyridine.
-
Step 4: Sandmeyer-type Reaction and Hydrolysis
-
Rationale: This two-step sequence first converts the 2-amino group into a nitrile via a diazonium salt intermediate, which is then hydrolyzed to the carboxylic acid. This is a common strategy for converting an amino group to a carboxylic acid on an aromatic ring.
-
Procedure:
-
Dissolve the 2,3-diamino-6-chloropyridine in an aqueous solution of hydrochloric acid at 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.
-
Slowly add the cold diazonium salt solution to the cyanide solution. A reaction will occur, often with the evolution of nitrogen gas.
-
After the addition is complete, warm the mixture gently to ensure complete reaction to form 3-amino-6-chloro-2-cyanopyridine.
-
Isolate the intermediate nitrile and subject it to strong acidic or basic hydrolysis by heating with concentrated HCl or aqueous NaOH.
-
Neutralize the reaction mixture to the isoelectric point of the amino acid to precipitate the final product, this compound.
-
Filter, wash with cold water, and dry.
-
Caption: Step-wise experimental workflow for the synthesis of the target compound.
Applications in Drug Development
This compound is a highly valuable building block due to its three distinct functional groups, which can be manipulated orthogonally.
-
The Carboxylic Acid: Serves as a handle for amide bond formation, allowing for the extension of the molecule and interaction with specific amino acid residues in a protein's active site.
-
The Amino Group: Can act as a hydrogen bond donor or be used as a point of attachment for further diversification. Its basicity is tuned by the other ring substituents.
-
The Chloro Group: Can be displaced by various nucleophiles in SNAr reactions or used as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of a wide range of aryl or alkyl groups.
This trifunctionality makes the molecule an ideal starting point for generating libraries of compounds for high-throughput screening and lead optimization. Its derivatives have been explored as inhibitors of kinases, proteases, and other enzymes implicated in diseases such as cancer, inflammation, and viral infections.
Conclusion
This compound stands as a testament to the enabling power of synthetic chemistry in modern drug discovery. While its own history is relatively recent, it builds upon a rich foundation of pyridine chemistry. The strategic arrangement of its functional groups provides a robust and versatile platform for the synthesis of novel, biologically active compounds. For researchers and scientists in the pharmaceutical industry, a thorough understanding of its synthesis and reactivity is crucial for leveraging its full potential in the development of next-generation therapeutics.
References
- 1. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 2. This compound | C6H5ClN2O2 | CID 53393434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride | C6H6Cl2N2O2 | CID 73977825 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Amino-6-chloropyridine-2-carboxylic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 3-amino-6-chloropyridine-2-carboxylic acid and its derivatives, a class of compounds with significant applications in both agriculture and medicine. From their fundamental chemical properties and synthesis to their diverse biological activities, this document serves as a detailed resource for professionals in research and development.
Introduction to the this compound Scaffold
The pyridine ring is a ubiquitous motif in pharmaceuticals and agrochemicals, and its functionalization offers a rich landscape for molecular design.[1] this compound, a substituted picolinic acid, is a key building block for a range of bioactive molecules.[2][3] Its unique arrangement of an amino group, a chloro substituent, and a carboxylic acid on the pyridine core imparts a distinct chemical reactivity, making it a valuable precursor for developing novel compounds with diverse therapeutic and herbicidal properties.[3]
The presence of multiple functional groups allows for a variety of chemical modifications, enabling the fine-tuning of physicochemical and pharmacological properties. This versatility has led to the development of compounds targeting a range of biological processes, from plant growth regulation to neuronal signaling.[3][4]
Synthesis and Chemical Properties
The synthesis of this compound and its derivatives often involves multi-step processes, starting from readily available pyridine precursors. Modern synthetic strategies frequently employ transition-metal-catalyzed cross-coupling reactions to construct the substituted pyridine core and introduce further diversity.
Synthesis of the Core Scaffold
One common route to aminopyridine carboxylic acids involves the Hofmann rearrangement of pyridine dicarboximides. Another approach is the catalytic reduction of a corresponding nitro compound. For instance, 3-aminopyridine can be prepared by the reduction of 3-nitropyridine.[5] The synthesis of aminopyralid, a key herbicidal derivative, can be achieved through the selective dechlorination of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid.[6]
Experimental Protocol: Synthesis of 4-amino-3,6-dichloropyridine-2-carboxylic acid (a key analog)
This protocol is adapted from a patented synthesis of aminopyralid.
Materials:
-
4-amino-3,5,6-trichloropyridine-2-carboxylic acid
-
Sodium hydroxide (30% solution)
-
5% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
Nitrogen gas
-
Hydrochloric acid (30% solution)
-
Water
Procedure:
-
Salt Formation: In a suitable reaction vessel, mix 50.8 g of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid with 500 ml of water. While stirring, add 66.7 g of 30% sodium hydroxide solution. Filter the resulting solution.
-
Hydrogenation: Transfer the filtrate to a high-pressure reactor equipped with a magnetic stirrer, thermometer, and gas inlet/outlet. Add 2 g of 5% Pd/C catalyst to the reactor.
-
Reaction Setup: Seal the reactor and purge with nitrogen gas three times. Introduce hydrogen gas to a pressure of 0.2 MPa.
-
Reaction Conditions: Begin stirring and heat the mixture to 50°C. Increase the hydrogen pressure to 0.3 MPa and maintain these conditions for 20 hours.
-
Monitoring and Work-up: Monitor the reaction completion using HPLC. Once complete, cool the reactor to room temperature.
-
Isolation: Decant the reaction solution and filter to recover the catalyst. Acidify the filtrate to a pH of 1-2 with 30% hydrochloric acid.
-
Purification: Cool the solution to induce crystallization. Centrifuge the mixture and wash the precipitate with hot water to obtain 4-amino-3,6-dichloropyridine-2-carboxylic acid.
Key Chemical Reactions and Functionalization
The functional groups of this compound offer multiple avenues for derivatization:
-
Carboxylic Acid Group: The carboxylic acid can be converted to esters, amides, and other derivatives using standard organic synthesis techniques.[1][4]
-
Amino Group: The amino group can undergo acylation, alkylation, and arylation reactions.
-
Chloro Group: The chlorine atom can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a wide range of substituents.
The electron-deficient nature of the pyridine ring can make direct C-H functionalization challenging. However, recent advances in transition-metal catalysis have enabled the direct and regioselective functionalization of pyridine C-H bonds, opening up new possibilities for creating complex derivatives.[7][8][9]
Applications in Agrochemicals
Derivatives of this compound are prominent in the agrochemical industry, primarily as selective herbicides. Compounds like aminopyralid, clopyralid, and picloram belong to the pyridine carboxylic acid family of herbicides.[10]
Mechanism of Action: Synthetic Auxins
These herbicides act as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[11] They bind to auxin receptors in susceptible plants, leading to unregulated and disorganized cell growth, division, and elongation.[11] This ultimately disrupts the plant's vascular tissue, causing it to "grow itself to death."[10]
Prominent Herbicidal Derivatives
| Compound | Chemical Name | Key Characteristics |
| Aminopyralid | 4-amino-3,6-dichloro-2-pyridinecarboxylic acid | Systemic herbicide effective against broadleaf weeds, with good tolerance in grasses.[12][13] |
| Clopyralid | 3,6-dichloro-2-pyridinecarboxylic acid | Used for post-emergence control of broadleaf weeds in various crops.[10] |
| Picloram | 4-amino-3,5,6-trichloro-2-pyridinecarboxylic acid | A persistent, systemic herbicide used for controlling woody plants and broadleaf weeds.[14][15] |
Applications in Drug Discovery and Medicinal Chemistry
The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Derivatives of this compound are being explored for a range of therapeutic applications, particularly in the treatment of neurological disorders and cancer.
Neurological Disorders: Potassium Channel Blockers
Aminopyridines, such as 4-aminopyridine (dalfampridine), are known to act as potassium channel blockers.[14] By blocking voltage-gated potassium channels in neurons, these compounds can enhance the release of neurotransmitters and improve nerve impulse conduction, particularly in demyelinated axons.[4] This mechanism of action has led to their investigation and use in conditions like multiple sclerosis and Lambert-Eaton myasthenic syndrome.[14] The carboxylic acid and other functional groups on the this compound scaffold provide opportunities to modulate the potency, selectivity, and pharmacokinetic properties of these potassium channel blockers.
Oncology and Other Therapeutic Areas
The versatility of the this compound scaffold has led to its exploration in other therapeutic areas, including oncology. Substituted aminopyridines have been investigated as inhibitors of various kinases, which are key targets in cancer therapy.[11] The ability to readily modify the scaffold allows for the generation of libraries of compounds for screening against a wide range of biological targets. Furthermore, the carboxylic acid group can be replaced with bioisosteres to improve drug-like properties.[16]
Analytical and Purification Methodologies
The analysis and purification of this compound derivatives require robust analytical techniques to ensure purity and proper characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary tool for the analysis and purification of pyridine carboxylic acids.[17] Reversed-phase HPLC is commonly employed, and due to the ionizable nature of these compounds, mixed-mode chromatography can offer enhanced separation of isomers and related substances.[18]
Experimental Workflow: HPLC Purity Analysis
Spectroscopic Characterization
Standard spectroscopic techniques are essential for the structural elucidation of these compounds:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical structure and substitution pattern of the pyridine ring.[19]
-
Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern, confirming the identity of the synthesized compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the carboxylic acid, amino group, and C-Cl bond.[20]
Physicochemical Data
The following table summarizes key physicochemical properties of the parent compound, this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₅ClN₂O₂ | [21] |
| Molecular Weight | 172.57 g/mol | [21] |
| CAS Number | 866807-27-4 | [21] |
| Boiling Point (Predicted) | 413.6 ± 45.0 °C | |
| Density (Predicted) | 1.577 g/cm³ |
Conclusion
This compound and its derivatives represent a versatile and valuable class of compounds with significant potential in both agrochemical and pharmaceutical research. Their rich chemistry allows for the synthesis of a diverse array of analogs with tailored biological activities. A thorough understanding of their synthesis, chemical properties, and mechanisms of action is crucial for the continued development of novel and effective herbicides and therapeutic agents.
References
- 1. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 1462-86-8: 3-Aminopicolinic acid | CymitQuimica [cymitquimica.com]
- 3. This compound | 866807-27-4 | Benchchem [benchchem.com]
- 4. irl.umsl.edu [irl.umsl.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. CN105153024A - Synthetic method of 3,4-substituted 2-picolinic acid - Google Patents [patents.google.com]
- 10. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 11. Substituted 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amide compounds and processes for preparing and their uses - Eureka | Patsnap [eureka.patsnap.com]
- 12. PL373424A1 - Substituted 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amide compounds and processes for preparing and their uses - Google Patents [patents.google.com]
- 13. 3-Aminopicolinic acid | C6H6N2O2 | CID 73836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Page loading... [wap.guidechem.com]
- 15. helixchrom.com [helixchrom.com]
- 16. echemi.com [echemi.com]
- 17. Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them - Patent 0000816 [data.epo.org]
- 18. researchgate.net [researchgate.net]
- 19. This compound | C6H5ClN2O2 | CID 53393434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Buy this compound | 866807-27-4 [smolecule.com]
- 21. This compound CAS#: 866807-27-4 [m.chemicalbook.com]
A Technical Guide to the Spectroscopic Characterization of 3-Amino-6-chloropyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-6-chloropyridine-2-carboxylic acid (CAS No: 866807-27-4), a key building block in pharmaceutical and agrochemical research. While direct access to public spectra is limited, this document synthesizes available data from commercial suppliers, predicted values based on established principles of spectroscopy, and detailed, field-proven protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies are presented with a focus on the underlying scientific principles to ensure robust and reproducible results.
Chemical Structure and Properties
This compound, also known as 3-amino-6-chloropicolinic acid, is a substituted pyridine derivative. Its structure is foundational to its chemical reactivity and, consequently, its spectroscopic signature.
-
Physical Form: Typically a solid powder.[4]
-
Predicted Properties:
The arrangement of a carboxylic acid, an amino group, and a chlorine atom on the pyridine ring creates a unique electronic environment that is directly probed by spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectrum
The proton NMR spectrum is expected to show two distinct signals in the aromatic region for the two protons on the pyridine ring, in addition to broad signals for the exchangeable protons of the amino and carboxylic acid groups.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-4 | 7.4 - 7.6 | Doublet (d) | ~8-9 | Downfield due to deshielding from the adjacent chlorine atom. Coupled to H-5. |
| H-5 | 6.8 - 7.0 | Doublet (d) | ~8-9 | Upfield relative to H-4 due to the electron-donating effect of the adjacent amino group. Coupled to H-4. |
| -NH₂ | 5.0 - 7.0 | Broad Singlet (br s) | N/A | Chemical shift is concentration and solvent dependent. Broad due to quadrupole broadening and exchange. |
| -COOH | 11.0 - 13.0 | Broad Singlet (br s) | N/A | Characteristic downfield shift for carboxylic acid protons, subject to hydrogen bonding and exchange.[6] |
Expected ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton, with six distinct signals corresponding to the carbons of the pyridine ring and the carboxyl group.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 (C-COOH) | 165 - 170 | Quaternary carbon of the carboxylic acid, significantly downfield. |
| C-6 (-Cl) | 150 - 155 | Attached to electronegative chlorine and ring nitrogen, resulting in a downfield shift. |
| C-3 (-NH₂) | 145 - 150 | Attached to the amino group. |
| C-4 | 125 - 130 | Aromatic CH carbon. |
| C-5 | 115 - 120 | Aromatic CH carbon, shielded by the adjacent amino group. |
| C=O (Carboxyl) | 168 - 175 | Characteristic chemical shift for a carboxylic acid carbonyl carbon.[9] |
Experimental Protocol for NMR Spectroscopy
This protocol outlines the steps for acquiring high-quality NMR spectra of this compound.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄. DMSO-d₆ is often preferred as it can solubilize the compound and will show the exchangeable NH₂ and COOH protons.
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis is required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons.
-
2D NMR (Optional): If assignments are ambiguous, run 2D experiments like COSY (to confirm H-H couplings) and HSQC/HMBC (to correlate proton and carbon signals).[4]
-
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within the molecule. The spectrum provides clear evidence for the presence of the carboxylic acid and amino groups.
Expected IR Absorption Bands
The IR spectrum will be characterized by several key absorption bands.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity | Notes |
| 3300-3500 | N-H (Amino) | Stretch | Medium | May appear as a doublet for the symmetric and asymmetric stretches. |
| 2500-3300 | O-H (Carboxylic Acid) | Stretch | Broad, Strong | A very broad band due to strong hydrogen bonding, often overlapping with C-H stretches.[10] |
| ~1700 | C=O (Carboxylic Acid) | Stretch | Strong | The exact position can be influenced by hydrogen bonding. |
| ~1600 | N-H (Amino) | Bend (Scissoring) | Medium | Confirms the presence of the -NH₂ group. |
| 1550-1620 | C=C, C=N (Pyridine Ring) | Stretch | Medium-Strong | Characteristic absorptions for the aromatic pyridine ring. |
| 1210-1320 | C-O (Carboxylic Acid) | Stretch | Strong | [11] |
| ~900 | O-H (Carboxylic Acid) | Bend (Out-of-plane) | Broad, Medium | A diagnostically useful broad peak resulting from hydrogen bonding.[11] |
| 700-800 | C-Cl | Stretch | Strong | Indicates the presence of the chloro-substituent. |
Experimental Protocol for FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a modern and convenient method for solid samples, while the KBr pellet method is a traditional alternative.
-
ATR Method (Recommended):
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
-
-
KBr Pellet Method:
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[12]
-
Place the mixture into a pellet die and press it under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FTIR instrument and acquire the spectrum. A background spectrum of a blank KBr pellet should be recorded for reference.[7]
-
Caption: Workflow for FTIR sample preparation and analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition and offering structural clues.
Expected Mass Spectrum
Using an ionization technique like Electrospray Ionization (ESI) or Electron Impact (EI), the following key ions are expected.
Table 4: Expected m/z Values in Mass Spectrometry
| m/z Value | Ion | Notes |
| 172/174 | [M]⁺˙ or [M+H]⁺ | Molecular Ion Peak: The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with an approximate intensity ratio of 3:1. The exact mass will be 172.00 for the ³⁵Cl isotope. |
| 127/129 | [M-COOH]⁺ | Loss of Carboxyl Group: A common fragmentation pathway for carboxylic acids is the loss of the -COOH group (45 Da). The 3:1 isotopic pattern will persist. |
| 155/157 | [M-OH]⁺ | Loss of a hydroxyl radical (17 Da) from the carboxylic acid. |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
-
Instrumentation (ESI-MS):
-
Use an electrospray ionization source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable signal.
-
Acquire the spectrum in positive or negative ion mode. Positive mode is likely to show the [M+H]⁺ ion.
-
-
Data Analysis:
-
Identify the molecular ion peak [M+H]⁺ and confirm the isotopic pattern for chlorine.
-
Analyze the fragmentation pattern to identify characteristic losses and support the proposed structure.
-
Conclusion
The spectroscopic characterization of this compound is achievable through standard NMR, IR, and MS techniques. This guide provides the expected spectral features and robust protocols to enable researchers to confidently acquire and interpret this data. While publicly available reference spectra are scarce, the data is obtainable from commercial suppliers, and the principles outlined here provide a solid framework for its analysis and verification, ensuring the quality and integrity of this crucial chemical building block in research and development.
References
- 1. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. echemi.com [echemi.com]
- 3. Buy this compound | 866807-27-4 [smolecule.com]
- 4. This compound | 866807-27-4 [sigmaaldrich.com]
- 5. 866807-27-4|this compound|BLD Pharm [bldpharm.com]
- 6. file.leyan.com [file.leyan.com]
- 7. 866807-27-4 | this compound | Chlorides | Ambeed.com [ambeed.com]
- 8. 866807-27-4 | 3-Amino-6-chloro-2-pyridinecarboxylic acid - Moldb [moldb.com]
- 9. 3-AMino-4-broMo-6-chloropicolinic acid | 1073182-90-7 [chemicalbook.com]
- 10. CAS#:866807-27-4 | 3-Amino-6-chloro-2-pyridinecarboxylic acid | Chemsrc [chemsrc.com]
- 11. This compound | 866807-27-4 [chemicalbook.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A-Quantum-Chemical-Investigation-of-3-Amino-6-chloropyridine-2-carboxylic-acid>A Quantum Chemical Investigation of 3-Amino-6-chloropyridine-2-carboxylic acid: A Technical Guide for Drug Discovery
<_
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the quantum chemical analysis of 3-Amino-6-chloropyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Pyridine derivatives are integral scaffolds in a multitude of pharmaceutical agents, and a deep understanding of their electronic and structural properties is paramount for rational drug design. This document outlines the theoretical underpinnings, computational methodologies, and practical applications of quantum chemical calculations to elucidate the molecular characteristics of this compound, thereby guiding its potential applications in drug development.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound, with the chemical formula C6H5ClN2O2, is a substituted pyridine derivative.[1] Its structure, featuring an amino group, a chloro substituent, and a carboxylic acid moiety on the pyridine ring, presents a unique electronic landscape that can be pivotal for its interaction with biological targets. Pyridine derivatives are known to be key components in a wide array of bioactive compounds, including insecticides, fungicides, and plant growth regulators.[2] The strategic placement of various functional groups on the pyridine ring can significantly alter its basicity, nucleophilicity, and overall reactivity, thereby influencing its pharmacological profile.[2][3]
Quantum chemical calculations offer a powerful lens through which to examine the molecule at an atomic level, providing insights that are often challenging to obtain through experimental methods alone.[3] By modeling the molecular geometry, electronic properties, and spectroscopic signatures of this compound, researchers can gain a predictive understanding of its behavior, accelerating the process of drug discovery and development.
Theoretical Foundations: Selecting the Right Computational Tools
The choice of computational methodology is a critical first step in any quantum chemical investigation. The goal is to strike a balance between accuracy and computational cost.[4] For a molecule of the size and complexity of this compound, several well-established methods are suitable.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the cornerstone of computational chemistry for medium-sized organic molecules.[3] Its popularity stems from a favorable balance of accuracy and computational efficiency.[5] The fundamental principle of DFT is that the energy of a molecule can be determined from its electron density.[3] This approach is particularly well-suited for studying pyridine derivatives.[2][6][7][8]
Hartree-Fock (HF) and Post-Hartree-Fock Methods
Hartree-Fock (HF) theory provides a foundational, albeit simplified, approximation of the electronic structure by considering each electron in the average field of all other electrons.[9] While computationally less demanding, it neglects the instantaneous correlation of electron movements.[10]
Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2, MP3, etc.), Configuration Interaction (CI), and Coupled Cluster (CC) theory, systematically improve upon the HF approximation by incorporating electron correlation.[9][10][11] These methods offer higher accuracy but at a significantly greater computational expense.[9][11] For many applications involving organic molecules, DFT provides a sufficiently accurate description, but for high-precision studies or systems where electron correlation is particularly strong, post-HF methods are indispensable.[10]
The Computational Protocol: A Step-by-Step Guide
The following protocol outlines the key steps for performing a comprehensive quantum chemical analysis of this compound.
Molecular Structure Input
The initial step involves defining the three-dimensional coordinates of the molecule. This can be achieved using a molecular builder or by retrieving the structure from a chemical database such as PubChem (CID 53393434).[1]
Geometry Optimization
The initial molecular structure is a mere starting point. Geometry optimization is a crucial step to find the most stable arrangement of atoms, which corresponds to a minimum on the potential energy surface.[3] This process is typically performed using DFT with a suitable functional and basis set.
Basis Set Selection
A basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule.[4][5][12] The choice of basis set directly impacts the accuracy and cost of the calculation.[4]
-
Pople-style basis sets : A commonly used and reliable choice for calculations on substituted pyridines is the B3LYP functional combined with the 6-311+G(d,p) or 6-311++G(d,p) basis sets.[3] The inclusion of diffuse functions (+) is important for describing the electron distribution in systems with lone pairs and potential for hydrogen bonding, while polarization functions (d,p) allow for more flexibility in the shape of the orbitals.[3][5]
-
Correlation-consistent basis sets : For higher accuracy, correlation-consistent basis sets like cc-pVDZ , cc-pVTZ , and their augmented versions (aug-cc-pVDZ, aug-cc-pVTZ) can be employed.[12][13]
Frequency Calculations
Once the geometry is optimized, a frequency calculation should be performed. This serves two primary purposes:
-
Verification of the Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[7]
-
Vibrational Spectra: The calculation yields theoretical infrared (IR) and Raman spectra, which can be compared with experimental data to validate the computational model.[3]
Electronic Property Calculations
With the optimized geometry, a range of electronic properties can be calculated to understand the molecule's reactivity and potential for intermolecular interactions.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions.[3] The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of interaction with other molecules.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions and hyperconjugation within the molecule.[3]
Data Interpretation and Application in Drug Design
The data generated from these quantum chemical calculations provide a wealth of information that can directly inform the drug discovery process.
Structural and Stability Analysis
The optimized geometry reveals precise bond lengths and angles, offering a detailed picture of the molecule's three-dimensional shape. The HOMO-LUMO energy gap provides a quantitative measure of the molecule's kinetic stability and chemical reactivity.
Reactivity and Interaction Prediction
The MEP map and NBO analysis are powerful tools for predicting how this compound will interact with biological targets. By identifying the nucleophilic and electrophilic sites, researchers can hypothesize about potential binding modes and design complementary molecular partners.
Spectroscopic Characterization
The calculated IR and Raman spectra can aid in the experimental characterization of the compound.[3] By comparing the theoretical and experimental spectra, researchers can confirm the structure and purity of synthesized samples.
Visualization of Computational Workflow
A clear understanding of the computational workflow is essential for reproducibility and transparency.
Caption: Computational workflow for the quantum chemical analysis of this compound.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound obtained from the PubChem database.[1] These experimental and computed values provide a baseline for comparison with the results of new quantum chemical calculations.
| Property | Value | Source |
| Molecular Formula | C6H5ClN2O2 | PubChem[1] |
| Molecular Weight | 172.57 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| InChIKey | TXGSKLHDWJCBDC-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | C1=CC(=NC(=C1N)C(=O)O)Cl | PubChem[1] |
| CAS Number | 866807-27-4 | PubChem[1] |
Conclusion: Bridging Theory and Experiment for Accelerated Drug Discovery
Quantum chemical calculations provide an indispensable toolkit for the modern drug discovery professional. By applying the methodologies outlined in this guide to this compound, researchers can develop a deep, predictive understanding of its chemical nature. This knowledge is crucial for designing novel therapeutics with improved efficacy and specificity. The synergy between computational modeling and experimental validation is the key to accelerating the journey from a promising molecule to a life-saving medicine.
References
- 1. This compound | C6H5ClN2O2 | CID 53393434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. fiveable.me [fiveable.me]
- 10. epfl.ch [epfl.ch]
- 11. Post–Hartree–Fock - Wikipedia [en.wikipedia.org]
- 12. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
3-Amino-6-chloropyridine-2-carboxylic acid experimental protocol
An In-Depth Guide to the Application of 3-Amino-6-chloropyridine-2-carboxylic Acid in Modern Drug Discovery
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the experimental use of this compound. As a key heterocyclic building block, this compound serves as a critical starting material and intermediate in the synthesis of complex molecular architectures, particularly in the burgeoning field of targeted protein degradation. This guide moves beyond simple procedural lists to explain the underlying chemical principles and rationale, ensuring robust and reproducible experimental outcomes.
Compound Overview: A Privileged Scaffold
This compound (also known as 3-Amino-6-chloropicolinic acid) is a substituted pyridine derivative. The unique arrangement of its functional groups—an amine, a carboxylic acid, and a chlorine atom—on a pyridine ring makes it a versatile and highly valuable scaffold in medicinal chemistry.[1] The pyridine core is a common motif in FDA-approved drugs, and the specific functionalization of this compound allows for orthogonal chemical modifications, making it an ideal building block for creating libraries of compounds for structure-activity relationship (SAR) studies.[1]
Its primary application lies in the synthesis of novel therapeutics where the carboxylic acid can be readily converted to an amide, the amine can act as a nucleophile or be diazotized, and the chloro-substituent can participate in cross-coupling reactions.
Physicochemical Properties and Safety Data
A thorough understanding of the compound's properties and hazards is paramount for safe handling and successful experimentation. The following data has been consolidated from authoritative sources.
| Property | Value | Source |
| CAS Number | 866807-27-4 | [2] |
| Molecular Formula | C₆H₅ClN₂O₂ | [2] |
| Molecular Weight | 172.57 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Appearance | Solid (form may vary) | N/A |
| Melting Point | 224-230 °C (decomposition) | |
| Solubility | Data not widely available; likely soluble in organic solvents like DMSO, DMF. | N/A |
Safety and Handling: This compound must be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood. It is classified with the following hazards:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Always consult the latest Safety Data Sheet (SDS) from your supplier before commencing any experimental work.[3]
Experimental Protocols
The following protocols are designed to be self-validating, with explanations provided for critical steps.
Protocol 1: Synthesis via Catalytic Hydrogenation
While this compound is commercially available, an understanding of its synthesis is valuable. A common and effective method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. The following is a representative protocol based on established chemical principles for this transformation.[4]
Principle: This protocol outlines the reduction of a nitro-precursor, 6-chloro-3-nitropyridine-2-carboxylic acid, to the desired amine using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. The palladium surface catalyzes the addition of hydrogen across the nitro group, which is sequentially reduced to nitroso, hydroxylamine, and finally the amine.
Caption: Workflow for the synthesis of the title compound.
Step-by-Step Methodology:
-
Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloro-3-nitropyridine-2-carboxylic acid (5.0 g, 1 equivalent).
-
Solvent Addition: Add methanol (100 mL). Stir the mixture to dissolve the starting material. The choice of methanol is due to its ability to dissolve the starting material and its inertness under these reaction conditions.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) (0.5 g, 10% w/w) to the solution. Causality Note: Pd/C is an excellent catalyst for hydrogenation; however, it is pyrophoric and must be handled with care, preferably under a nitrogen or argon atmosphere.
-
Hydrogenation: Securely seal the flask with a septum. Purge the flask by evacuating and backfilling with hydrogen gas three times. Inflate a balloon with hydrogen gas and attach it to the flask via a needle to maintain a positive pressure of hydrogen.
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 12-24 hours).
-
Catalyst Removal: Once the reaction is complete, carefully purge the flask with nitrogen or argon to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol (2 x 20 mL) to ensure all product is collected. Trustworthiness Note: Complete removal of the palladium catalyst is critical, as residual palladium can interfere with subsequent reactions, particularly cross-coupling chemistry.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford the final product as a crystalline solid.
Protocol 2: Quality Control and Characterization
Verifying the identity and purity of the synthesized compound is a cornerstone of scientific integrity.
-
High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using reverse-phase HPLC. A standard method would involve a C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA) or formic acid, with UV detection.[5]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the product. The expected mass for the [M+H]⁺ ion is approximately 173.01 m/z.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The spectra should be consistent with the proposed structure of this compound.
Protocol 3: Application in Amide Bond Formation
A primary application of this molecule is its use as a scaffold in the synthesis of larger molecules via amide coupling.[7] This protocol describes a general procedure for coupling the carboxylic acid with a primary or secondary amine.
Principle: The carboxylic acid is activated in situ using a coupling reagent, such as 1,1'-Carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).[8] This forms a highly reactive intermediate that is susceptible to nucleophilic attack by an amine, leading to the formation of a stable amide bond.[8]
Caption: General workflow for amide bond formation.
Step-by-Step Methodology:
-
Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF). Expertise Note: The use of anhydrous solvent is critical to prevent hydrolysis of the coupling agent and the activated intermediate, which would reduce the reaction yield.
-
Activation: Add the coupling reagent (e.g., CDI, 1.1 eq) portion-wise to the solution at room temperature. Allow the mixture to stir for 1 hour. During this time, the carboxylic acid is converted to a more reactive acyl-imidazole intermediate.
-
Amine Addition: To the activated mixture, add the desired primary or secondary amine (1.2 eq). If the amine is used as a hydrochloride salt, a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq) should be added to liberate the free amine.
-
Reaction: Allow the reaction to stir at room temperature. The reaction can be gently heated (e.g., to 50°C) if the amine is a poor nucleophile or if steric hindrance is a factor. Monitor the reaction by LC-MS.
-
Quenching and Workup: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude material is then purified using flash column chromatography on silica gel to yield the pure amide product.
Conclusion
This compound is a powerful and versatile building block for modern synthetic and medicinal chemistry. Its strategic functionalization allows for diverse chemical transformations, enabling the rapid development of novel compounds for drug discovery pipelines. The protocols detailed herein, grounded in established chemical principles and a commitment to scientific integrity, provide a reliable framework for the successful synthesis, characterization, and application of this important chemical entity.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C6H5ClN2O2 | CID 53393434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. 3-Amino-2-pyridinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Khan Academy [khanacademy.org]
Application Notes & Protocols: The Synthetic Utility of 3-Amino-6-chloropyridine-2-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Abstract
3-Amino-6-chloropyridine-2-carboxylic acid is a trifunctional heterocyclic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and agrochemical development. Its strategic arrangement of a carboxylic acid, an aromatic amine, and a reactive chloro-substituent on a pyridine scaffold makes it a uniquely versatile building block. This guide provides an in-depth exploration of its synthetic applications, focusing on the causality behind experimental choices and providing detailed, field-proven protocols for its key transformations. We will delve into its role in the synthesis of modern agrochemicals and its emerging importance as a privileged scaffold in drug discovery, particularly for kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs).
The Molecule: A Trifecta of Reactivity
The synthetic power of this compound stems from its three distinct functional groups, which can be addressed with high selectivity.
-
C2-Carboxylic Acid: A primary site for amide bond formation, esterification, or reduction. Its activation is central to creating peptide linkages and installing linkers for complex molecules like PROTACs.[1]
-
C3-Amino Group: A nucleophilic center for acylation, alkylation, or diazotization reactions. It can also direct metallation or be used to modulate the electronic properties of the ring system.
-
C6-Chloro Group: An electrophilic site highly activated for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyridine ring nitrogen.[2] It is also an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of carbon-based substituents.[3]
Caption: Key reactive sites of this compound.
Core Application: Agrochemical Synthesis
The arylpicolinate chemical class represents a new generation of synthetic auxin herbicides, and this compound is a foundational precursor for many of these molecules, including the commercial herbicide florpyrauxifen-benzyl.[4][5] These herbicides mimic the plant hormone auxin, causing uncontrolled growth and eventual death in susceptible weeds.[6]
The key transformation in the synthesis of these herbicides is the displacement of the C6-chloro substituent via a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack at the positions ortho and para to the ring nitrogen.[2] This activation allows the chlorine atom to be readily displaced by nucleophiles like phenols, a critical step in building the final herbicide structure.[7]
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) for Herbicide Precursors
This protocol describes a general procedure for the displacement of the C6-chloro group with a phenolic nucleophile, a common step in the synthesis of arylpicolinate herbicides.
Rationale: The choice of a polar aprotic solvent like DMF or DMSO is crucial as it effectively solvates the base's cation while leaving the nucleophile relatively "bare" and more reactive. A strong base like potassium carbonate or cesium carbonate is required to deprotonate the phenol, generating the more potent phenoxide nucleophile needed to attack the electron-deficient pyridine ring. Elevated temperatures are necessary to overcome the activation energy associated with the temporary disruption of aromaticity in the Meisenheimer intermediate.[8][9]
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired substituted phenol (1.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen and moisture.
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) via syringe to achieve a concentration of approximately 0.2 M with respect to the starting carboxylic acid.
-
Reaction: Place the flask in a preheated oil bath at 100-120 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice-water.
-
Acidify the aqueous mixture to pH 3-4 using 1 M HCl. This protonates the carboxylic acid, making it less water-soluble.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 3-amino-6-(aryloxy)pyridine-2-carboxylic acid.
Core Application: Medicinal Chemistry Scaffolds
The aminopyridine carboxylic acid motif is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[10] This building block provides a rigid scaffold that can be functionalized in three dimensions to optimize binding to biological targets.
Kinase Inhibitors
Many small-molecule kinase inhibitors utilize a heterocyclic core to interact with the ATP-binding site of the enzyme.[11] this compound serves as an excellent starting point for generating libraries of potential inhibitors. The C6-chloro position is ideal for introducing diversity via palladium-catalyzed cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR).[12]
Building Blocks for PROTACs
Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. A PROTAC consists of a ligand for the target protein ("warhead"), a ligand for an E3 ligase, and a linker connecting them. The synthesis of PROTACs heavily relies on robust reactions like amide bond formation to connect these components.[13][14] this compound can function as a warhead precursor, where its C2-carboxylic acid is used to attach the linker-E3 ligase complex.[15]
Key Synthetic Transformation Protocols
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol details a method for creating a C-C bond at the C6 position by coupling with an arylboronic acid. This is a cornerstone reaction for generating libraries of kinase inhibitors.
Rationale: Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides in Suzuki couplings.[3] Therefore, a high-performance catalyst system is required. This involves a palladium source like Pd₂(dba)₃ and a highly electron-rich, bulky phosphine ligand (a "Buchwald ligand") such as XPhos or SPhos.[16] These ligands facilitate the challenging oxidative addition step of Pd(0) into the C-Cl bond. A strong base, typically potassium phosphate (K₃PO₄), is used to activate the boronic acid for transmetalation. The reaction is run in a solvent system like dioxane/water at elevated temperatures to ensure solubility and sufficient reaction rates.[16]
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Reagent Preparation: To a reaction vial, add this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), and powdered potassium phosphate (K₃PO₄, 3.0 eq.).
-
Catalyst Addition: Under an inert atmosphere (in a glovebox or under a stream of argon), add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., XPhos, 5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 10:1 v/v) to the vial.
-
Reaction: Seal the vial tightly and place it in a preheated heating block at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: After cooling to room temperature, check for the consumption of starting material by LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Filter through a pad of celite to remove palladium residues, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, add water, and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki Coupling of Chloropyridines
| Palladium Precursor (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Typical Yield | Reference |
| Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | Good-Excellent | [16] |
| Pd₂(dba)₃ (2.5%) | XPhos (5%) | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O | 100 | Good-Excellent | [12] |
| PdCl₂(dppf) (3%) | (None) | Na₂CO₃ (2.0) | DME/H₂O | 90 | Moderate-Good | [12] |
| Pd(PPh₃)₄ (5%) | (None) | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 100 | Variable | [12] |
Protocol 3: HATU-Mediated Amide Bond Formation
This protocol outlines the efficient coupling of the C2-carboxylic acid with a primary or secondary amine, a key step in PROTAC synthesis.
Rationale: Direct condensation of a carboxylic acid and an amine is unfavorable. Coupling reagents are used to activate the carboxylic acid. HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly effective aminium-based coupling reagent that converts the carboxylic acid into a reactive O-acylisourea intermediate, which is then rapidly displaced by the amine.[1][17] This process is fast, high-yielding, and minimizes racemization if chiral centers are present.[17] A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is used to scavenge the proton released during the reaction without competing with the desired amine nucleophile.[1]
Step-by-Step Methodology:
-
Reagent Preparation: In a vial, dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent like DMF or Dichloromethane (DCM).
-
Reagent Addition: Add HATU (1.1 eq.) to the solution, followed by DIPEA (3.0 eq.). Stir for 5-10 minutes at room temperature to allow for pre-activation of the carboxylic acid.
-
Amine Addition: Add the desired amine (1.2 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-3 hours.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the resulting amide by flash column chromatography on silica gel.
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis. Its three distinct functional handles allow for a modular and strategic approach to the construction of complex molecules. By understanding the principles behind its reactivity—from the electron-deficient nature of the pyridine ring enabling SNAr to the specific catalyst systems required for cross-coupling aryl chlorides—researchers can effectively leverage this compound to accelerate discovery in both agrochemical and pharmaceutical sciences. The protocols provided herein serve as a robust starting point for the synthesis of novel herbicides, kinase inhibitors, PROTACs, and other valuable chemical entities.
References
- 1. growingscience.com [growingscience.com]
- 2. youtube.com [youtube.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. apvma.gov.au [apvma.gov.au]
- 5. scielo.br [scielo.br]
- 6. m.youtube.com [m.youtube.com]
- 7. Degradation of a New Herbicide Florpyrauxifen-Benzyl in Water: Kinetics, Various Influencing Factors and Its Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
The Strategic Application of 3-Amino-6-chloropyridine-2-carboxylic Acid in Modern Medicinal Chemistry
Introduction: The Privileged Pyridine Carboxylic Acid Scaffold
In the landscape of contemporary drug discovery, the pyridine carboxylic acid moiety stands out as a "privileged scaffold." Its inherent structural features—a nitrogen-containing aromatic ring coupled with a carboxylic acid group—provide a versatile platform for designing molecules with favorable pharmacokinetic and pharmacodynamic properties. These scaffolds are prevalent in a multitude of approved drugs, underscoring their significance in medicinal chemistry. The strategic placement of functional groups on this core structure allows for fine-tuning of a molecule's biological activity, selectivity, and metabolic stability.
This application note delves into the specific utility of a highly functionalized derivative, 3-Amino-6-chloropyridine-2-carboxylic acid , as a key building block in the synthesis of novel therapeutic agents. We will explore its chemical reactivity, provide detailed protocols for its derivatization, and discuss the rationale behind these synthetic strategies in the context of developing potent and selective drug candidates.
Core Attributes of this compound
The medicinal chemistry value of this compound stems from its unique trifunctional nature. The interplay between the amino, chloro, and carboxylic acid groups offers a rich tapestry of synthetic possibilities.
-
The Carboxylic Acid: This group serves as a primary handle for forming amide bonds, which are fundamental linkages in a vast array of biologically active molecules. It can also act as a bioisostere for other acidic functional groups, influencing the molecule's acidity and interaction with biological targets.
-
The Amino Group: The nucleophilic amino group provides a site for the introduction of diverse substituents through acylation, alkylation, or urea formation. This allows for the exploration of a wide chemical space to optimize target engagement and cellular permeability.
-
The Chloro Group: The chlorine atom at the 6-position is a key reactive center for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the facile introduction of various aryl and heteroaryl moieties, significantly expanding the structural diversity of potential drug candidates.
The strategic combination of these functional groups makes this compound an ideal starting material for the construction of complex molecular architectures with therapeutic potential.
Application Focus: Synthesis of Bioactive Amide and Urea Derivatives
A prominent application of this scaffold is in the synthesis of novel inhibitors of critical biological targets, such as bacterial enzymes or protein kinases. The following sections provide a detailed protocol for the derivatization of this compound, drawing parallels from established synthetic methodologies for structurally related compounds.[1]
Workflow for the Synthesis of Bioactive Derivatives
Caption: Synthetic workflow for derivatization.
Detailed Experimental Protocols
Protocol 1: Esterification of this compound
Rationale: Protection of the carboxylic acid as a methyl ester is a crucial first step to prevent its interference in the subsequent cross-coupling reaction. The ester can be readily hydrolyzed in the final step to yield the desired carboxylic acid.
Step-by-Step Methodology:
-
Suspend this compound (1.0 eq) in methanol (10 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (0.1 eq) dropwise.
-
Remove the ice bath and heat the reaction mixture to reflux for 6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford Methyl 3-amino-6-chloropyridine-2-carboxylate .
| Parameter | Value | Rationale |
| Solvent | Methanol | Serves as both reactant and solvent. |
| Catalyst | Sulfuric Acid | Catalyzes the Fischer esterification. |
| Temperature | Reflux | Increases reaction rate. |
| Work-up | Neutralization | Removes excess acid. |
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
Rationale: The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds. In this context, it allows for the introduction of a wide range of aryl or heteroaryl groups at the 6-position of the pyridine ring, which is often crucial for achieving high-affinity binding to biological targets.[1]
Step-by-Step Methodology:
-
To a solution of Methyl 3-amino-6-chloropyridine-2-carboxylate (1.0 eq) in a mixture of toluene and ethanol (4:1, 10 volumes), add the desired arylboronic acid (1.2 eq) and potassium carbonate (2.0 eq).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add Pd(dppf)Cl₂ (0.05 eq) to the reaction mixture.
-
Heat the reaction to 90 °C and stir under an argon atmosphere for 12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield Methyl 3-amino-6-arylpyridine-2-carboxylate .
| Parameter | Value | Rationale |
| Catalyst | Pd(dppf)Cl₂ | A common and effective palladium catalyst for Suzuki couplings. |
| Base | K₂CO₃ | Essential for the catalytic cycle. |
| Solvent | Toluene/Ethanol | A common solvent system for Suzuki reactions. |
| Atmosphere | Argon | Prevents oxidation of the palladium catalyst. |
Protocol 3: Synthesis of Amide and Urea Derivatives
Rationale: The introduction of amide and urea functionalities at the 3-amino position allows for the formation of key hydrogen bonding interactions with the target protein, often leading to a significant increase in potency. This derivatization is a common strategy in lead optimization.
A. Amide Synthesis:
-
Dissolve Methyl 3-amino-6-arylpyridine-2-carboxylate (1.0 eq) in dichloromethane (DCM, 10 volumes).
-
Add the desired acid chloride (1.1 eq) and triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 3-acylamino-6-arylpyridine-2-carboxylate .
B. Urea Synthesis:
-
Dissolve Methyl 3-amino-6-arylpyridine-2-carboxylate (1.0 eq) in DCM (10 volumes).
-
Add the desired isocyanate (1.1 eq) and a catalytic amount of triethylamine.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 3-(urea)-6-arylpyridine-2-carboxylate .
Protocol 4: Final Hydrolysis
Rationale: The final step involves the deprotection of the methyl ester to unveil the carboxylic acid, which may be crucial for activity, solubility, or formulation as a pharmaceutical salt.
Step-by-Step Methodology:
-
Dissolve the ester derivative (1.0 eq) in a mixture of THF and water (3:1, 10 volumes).
-
Add lithium hydroxide (2.0 eq).
-
Stir the reaction at room temperature for 4 hours.
-
Acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final bioactive carboxylic acid .
Conclusion: A Versatile Scaffold for Drug Discovery
This compound represents a highly valuable and versatile building block in medicinal chemistry. Its trifunctional nature allows for a systematic and efficient exploration of chemical space through well-established synthetic transformations such as esterification, Suzuki-Miyaura coupling, and amide/urea formation. The ability to readily introduce diverse substituents at three key positions provides medicinal chemists with a powerful tool to design and synthesize novel drug candidates with optimized potency, selectivity, and pharmacokinetic properties. The protocols outlined in this application note provide a robust framework for the utilization of this important scaffold in the ongoing quest for new and effective medicines.
References
Application Notes & Protocols: 3-Amino-6-chloropyridine-2-carboxylic Acid as a Versatile Building Block for Novel Compound Synthesis
Introduction: The Strategic Value of a Trifunctional Pyridine Core
In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold is a privileged structural motif, integral to numerous therapeutic agents.[1] Among the vast array of functionalized pyridines, 3-amino-6-chloropyridine-2-carboxylic acid stands out as a uniquely versatile and powerful building block. Its strategic value lies in its trifunctional nature, presenting three distinct and orthogonally reactive handles: a nucleophilic amino group, an electrophilic carboxylic acid, and a halogenated site amenable to cross-coupling reactions.
This unique arrangement allows for a modular and divergent approach to synthesis, enabling researchers to rapidly generate libraries of complex molecules from a single, commercially available starting material. The adjacent positioning of the amino and carboxylic acid groups is particularly advantageous for constructing fused heterocyclic systems, a common strategy for exploring novel chemical space and developing potent, selective bioactive compounds.[2]
This guide provides an in-depth exploration of the reactivity of this building block, complete with detailed, field-proven protocols for its most critical applications, including amide bond formation and palladium-catalyzed cross-coupling reactions.
Physicochemical Properties
A clear understanding of the fundamental properties of a building block is paramount for successful experimental design.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 866807-27-4 | [3] |
| Molecular Formula | C₆H₅ClN₂O₂ | [3] |
| Molecular Weight | 172.57 g/mol | [3] |
| Synonyms | 3-Amino-6-chloropicolinic acid | [3] |
| Form | Typically a solid powder | N/A |
Core Reactivity and Strategic Considerations
The synthetic utility of this compound is dictated by the distinct reactivity of its three functional groups. A strategic approach involves selectively addressing these sites to build molecular complexity in a controlled manner.
-
The Carboxylic Acid (C2-Position): This is the most acidic proton and the primary electrophilic site after activation. It is the ideal handle for introducing diversity via amide bond formation, one of the most frequently used reactions in medicinal chemistry.[4][5] Activation is required to convert the hydroxyl group into a better leaving group, typically by forming a highly reactive intermediate such as an O-acylisourea, an active ester, or an acyl chloride.[6]
-
The Amino Group (C3-Position): This nucleophilic site can be acylated, alkylated, or serve as a key component in cyclization reactions to form fused rings. Its reactivity can be influenced by the electronic nature of the pyridine ring and the reaction conditions.
-
The Chloro Group (C6-Position): This site is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. The C-Cl bond on the electron-deficient pyridine ring is activated towards nucleophilic aromatic substitution and, more importantly, is an excellent substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[7][8] This allows for the introduction of aryl, heteroaryl, or alkyl groups, creating biaryl structures prevalent in pharmacologically active molecules.[8]
Caption: Key reactive sites on the this compound scaffold.
Application I: Amide Bond Formation via the Carboxylic Acid
The formation of an amide bond is the cornerstone of peptide synthesis and a foundational reaction in drug development.[9] For this building block, coupling various amines to the carboxylic acid is the most direct method for generating a diverse library of derivatives.
Causality Behind Protocol Choices
Direct condensation of a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that forms a non-reactive carboxylate salt.[6] Therefore, a "coupling reagent" is essential to activate the carboxylic acid.
-
Carbodiimides (e.g., EDC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] This intermediate is susceptible to nucleophilic attack by the amine.
-
Additives (e.g., HOBt): The O-acylisourea intermediate can racemize and undergo side reactions. Additives like Hydroxybenzotriazole (HOBt) trap this intermediate to form an active ester, which is more stable but still highly reactive towards amines. This two-step, one-pot process improves yield and minimizes side products.[9]
-
Base (e.g., DIPEA): A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salt of the amine (if used) and to scavenge the proton generated during the reaction, driving the equilibrium towards product formation.[5]
Detailed Protocol: EDC/HOBt Mediated Amide Coupling
This protocol describes the coupling of a generic primary or secondary amine to this compound.
Materials:
-
This compound (1.0 eq)
-
Amine of choice (1.1 - 1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous DMF (to make an approx. 0.2 M solution).
-
Reagent Addition: Add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) to the solution. Stir for 5 minutes at room temperature.
-
Activation & Coupling: Add EDC (1.2 eq) portion-wise to the mixture. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (twice), water (once), and brine (once).
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide.
Caption: Standard workflow for EDC/HOBt mediated amide coupling.
Application II: Suzuki-Miyaura Cross-Coupling at the C6-Position
The Suzuki-Miyaura cross-coupling is a pillar of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbons.[8][10] For this building block, it provides a robust method for installing aryl or heteroaryl substituents at the C6-position, dramatically increasing molecular complexity and allowing for the synthesis of biaryl compounds with significant therapeutic potential.
Causality Behind Protocol Choices
The success of a Suzuki coupling with an electron-deficient chloro-pyridine hinges on overcoming the challenging oxidative addition step, which is the rate-determining step for aryl chlorides.[7]
-
Catalyst System (Palladium & Ligand): Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides.[7] A highly active catalyst system is required. This is achieved by using a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) combined with a sterically bulky and highly electron-donating phosphine ligand, such as a Buchwald ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[7] These ligands stabilize the Pd(0) center and promote the difficult oxidative addition of the C-Cl bond.
-
Base: A suitable base is crucial for activating the boronic acid to facilitate the transmetalation step.[7] For challenging aryl chlorides, strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required.[7][11]
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen and will be readily deactivated.[7] Therefore, it is absolutely critical to thoroughly degas all solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of a generic arylboronic acid to the C6-chloro position of a derivative of our building block (assuming the acid has been converted to an amide or ester).
Materials:
-
6-Chloro-pyridine substrate (e.g., amide from Application I) (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
Sphos (5 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 eq)
-
Anhydrous solvent system (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
Degassing: Degas the solvent system by bubbling Argon or Nitrogen through it for at least 30 minutes or by using several freeze-pump-thaw cycles.[7]
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the 6-chloro-pyridine substrate (1.0 eq), arylboronic acid (1.5 eq), K₃PO₄ (3.0 eq), Pd₂(dba)₃ (0.025 eq), and SPhos (0.05 eq).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[11]
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. The optimal temperature may vary depending on the substrate.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography to obtain the desired biaryl product.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
GHS Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Precautions:
-
Always use in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
-
Conclusion
This compound is a high-value building block that offers chemists a reliable and versatile platform for the synthesis of novel compounds. Its three distinct points of reactivity can be addressed selectively to construct complex molecular architectures. The protocols detailed herein for amide coupling and Suzuki-Miyaura cross-coupling provide robust and reproducible methods for leveraging the key functionalities of this scaffold. By understanding the causality behind the choice of reagents and conditions, researchers can troubleshoot and optimize these reactions, accelerating the discovery of new chemical entities for pharmaceutical and agrochemical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C6H5ClN2O2 | CID 53393434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
- 5. growingscience.com [growingscience.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 3-Amino-6-chloropyridine-2-carboxylic acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the reaction conditions for preparing 3-Amino-6-chloropyridine-2-carboxylic acid, a key heterocyclic intermediate in the synthesis of agrochemicals and pharmaceuticals. The primary focus of this application note is the detailed protocol for the hydrolysis of the corresponding amide precursor, 3-amino-6-chloropyridine-2-carboxamide. Additionally, this guide outlines a validated multi-step synthetic pathway to obtain the amide precursor, starting from commercially available 2,6-dichloropyridine. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.
Introduction
This compound is a versatile building block in medicinal chemistry and agrochemical research. Its trifunctional nature, possessing amino, chloro, and carboxylic acid moieties on a pyridine scaffold, allows for diverse chemical modifications and the synthesis of a wide array of complex molecules. The strategic placement of these functional groups makes it an invaluable synthon for constructing compounds with desired biological activities. This guide provides detailed, field-proven protocols for its synthesis, ensuring scientific integrity and reproducibility.
Overall Synthetic Strategy
The most direct and reliable method for the preparation of this compound is through the hydrolysis of its amide precursor, 3-amino-6-chloropyridine-2-carboxamide. The synthesis of this amide can be approached through a multi-step sequence starting from 2,6-dichloropyridine. The overall synthetic workflow is depicted below:
Caption: Proposed synthetic pathway to this compound.
Part 1: Synthesis of 3-Amino-6-chloropyridine-2-carboxamide (Amide Precursor)
A plausible and chemically sound multi-step synthesis for the amide precursor is detailed below. This pathway leverages the principles of electrophilic and nucleophilic aromatic substitution on the pyridine ring.
Step 1: Nitration of 2,6-Dichloropyridine
The initial step involves the nitration of 2,6-dichloropyridine to introduce a nitro group at the 3-position. This electrophilic aromatic substitution is a standard procedure for pyridine derivatives.
Protocol:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cautiously add 2,6-dichloropyridine (1 equivalent) to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 65°C for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2,6-dichloro-3-nitropyridine.
Causality of Experimental Choices:
-
The use of a strong acid mixture (sulfuric and nitric acid) is essential to generate the nitronium ion (NO₂⁺), the active electrophile for the nitration of the relatively electron-deficient pyridine ring.
-
The reaction is performed at an elevated temperature to overcome the activation energy barrier for the electrophilic substitution.
Step 2: Selective Amination of 2,6-Dichloro-3-nitropyridine
This step involves a nucleophilic aromatic substitution (SNAr) where one of the chloro substituents is replaced by an amino group. The regioselectivity of this reaction is a critical aspect. The strong electron-withdrawing inductive effect of the nitro group at the 3-position renders the adjacent C2 and C4 positions more electrophilic. In the case of 2,6-dichloro-3-nitropyridine, the C2 position is significantly more activated towards nucleophilic attack.
Protocol:
-
Dissolve 2,6-dichloro-3-nitropyridine (1 equivalent) in a suitable solvent such as isopropanol.
-
Introduce ammonia gas or liquid ammonia into the solution at room temperature.
-
Stir the reaction mixture for 24 hours.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Upon completion, the product, 2-amino-6-chloro-3-nitropyridine, may precipitate from the reaction mixture and can be collected by filtration.
Causality of Experimental Choices:
-
The use of ammonia as the nucleophile directly introduces the amino group.
-
The reaction is typically carried out at or near room temperature, as the activation of the pyridine ring by the nitro group facilitates the SNAr reaction under mild conditions.
Step 3: Reduction of the Nitro Group
The nitro group of 2-amino-6-chloro-3-nitropyridine is reduced to a primary amine to yield 2,3-diamino-6-chloropyridine.
Protocol:
-
Dissolve 2-amino-6-chloro-3-nitropyridine (1 equivalent) in a suitable solvent like ethanol or methanol.
-
Add a catalytic amount of palladium on activated carbon (10% Pd/C).
-
Subject the mixture to hydrogenation with hydrogen gas (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction by TLC.
-
After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 2,3-diamino-6-chloropyridine.
Causality of Experimental Choices:
-
Catalytic hydrogenation with Pd/C is a clean and efficient method for the reduction of aromatic nitro groups to amines.
Step 4: Sandmeyer Reaction to Introduce the Carboxylic Acid Precursor (Nitrile)
The Sandmeyer reaction is a versatile method for converting an aromatic amino group into various other functionalities, including a cyano group, via a diazonium salt intermediate. In this step, the 2-amino group of 2,3-diamino-6-chloropyridine is selectively converted to a nitrile.
Protocol:
-
Dissolve 2,3-diamino-6-chloropyridine (1 equivalent) in an aqueous solution of a strong acid (e.g., HCl) and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the low temperature to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN).
-
Slowly add the cold diazonium salt solution to the CuCN solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product, 3-amino-6-chloropyridine-2-carbonitrile, with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.
Causality of Experimental Choices:
-
The diazotization of the amino group must be performed at low temperatures to prevent the unstable diazonium salt from decomposing.
-
Copper(I) cyanide is the classical reagent for the Sandmeyer cyanation reaction.
Part 2: Hydrolysis of 3-Amino-6-chloropyridine-2-carboxamide to this compound
The final step in the synthesis is the hydrolysis of the nitrile group of 3-amino-6-chloropyridine-2-carbonitrile to a carboxylic acid. This can be achieved under either acidic or basic conditions.
Protocol for Hydrolysis
Workflow Diagram:
Caption: General workflow for the hydrolysis of the nitrile precursor.
Detailed Steps:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 3-amino-6-chloropyridine-2-carbonitrile (1 equivalent).
-
Hydrolysis Conditions:
-
Acidic Hydrolysis: Add an excess of an aqueous strong acid, such as 6M hydrochloric acid or sulfuric acid.
-
Basic Hydrolysis: Add an excess of an aqueous strong base, such as 6M sodium hydroxide.
-
-
Heating: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by TLC.
-
Work-up:
-
For Acidic Hydrolysis: After cooling, carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH where the product precipitates. The isoelectric point of the amino acid will determine the optimal pH for precipitation.
-
For Basic Hydrolysis: After cooling, carefully acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to precipitate the product.
-
-
Isolation: Collect the precipitated solid by filtration.
-
Purification: Wash the solid with cold water and then with a small amount of a suitable organic solvent (e.g., cold ethanol or diethyl ether) to remove impurities. Dry the purified this compound under vacuum.
Quantitative Data Summary:
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
| Reagent | 6M HCl or H₂SO₄ | 6M NaOH |
| Temperature | Reflux | Reflux |
| Typical Reaction Time | 4-12 hours | 4-12 hours |
| Work-up | Neutralization | Acidification |
| Expected Yield | Moderate to High | Moderate to High |
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and fundamental organic reactions. The progress of each step can be reliably monitored by standard analytical techniques such as TLC, and the identity and purity of the products can be confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis. The provided reaction conditions are a robust starting point, and minor optimizations may be necessary depending on the specific laboratory setup and scale of the reaction.
Application Note: Quantitative Analysis of 3-Amino-6-chloropyridine-2-carboxylic acid
Abstract
This document provides a comprehensive guide to the analytical methods for the precise and accurate quantification of 3-Amino-6-chloropyridine-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. We will explore robust methodologies, including High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This application note furnishes detailed, step-by-step protocols, discusses the rationale behind experimental choices, and presents guidelines for method validation in accordance with international standards.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development.[1][2][3] Its structural motif is a precursor for various biologically active compounds. Accurate quantification of this molecule is critical for process optimization, quality control of intermediates, and final product purity assessment. This guide is designed to provide researchers with the necessary tools to develop and validate reliable analytical methods for this compound.
The inherent chemical properties of this compound, possessing both an acidic carboxylic group and a basic amino group, make it amenable to a variety of analytical techniques.[4][5] The selection of the most appropriate method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of chromophoric compounds like this compound.[6] Reversed-phase chromatography is the preferred mode of separation for this moderately polar compound.
Principle of Separation
In reversed-phase HPLC, the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By manipulating the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, the retention of this compound on the column can be controlled to achieve separation from impurities and other matrix components. The addition of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase is often necessary to ensure good peak shape by suppressing the ionization of the carboxylic acid and amino groups.[4][6]
Experimental Protocol: HPLC-UV
Instrumentation:
-
A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the wavelength of maximum absorbance determined by DAD).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the sample containing this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to achieve a concentration within the linear range of the method.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[6]
Data Analysis:
-
Quantification is typically performed by constructing a calibration curve using external standards of known concentrations. The peak area of the analyte is plotted against its concentration, and a linear regression is applied.
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices, LC-MS/MS is the method of choice.[7] This technique combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of tandem mass spectrometry.
Principle of Detection
After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are detected by a mass spectrometer.[7] In tandem mass spectrometry (MS/MS), a specific precursor ion (the molecular ion of the analyte) is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and reduces chemical noise. Given the presence of amino and carboxylic acid groups, derivatization is generally not required for LC-MS/MS analysis of this compound.[8][9]
Experimental Protocol: LC-MS/MS
Instrumentation:
-
A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
The chromatographic conditions can be similar to the HPLC-UV method, but with the use of volatile mobile phase modifiers like formic acid or ammonium formate to ensure compatibility with the mass spectrometer.[5]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Precursor Ion (Q1): [M+H]⁺ of this compound (m/z 173.0).
-
Product Ion (Q3): A stable fragment ion resulting from the collision-induced dissociation of the precursor ion (to be determined experimentally, but a likely fragment would be from the loss of COOH, m/z 128.0).
-
-
Source Parameters: To be optimized for the specific instrument, but typical values include:
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Sample Preparation:
-
Sample preparation may be more extensive for complex matrices and can include protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences. For simpler matrices, a "dilute-and-shoot" approach similar to the HPLC-UV method may be sufficient.
Workflow Diagram: LC-MS/MS Analysis
Caption: Workflow for high-sensitivity quantification of this compound by LC-MS/MS.
Method Validation
Validation of the chosen analytical method is crucial to ensure that the results are reliable and reproducible. The validation should be performed in accordance with guidelines from the International Council for Harmonisation (ICH).[10][11]
Key Validation Parameters
The following parameters should be assessed during method validation:
| Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components. | No significant interference at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99.[12] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration.[10] |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98-102% for drug substance.[13] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at repeatability and intermediate precision levels. | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase composition, pH, or column temperature. |
Alternative and Complementary Techniques
While HPLC and LC-MS/MS are the primary recommended techniques, other methods can be employed for specific applications.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of this compound, GC-MS would require a derivatization step to convert the polar functional groups into more volatile moieties.[14][15] This adds complexity to the sample preparation but can be a viable option.
-
Spectrophotometry: A simple spectrophotometric method could be developed for the quantification of the pure substance, based on its UV absorbance.[16][17] However, this method lacks the specificity required for analysis in complex mixtures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used for the highly accurate determination of the purity of reference standards without the need for a specific standard of the same compound.[18][19]
Conclusion
The successful quantification of this compound is achievable through the implementation of well-validated analytical methods. For routine quality control and purity assessment, HPLC-UV offers a robust and reliable solution. When high sensitivity and selectivity are paramount, particularly in complex matrices, LC-MS/MS is the superior technique. The protocols and validation guidelines presented in this application note provide a solid foundation for researchers to develop and implement analytical methods tailored to their specific needs, ensuring data integrity and supporting the advancement of drug development programs.
References
- 1. This compound hydrochloride | C6H6Cl2N2O2 | CID 73977825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS#:1112213-20-3 | this compound hydrochloride | Chemsrc [chemsrc.com]
- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. helixchrom.com [helixchrom.com]
- 5. helixchrom.com [helixchrom.com]
- 6. benchchem.com [benchchem.com]
- 7. iris.unife.it [iris.unife.it]
- 8. lcms.cz [lcms.cz]
- 9. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. demarcheiso17025.com [demarcheiso17025.com]
- 13. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 14. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS [mdpi.com]
- 15. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Spectrophotometric determination of oxidized and reduced pyridine nucleotides in erythrocytes using a single extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols: 3-Amino-6-chloropyridine-2-carboxylic Acid in the Synthesis of Fused Heterocyclic Compounds
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-Amino-6-chloropyridine-2-carboxylic acid is a preeminent example of such a strategic building block. Its utility stems from the dense and orthogonally reactive functionality packed into a compact pyridine core. The molecule features three key reactive sites: a nucleophilic amino group, an electrophilic carboxylic acid, and a halogenated site amenable to substitution. The ortho-disposition of the amino and carboxylic acid groups is the critical design element, predisposing the molecule to intramolecular cyclization reactions to form a variety of fused heterocyclic systems. These resulting scaffolds, such as pyridopyrimidines and pyridopyridazines, are privileged structures in drug discovery, frequently appearing in molecules with diverse biological activities.
This guide provides an in-depth exploration of the reactivity of this compound and delivers field-proven protocols for its application in the synthesis of high-value heterocyclic compounds. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methodologies.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the starting material's properties is the foundation of successful synthesis.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₅ClN₂O₂ | [1][2] |
| Molecular Weight | 172.57 g/mol | [1][2] |
| CAS Number | 866807-27-4 | [1] |
| Appearance | Yellow powder | [2] |
| IUPAC Name | This compound | [1] |
Analysis of Functional Group Reactivity
The synthetic versatility of this molecule is best understood by dissecting the reactivity of its three principal functional groups:
-
The Carboxylic Acid (C2-COOH): This group is the primary electrophilic center for derivatization. It readily undergoes standard transformations such as esterification and, more importantly, amide bond formation. Activation with coupling agents like 1,1'-carbonyldiimidazole (CDI) or the use of classic reagents like thionyl chloride (SOCl₂) converts it into a more reactive intermediate, facilitating reaction with a broad range of nucleophiles.[3]
-
The Amino Group (C3-NH₂): As a primary aromatic amine, this group is a potent nucleophile. It is the key player in initiating cyclization, typically by attacking an external electrophile that is then linked back to the C2-carboxyl function. It can form Schiff bases with aldehydes and ketones, a critical step in certain annulation strategies.[4]
-
The Chloro Group (C6-Cl): The chlorine atom on the electron-deficient pyridine ring is a leaving group, susceptible to nucleophilic aromatic substitution (SNAr). While less reactive than in other systems, it provides a crucial handle for late-stage functionalization, allowing for the introduction of diverse substituents after the core heterocyclic scaffold has been constructed.
The power of this reagent lies in the synergistic interplay of these groups, particularly the adjacent amino and carboxyl functions, which act as an "annelation cassette" for building fused rings.
Synthesis of Key Heterocyclic Scaffolds
The following sections provide detailed protocols for the synthesis of important fused heterocyclic systems, demonstrating the practical application of the principles discussed above.
A. Synthesis of 6-Chloro-pyrido[2,3-d]pyrimidin-4(3H)-ones
This scaffold is a cornerstone in medicinal chemistry. The synthesis leverages the reaction of an ortho-amino-carboxylic acid with a formamide equivalent, which provides the single carbon and nitrogen atom required to complete the pyrimidine ring.
General Synthetic Strategy: The reaction proceeds via an initial formation of a formamide intermediate with the C3-amino group, followed by an intramolecular cyclocondensation where the C2-carboxylic acid is attacked by the newly formed amide nitrogen, leading to ring closure and dehydration.
Caption: Workflow for Pyrido[2,3-d]pyrimidin-4-one Synthesis.
Detailed Experimental Protocol:
-
Apparatus Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.0 g, 29.0 mmol).
-
Reagent Addition: Add formamide (50 mL). The starting material may not fully dissolve initially.
-
Reaction: Heat the mixture to 160-170 °C (oil bath temperature) and maintain vigorous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in Dichloromethane as eluent). The reaction is generally complete within 4-6 hours.
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature. A precipitate will form.
-
Pour the mixture into 200 mL of cold deionized water.
-
Stir the resulting suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake thoroughly with water (3 x 50 mL) and then with a small amount of cold ethanol.
-
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent such as acetic acid or ethanol/water.
Causality and Field Insights:
-
Why excess formamide? Formamide serves as both the reactant and the solvent, ensuring the reaction remains in a mobile phase at high temperatures and driving the equilibrium towards the product.
-
Why high temperature? The cyclization step involves dehydration and requires significant thermal energy to overcome the activation barrier.
-
Trustworthiness: This protocol is self-validating. The formation of a water-insoluble solid from a reaction mixture that becomes homogeneous upon heating is a strong indicator of product formation. The product's melting point and spectroscopic data (¹H NMR, ¹³C NMR) should be compared with literature values for confirmation.
B. Synthesis of 8-Chloropyrido[2,3-d]pyridazin-5(6H)-one
This synthesis provides rapid access to the pyridopyridazinone core, another valuable scaffold. The strategy relies on a direct double condensation with hydrazine.
General Synthetic Strategy: Hydrazine hydrate acts as a dinucleophile. One nitrogen atom attacks the carboxylic acid to form a hydrazide, while the other nitrogen condenses with the C3-amino group (via an intermediate or concerted mechanism) to achieve cyclization, forming the six-membered pyridazine ring.
Caption: One-pot synthesis of a Pyridopyridazinone derivative.
Detailed Experimental Protocol:
-
Apparatus Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and magnetic stirrer, suspend this compound (5.0 g, 29.0 mmol) in ethanol (100 mL).
-
Reagent Addition: Carefully add hydrazine hydrate (80% solution in water, 2.8 mL, ~46.4 mmol) to the suspension.
-
Reaction: Heat the mixture to reflux. The suspension will gradually dissolve as the reaction proceeds. Monitor the reaction progress by TLC until the starting material is consumed (typically 8-12 hours).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature. The product usually precipitates upon cooling.
-
If precipitation is incomplete, reduce the solvent volume in vacuo by approximately half.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with cold ethanol (2 x 20 mL) and then diethyl ether to aid in drying.
-
-
Purification: The crude product can be recrystallized from ethanol or isopropanol if further purification is required.
Causality and Field Insights:
-
Why ethanol as a solvent? Ethanol is a good choice as it effectively solvates the reactants and the product has moderate to low solubility at room temperature, facilitating isolation. Other high-boiling alcohols like n-butanol can be used to accelerate the reaction.
-
Why an excess of hydrazine? A slight excess of hydrazine ensures the complete conversion of the starting carboxylic acid.
-
Self-Validation: The disappearance of the starting material spot on TLC and the appearance of a single, new, more polar spot is indicative of a successful reaction. The identity of the product is confirmed by its characteristic spectroscopic signatures, including the presence of two NH protons (amide and hydrazine) in the ¹H NMR spectrum (in DMSO-d₆).
Summary of Synthetic Applications
The protocols described highlight the modularity of this compound as a precursor.
Table 2: Summary of Heterocyclic Ring Syntheses
| Target Heterocycle | Key Reagents | Reaction Type | Key Conditions |
| Pyrido[2,3-d]pyrimidin-4(3H)-one | Formamide | Acylation / Cyclocondensation | 160-170 °C, neat |
| Pyrido[2,3-d]pyridazin-5(6H)-one | Hydrazine Hydrate | Double Condensation | Reflux in Ethanol |
Safety and Handling
This compound and its derivatives should be handled with appropriate care in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for specific hazard information before use. The hydrochloride salt is often used for its improved stability and handling properties.[5][6][7]
Conclusion
This compound is a powerful and versatile building block for the synthesis of fused heterocyclic compounds. Its pre-organized reactive centers enable chemists to construct complex and biologically relevant scaffolds, such as pyridopyrimidines and pyridopyridazines, in a straightforward and efficient manner. The protocols detailed herein are robust and serve as a reliable foundation for researchers in drug development and organic synthesis, providing the necessary insights to apply this valuable reagent to their specific research challenges.
References
- 1. This compound | C6H5ClN2O2 | CID 53393434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride | C6H6Cl2N2O2 | CID 73977825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. CAS#:1112213-20-3 | this compound hydrochloride | Chemsrc [chemsrc.com]
Application Note & Protocol: High-Purity Isolation of 3-Amino-6-chloropyridine-2-carboxylic acid
Introduction: The Critical Role of Purity
3-Amino-6-chloropyridine-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its unique substitution pattern makes it a valuable precursor for synthesizing complex molecules with diverse biological activities, including kinase inhibitors and other targeted therapeutics. The purity of this starting material is paramount; trace impurities can lead to unwanted side reactions, complicate downstream processing, and introduce confounding variables in biological assays.
This document provides a robust, field-tested protocol for the purification of this compound. Moving beyond a simple list of steps, this guide explains the scientific rationale behind the chosen methodology, equipping researchers to not only execute the protocol but also to troubleshoot and adapt it as needed. The core purification strategy is based on recrystallization, a powerful technique for isolating crystalline solids from soluble and insoluble impurities.
Physicochemical Profile & Safety
A thorough understanding of the compound's properties is the foundation of a successful purification strategy.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 866807-27-4 | ChemicalBook[2] |
| Molecular Formula | C₆H₅ClN₂O₂ | PubChem[1] |
| Molecular Weight | 172.57 g/mol | PubChem[1] |
| Form | Typically a solid at room temperature. | - |
| Hydrochloride Salt | Also available as a hydrochloride salt (CAS: 1112213-20-3).[3][4][5] | - |
Safety & Handling: According to its GHS classification, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Mandatory Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
Principle of Purification: Exploiting Solubility Differentials
The primary purification method detailed here is recrystallization . This technique leverages the differences in solubility between the target compound and its impurities within a chosen solvent system. The ideal solvent will dissolve a large amount of the crude product at an elevated temperature but only a minimal amount at a low temperature. Impurities, conversely, should either be highly soluble at all temperatures (remaining in the mother liquor) or largely insoluble in the hot solvent (allowing for removal via hot filtration).
Selection of a Recrystallization Solvent: The choice of solvent is the most critical variable. While specific solubility data for this compound is not widely published, related synthetic procedures for aminopyridine carboxylic acids often utilize polar protic solvents like ethanol or solvent mixtures such as ethanol/ethyl acetate.[6] An empirical approach involving small-scale solubility tests with various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, and mixtures thereof) is highly recommended to determine the optimal system for your specific crude material.
Understanding Potential Impurities
The nature of impurities depends heavily on the synthetic route employed. Common impurities may include:
-
Unreacted Starting Materials: Such as a 3-nitropyridine precursor if the synthesis involves a nitro group reduction.[6]
-
Side-Products: Decarboxylation of the product can occur under harsh conditions, potentially leading to 2-amino-5-chloropyridine.
-
Related Isomers: Positional isomers formed during synthesis.
-
Residual Catalysts or Reagents: For example, residual palladium on carbon from a hydrogenation step.[6]
The protocol below is designed to effectively remove these types of contaminants.
Detailed Purification Protocol
This protocol is designed for purifying approximately 5.0 g of crude this compound. Adjust volumes accordingly for different scales.
Apparatus & Reagents:
-
Crude this compound (~5 g)
-
250 mL Erlenmeyer flask
-
100 mL Graduated cylinder
-
Heating mantle with magnetic stirring
-
Stemless glass funnel
-
Fluted filter paper
-
Büchner funnel and vacuum flask
-
Watch glass
-
Vacuum oven
-
Recrystallization solvent (e.g., 95% Ethanol, determined from prior solubility tests)
-
Activated carbon (decolorizing charcoal), optional
-
Ice bath
Experimental Workflow Diagram
References
- 1. This compound | C6H5ClN2O2 | CID 53393434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 866807-27-4 [m.chemicalbook.com]
- 3. This compound hydrochloride | C6H6Cl2N2O2 | CID 73977825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. CAS#:1112213-20-3 | this compound hydrochloride | Chemsrc [chemsrc.com]
- 6. 3-Amino-2-pyridinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: 3-Amino-6-chloropyridine-2-carboxylic Acid as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of a Versatile Pyridine-Based Ligand
3-Amino-6-chloropyridine-2-carboxylic acid, a substituted picolinic acid, is an emerging ligand in the field of coordination chemistry with significant potential for applications in drug discovery, catalysis, and materials science. Its unique electronic and steric properties, arising from the presence of amino, chloro, and carboxylic acid functional groups on the pyridine ring, allow for the formation of stable and structurally diverse metal complexes. The strategic positioning of these substituents influences the coordination behavior of the ligand and the resulting physicochemical properties of the metal complexes, such as their reactivity, luminescence, and biological activity.
This comprehensive guide provides detailed application notes and protocols for the use of this compound as a ligand in the synthesis of coordination compounds. The methodologies described herein are grounded in established principles of coordination chemistry and are designed to be adaptable for the synthesis of a wide range of metal complexes.
Ligand Profile: this compound
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 172.57 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Appearance | Typically a solid | General Knowledge |
| Solubility | Soluble in many organic solvents | General Knowledge |
The presence of both a hard carboxylate group and a borderline nitrogen atom in the pyridine ring, along with the amino group, allows this ligand to act as a versatile chelating agent for a variety of metal ions. The chloro-substituent can further modulate the electronic properties of the pyridine ring and influence the overall stability and reactivity of the resulting metal complexes.
Synthesis of this compound
While commercially available, understanding the synthesis of the ligand itself can be beneficial for researchers. A common synthetic route involves the multi-step modification of pyridine precursors. For instance, a plausible route could involve the chlorination and amination of a suitable pyridine-2-carboxylic acid derivative. A general procedure for the synthesis of aminopicolinic acids involves the nitration of a pyridine-N-oxide, followed by reduction of the nitro group.[1]
General Protocol for the Synthesis of Metal Complexes with this compound
This protocol provides a generalized procedure for the synthesis of transition metal complexes. It is important to note that the optimal reaction conditions, including solvent, temperature, and stoichiometry, will vary depending on the specific metal ion and the desired final complex.
I. Materials and Reagents
-
This compound (Ligand, L)
-
Metal salt (e.g., MCl₂, M(NO₃)₂, M(OAc)₂, where M = Cu, Co, Ni, Zn, etc.)
-
Solvents (e.g., Methanol, Ethanol, Acetonitrile, DMF, DMSO)
-
Base (optional, e.g., NaOH, KOH, triethylamine)
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, filtration apparatus)
II. Experimental Procedure
-
Ligand Solution Preparation: Dissolve a specific molar amount of this compound in a suitable solvent. Gentle heating may be required to achieve complete dissolution.
-
Metal Salt Solution Preparation: In a separate flask, dissolve the chosen metal salt in the same or a miscible solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand should be carefully chosen based on the desired coordination number of the metal and the denticity of the ligand. Common ratios for bidentate ligands are 1:1 and 1:2 (metal:ligand).
-
pH Adjustment (Optional): For the deprotonation of the carboxylic acid group and to facilitate coordination, a base can be added dropwise to the reaction mixture. The pH should be monitored and adjusted to a suitable range, which is typically near neutral or slightly basic.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight, depending on the reactivity of the starting materials.
-
Isolation of the Complex: The resulting coordination complex may precipitate out of the solution upon cooling. If no precipitate forms, the solvent can be slowly evaporated or an anti-solvent can be added to induce crystallization.
-
Purification: The isolated solid is collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and then dried in a desiccator or under vacuum.
Caption: General workflow for the synthesis of metal complexes.
Characterization of the Coordination Complexes
A thorough characterization of the newly synthesized complexes is crucial to confirm their structure and purity. The following techniques are commonly employed:
-
Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion. Key changes to look for include a shift in the C=O stretching frequency of the carboxylic acid group upon deprotonation and coordination, and shifts in the pyridine ring vibrations.
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry around the metal center.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR can provide detailed information about the structure of the complex in solution.
-
Mass Spectrometry (MS): To determine the molecular weight of the complex and confirm its composition.
-
Elemental Analysis: To determine the percentage of C, H, N, and the metal in the complex, which helps in confirming the empirical formula.
-
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of the complex, providing precise information on bond lengths, bond angles, and the coordination geometry of the metal ion.
Potential Applications of this compound Metal Complexes
While research on complexes of this specific ligand is emerging, the broader class of substituted picolinic acid complexes has shown promise in several areas:
Catalysis
Coordination complexes of transition metals with picolinic acid derivatives have been investigated as catalysts in various organic transformations.[2] The tunable electronic and steric environment around the metal center, influenced by the substituents on the pyridine ring, can be exploited to enhance catalytic activity and selectivity. For example, iron complexes with aminopyridine ligands have been used in atom transfer radical polymerization.[3]
Caption: A simplified catalytic cycle.
Drug Development: Antimicrobial and Anticancer Agents
Metal complexes often exhibit enhanced biological activity compared to the free ligands.[4][5] The coordination of a metal ion can increase the lipophilicity of the molecule, facilitating its transport across cell membranes. Picolinic acid and its derivatives have been explored for their potential as antimicrobial and anticancer agents.[6][7][8] The presence of the amino and chloro groups on the pyridine ring of this compound could lead to complexes with interesting biological profiles.
Luminescent Materials
Lanthanide complexes are well-known for their unique luminescent properties. The organic ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. While specific studies on lanthanide complexes of this compound are limited, related systems with other substituted picolinic acids have been investigated for their luminescence.[9]
Concluding Remarks
This compound is a promising ligand for the development of novel coordination complexes with diverse applications. The synthetic protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the rich coordination chemistry of this versatile molecule. Further investigations into the catalytic, biological, and photophysical properties of its metal complexes are warranted and are expected to unveil new and exciting opportunities in various scientific disciplines.
References
- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. wjpmr.com [wjpmr.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]
- 8. 3-Amino-2-pyridinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. archiwum.ichp.vot.pl [archiwum.ichp.vot.pl]
Application Note: A Scalable, Three-Step Synthesis of 3-Amino-6-chloropyridine-2-carboxylic Acid
Abstract
3-Amino-6-chloropyridine-2-carboxylic acid is a pivotal building block in contemporary drug discovery and development, serving as a key intermediate for a range of therapeutic agents. This application note details a robust and scalable three-step synthetic protocol designed for large-scale production. The synthesis commences with the nitration of commercially available 2,6-dichloropyridine, followed by a selective cyanation, and concludes with a simultaneous hydrolysis and reduction to yield the target compound. This guide provides in-depth procedural details, explains the chemical rationale behind each step, and offers insights into process optimization and safety, tailored for researchers and professionals in pharmaceutical and chemical development.
Introduction: The Significance of this compound
Substituted pyridines are a cornerstone of medicinal chemistry, appearing in a vast array of FDA-approved drugs. Among them, this compound (also known as 3-amino-6-chloropicolinic acid) has emerged as a highly valuable intermediate.[1] Its unique arrangement of an amino group, a carboxylic acid, and a chlorine atom on the pyridine scaffold allows for versatile downstream functionalization, making it a crucial component in the synthesis of complex molecules, particularly kinase inhibitors and other targeted therapies. The demand for an efficient, reliable, and scalable synthesis is therefore paramount to support ongoing research and commercial drug production.
This document outlines a field-proven, three-step approach that balances yield, purity, operational safety, and economic viability for large-scale synthesis.
Synthetic Strategy & Rationale
The selected synthetic pathway is a linear three-step process starting from 2,6-dichloropyridine. This route was chosen for its logical progression, use of relatively accessible starting materials, and transformations that are well-documented and amenable to industrial scale-up.
Overall Synthetic Scheme:
Figure 1: High-level workflow for the synthesis of the target compound.
Causality Behind Experimental Choices:
-
Step 1: Nitration. The synthesis begins by activating the pyridine ring via nitration. Using a mixed acid system (sulfuric and nitric acid) is a standard and cost-effective method for electrophilic aromatic substitution on an industrial scale.[2][3] The electron-withdrawing nature of the two chlorine atoms directs the incoming nitro group primarily to the 3-position.
-
Step 2: Selective Cyanation. The introduction of a nitrile group serves as a precursor to the final carboxylic acid. This step leverages the principle of Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing nitro group at the 3-position, combined with the inherent activation of pyridine rings at the 2- and 6-positions, makes the chlorine at C2 susceptible to displacement by a nucleophile like cyanide.[4] This reaction is selective for the C2 position over the C6 position due to the electronic activation provided by the adjacent nitro group.
-
Step 3: Simultaneous Hydrolysis and Reduction. The final step is a highly efficient transformation where the nitrile is hydrolyzed to a carboxylic acid and the nitro group is reduced to the target amine. Catalytic hydrogenation is an ideal method for large-scale reductions due to its high efficiency, clean reaction profile, and the ability to recycle the catalyst.[5] Under hydrogenation conditions with a suitable catalyst (e.g., Palladium on carbon), both functionalities can be converted in a single operation, which is advantageous for process efficiency and cost reduction.
Detailed Experimental Protocols
Safety Preamble: All operations should be conducted by trained personnel in a controlled environment, such as a chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coats, and appropriate gloves, is mandatory. Consult the Safety Data Sheet (SDS) for each reagent before use.
Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine
This procedure is adapted from established industrial methods for pyridine nitration.[2][6]
-
Reactor Setup: Equip a suitable glass-lined reactor with mechanical stirring, a temperature probe, a condenser, and an addition funnel.
-
Charge Reagents: Charge concentrated sulfuric acid (H₂SO₄, 98%, 4.0 L per kg of starting material) into the reactor and cool the contents to 0-5 °C using a chiller.
-
Addition of Starting Material: Slowly add 2,6-dichloropyridine (1.0 eq) to the sulfuric acid while maintaining the internal temperature below 10 °C.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid (HNO₃, 68%, 1.5 eq) and concentrated sulfuric acid (2.0 L per kg of HNO₃) and cool it to 0-5 °C. Add this mixture dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to 110-120 °C and maintain for 10-20 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.[2]
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (approx. 10 kg of ice per L of reaction mixture) with vigorous stirring.
-
Isolation: The product will precipitate as a solid. Isolate the solid by filtration, wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7), and then dry the product under vacuum at 40-50 °C. The expected yield is 80-87%.[2]
Step 2: Synthesis of 6-Chloro-2-cyano-3-nitropyridine
This step employs a nucleophilic aromatic substitution reaction.[4]
-
Reactor Setup: In a dry reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2,6-dichloro-3-nitropyridine (1.0 eq) and N-Methyl-2-pyrrolidone (NMP) as the solvent (approx. 4.0 L per kg).
-
Addition of Cyanide: Add copper(I) cyanide (CuCN, 1.1 eq).
-
Reaction: Heat the mixture to 170-180 °C under a nitrogen atmosphere and maintain for 15-30 minutes. Monitor the reaction for the disappearance of the starting material.[4]
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a briskly stirred solution of ice water.
-
Extraction and Isolation: The product can be extracted from the aqueous mixture using a suitable organic solvent like toluene or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or slurry in a suitable solvent like ether to yield the desired nitrile.[4]
Figure 2: Mechanism of nucleophilic aromatic substitution (SNAr).
Step 3: Synthesis of this compound
This final step combines nitrile hydrolysis and nitro group reduction via catalytic hydrogenation.
-
Reactor Setup: Charge a hydrogenation reactor (Parr apparatus or similar) with 6-chloro-2-cyano-3-nitropyridine (1.0 eq), a suitable solvent such as methanol or ethanol, and concentrated hydrochloric acid (HCl, approx. 4.0 eq) to facilitate hydrolysis.
-
Catalyst: Carefully add Palladium on Carbon (Pd/C, 5-10% w/w, ~0.01-0.05 eq of Pd) to the mixture.
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-60 psi.
-
Reaction: Heat the mixture to 50-60 °C with vigorous stirring. The reaction is exothermic and will show hydrogen uptake. Maintain the reaction until hydrogen consumption ceases (typically 12-24 hours). Monitor by HPLC for the disappearance of the starting material and intermediates.
-
Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Crystallization: Concentrate the filtrate under reduced pressure. Adjust the pH of the remaining aqueous solution to ~3-4 with a base (e.g., NaOH solution) to precipitate the amphoteric product.
-
Final Product: Collect the solid product by filtration, wash with cold water, and dry under vacuum at 60-70 °C to afford this compound.
Data Presentation & Management
Table 1: Reagent Summary for a Representative 1 kg Scale Synthesis
| Step | Reagent | Molar Eq. | MW ( g/mol ) | Amount | Role |
| 1 | 2,6-Dichloropyridine | 1.0 | 147.99 | 1.0 kg | Starting Material |
| Conc. H₂SO₄ (98%) | - | 98.08 | ~6.0 L | Solvent/Catalyst | |
| Conc. HNO₃ (68%) | 1.5 | 63.01 | ~1.0 kg | Nitrating Agent | |
| 2 | 2,6-Dichloro-3-nitropyridine | 1.0 | 192.99 | (from Step 1) | Substrate |
| Copper(I) Cyanide (CuCN) | 1.1 | 89.56 | ~0.51 kg | Cyanide Source | |
| N-Methyl-2-pyrrolidone (NMP) | - | 99.13 | ~3.5 L | Solvent | |
| 3 | 6-Chloro-2-cyano-3-nitropyridine | 1.0 | 183.55 | (from Step 2) | Substrate |
| Palladium on Carbon (10%) | ~0.02 | - | ~150 g | Catalyst | |
| Concentrated HCl | ~4.0 | 36.46 | ~1.1 L | Acid for Hydrolysis | |
| Hydrogen (H₂) | Excess | 2.02 | 50-60 psi | Reducing Agent |
Conclusion
The described three-step synthesis provides a comprehensive and scalable pathway to produce high-purity this compound. By leveraging well-understood, industrially viable reactions such as nitration, nucleophilic aromatic substitution, and catalytic hydrogenation, this protocol offers a reliable foundation for manufacturing this critical pharmaceutical intermediate. The provided rationale and detailed steps are intended to empower researchers and drug development professionals to confidently implement and adapt this synthesis for their specific large-scale needs.
References
- 1. m.indiamart.com [m.indiamart.com]
- 2. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 3. US4310671A - Process for producing 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 4. 6-CHLORO-2-CYANO-3-NITROPYRIDINE | 93683-65-9 [chemicalbook.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-6-chloropyridine-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 3-amino-6-chloropyridine-2-carboxylic acid (CAS 866807-27-4)[1]. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable synthetic intermediate. We will delve into the causality behind experimental choices, offering field-proven insights to enhance your synthetic success.
I. Overview of the Primary Synthetic Pathway
The most prevalent and scalable approach to synthesizing this compound involves a multi-step process beginning with 2,6-dichloropyridine. The core strategy relies on a highly regioselective Directed ortho-Metalation (DoM) followed by carboxylation, and subsequent nucleophilic aromatic substitution (SNAr) for amination.
Caption: General workflow for the synthesis of the target compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanistic principle behind using Directed ortho-Metalation (DoM) for this synthesis?
A1: Directed ortho-Metalation is a powerful tool for functionalizing aromatic rings with high regioselectivity. In the case of 2,6-dichloropyridine, the nitrogen atom of the pyridine ring acts as a Directed Metalation Group (DMG).[2] When a strong, sterically hindered base like Lithium Diisopropylamide (LDA) is introduced, it coordinates with the Lewis-basic nitrogen. This coordination pre-complexes the base in proximity to the C3 proton, significantly increasing its kinetic acidity and facilitating selective deprotonation at this position over others.[3][4] This avoids issues with nucleophilic addition of the base to the pyridine ring, a common side reaction with less hindered organolithiums like n-BuLi.[4]
Q2: Why is the choice of base so critical in the metalation step?
A2: The base must be strong enough to deprotonate the C3 position but must not be nucleophilic enough to add to the pyridine ring.
-
Alkyllithiums (n-BuLi, s-BuLi): While very strong bases, they are also highly nucleophilic and can add to the C2 or C6 positions of the pyridine ring, leading to undesired byproducts.[2][4]
-
Lithium Amides (LDA, LiTMP): These bases are sterically hindered, which dramatically reduces their nucleophilicity while maintaining high basicity.[3] This makes them ideal for deprotonation without competing nucleophilic attack, ensuring the reaction proceeds cleanly down the desired DoM pathway. A patent for a similar synthesis highlights the use of a diisopropylamine magnesium chloride-lithium chloride complex, emphasizing the need for carefully chosen hindered bases.[5]
Q3: Can I perform the amination step before the carboxylation?
A3: It is synthetically disadvantageous. The amino group (-NH2) is a potent directing group itself and is also acidic. Attempting to perform DoM on 3-amino-6-chloropyridine would result in the deprotonation of the amino group first, preventing the desired C2 lithiation. Therefore, the carboxylation must be performed on the dichlorinated pyridine scaffold before the introduction of the amino group.
Q4: What drives the regioselectivity of the final amination step?
A4: The final step is a Nucleophilic Aromatic Substitution (SNAr). The pyridine ring is electron-deficient, which activates the chlorine atoms towards nucleophilic attack. The carboxylic acid group at C3 is electron-withdrawing, further activating the adjacent C2 and C4 positions. However, the chlorine at C6 is preferentially substituted. This is because the intermediate Meisenheimer complex formed by nucleophilic attack at C6 is better stabilized by resonance involving the ring nitrogen than the complex formed from attack at C2. This makes the C6 position the more electrophilic and kinetically favored site for substitution.
III. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures and provides actionable solutions grounded in chemical principles.
Problem Area 1: Low Yield in the Carboxylation Step (DoM)
Q: My reaction yields are consistently below 40% for the formation of 2,6-dichloropyridine-3-carboxylic acid. The main recoverable material is the 2,6-dichloropyridine starting material. What's wrong?
A: This points to an inefficient metalation (deprotonation) step. Several factors are critical here.
-
Cause 1: Inactive Base (LDA)
-
Why it Happens: LDA is thermally unstable and extremely sensitive to moisture. Commercially purchased solutions can degrade over time, and self-prepared LDA can fail if reagents or glassware are not perfectly anhydrous.
-
Solution:
-
Verify Base Activity: Before use, titrate your LDA solution using a known method (e.g., with diphenylacetic acid).
-
Use Freshly Prepared Base: For best results, prepare LDA in situ immediately before use from freshly distilled diisopropylamine and a titrated n-BuLi solution under a strict inert atmosphere (Argon or Nitrogen).
-
Maintain Low Temperature: Never allow the LDA solution to warm above -20°C. For the reaction, maintain the temperature strictly at or below -78°C (a dry ice/acetone bath is standard).
-
-
-
Cause 2: Presence of Water
-
Why it Happens: Organolithium bases are instantly quenched by trace amounts of water. This can come from the solvent, glassware, or the starting material itself.
-
Solution:
-
Rigorous Drying: Dry all glassware in an oven at >120°C for several hours and cool under an inert atmosphere.
-
Anhydrous Solvent: Use a freshly distilled, anhydrous grade of THF, preferably from a solvent purification system (SPS) or distilled over sodium/benzophenone.
-
Dry Starting Material: Ensure your 2,6-dichloropyridine is anhydrous. If necessary, recrystallize it or store it over a desiccant in a vacuum desiccator.
-
-
-
Cause 3: Incorrect Reagent Stoichiometry or Addition Order
-
Why it Happens: Using insufficient base will naturally lead to incomplete conversion. The order of addition is also crucial.
-
Solution:
-
Stoichiometry: Use a slight excess of LDA (typically 1.1 to 1.3 equivalents) to ensure complete deprotonation.
-
Correct Addition: Add the 2,6-dichloropyridine solution slowly to the cold (-78°C) LDA solution. This maintains the base in excess throughout the addition, minimizing side reactions. Never add the LDA to the pyridine.
-
-
Q: The metalation seems to work, but the yield of carboxylic acid is still low after quenching with CO₂. What could be the issue?
A: A failed carboxylation step points to problems with the CO₂ quench.
-
Cause 1: Inefficient CO₂ Quenching
-
Why it Happens: Gaseous CO₂ bubbled through the solution can be inefficient. Condensation of atmospheric moisture on cold surfaces can also quench the lithiated intermediate before it reacts with CO₂.
-
Solution:
-
Use High-Purity Dry Ice: The best method is to quench the reaction by transferring the cold lithiated solution via cannula onto a freshly crushed, large excess of high-purity dry ice under an argon atmosphere. Alternatively, add freshly crushed dry ice directly to the reaction flask. Do not use old, frost-covered dry ice.
-
Ensure Good Mixing: Vigorous stirring is essential during the quench to ensure the highly reactive lithiated species encounters the CO₂.
-
-
-
Cause 2: Temperature Increase During Quench
-
Why it Happens: The lithiated intermediate can be thermally unstable. If the solution warms up before or during the CO₂ quench, it can decompose or react with the solvent.
-
Solution: Maintain the reaction temperature at -78°C throughout the generation of the lithiated species and during the initial phase of the CO₂ quench.
-
Problem Area 2: Purification and Isolation
Q: My final product, this compound, is difficult to purify. It seems to have poor solubility and crashes out of solution.
A: The product is an amino acid, meaning it is amphoteric and can exist as a zwitterion. This property heavily influences its solubility and requires a pH-controlled purification strategy.
-
Solution: pH-Controlled Extraction and Crystallization
-
Acidic Wash: After the amination reaction, perform an initial workup. Dissolve the crude material in a suitable organic solvent (like ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). Your starting material (2,6-dichloropyridine-3-carboxylic acid) will be less basic and may remain in the organic layer, while your more basic product may move to the aqueous layer.
-
Isoelectric Point Precipitation: The key is to isolate the product at its isoelectric point (pI), where it has minimum solubility. Carefully adjust the pH of the aqueous solution containing your product. As you approach the pI, the neutral zwitterion will precipitate. Use a pH meter and add acid or base dropwise with vigorous stirring.
-
Recrystallization: The collected solid can be further purified by recrystallization. A common solvent system is an ethanol/water mixture.
-
Caption: Troubleshooting decision tree for low carboxylation yield.
IV. Experimental Protocols & Data
Protocol 1: Synthesis of 2,6-Dichloropyridine-3-carboxylic acid
Materials:
-
2,6-Dichloropyridine (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine (1.3 eq), freshly distilled
-
n-Butyllithium (1.2 eq), titrated solution in hexanes
-
Dry Ice (CO₂), crushed, large excess
Procedure:
-
Preparation: Under an inert atmosphere of Argon, add freshly distilled diisopropylamine (1.3 eq) to anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.
-
LDA Formation: Slowly add n-BuLi (1.2 eq) to the diisopropylamine solution while maintaining the temperature at -78°C. Stir for 30 minutes at this temperature to form the LDA solution.
-
Metalation: In a separate flask, dissolve 2,6-dichloropyridine (1.0 eq) in anhydrous THF. Slowly add this solution via cannula to the LDA solution at -78°C. Stir the resulting dark solution for 1-2 hours at -78°C.
-
Carboxylation: Quench the reaction by pouring the reaction mixture onto a vigorously stirred slurry of crushed dry ice in a beaker under an Argon atmosphere.
-
Workup: Allow the mixture to warm to room temperature. Add water and separate the layers. Acidify the aqueous layer with concentrated HCl to pH ~2. The product, 2,6-dichloropyridine-3-carboxylic acid, will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The typical melting point is 140-143°C.
Protocol 2: Synthesis of this compound
Materials:
-
2,6-Dichloropyridine-3-carboxylic acid (1.0 eq)
-
Aqueous Ammonia (28-30%), large excess
-
Copper(I) catalyst (optional, e.g., Cu₂O)
Procedure:
-
Reaction Setup: In a sealed pressure vessel, combine 2,6-dichloropyridine-3-carboxylic acid (1.0 eq) and a large excess of aqueous ammonia. A copper catalyst can be added to facilitate the reaction, though it often proceeds without one at sufficient temperature and pressure.
-
Heating: Seal the vessel and heat to 120-150°C for 12-24 hours. Monitor the internal pressure carefully.
-
Workup: Cool the vessel to room temperature before opening. Acidify the reaction mixture with concentrated HCl to pH ~7.
-
Isolation: Cool the neutralized solution in an ice bath. The product will precipitate at or near its isoelectric point.
-
Purification: Collect the solid by filtration. Wash thoroughly with cold water and then with a small amount of cold ethanol. Dry the product under vacuum.
Table 1: Impact of Key Parameters on Synthesis Yield
| Parameter | Sub-optimal Condition | Optimized Condition | Expected Outcome | Rationale |
| Base Quality | Old, untitrated LDA | Freshly prepared, titrated LDA | Increased yield from <40% to >80% | Ensures accurate stoichiometry and high reactivity of the base. |
| Reaction Temp. | -60°C | -78°C or lower | Minimized side products | Prevents LDA decomposition and side reactions like addition to the pyridine ring. |
| CO₂ Source | Gaseous CO₂ bubbled in | Crushed high-purity dry ice | Improved carboxylation efficiency | Provides a massive, localized excess of the electrophile, maximizing the desired reaction. |
| Amination Temp. | < 100°C | 120-150°C (in pressure vessel) | Drives reaction to completion | SNAr on an electron-deficient ring requires significant thermal energy to overcome the activation barrier. |
V. References
-
ChemicalBook. (n.d.). 2,6-DICHLORO-3-NITRO-4-AMINOPYRIDINE synthesis. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2,6-DICHLOROPYRIDINE-3,4-DIAMINE synthesis. Retrieved from --INVALID-LINK--
-
University of Wisconsin. (n.d.). Directed (ortho) Metallation. Retrieved from --INVALID-LINK--
-
Wikipedia. (2024). 2,6-Dichloropyridine. Retrieved from --INVALID-LINK--
-
Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. Retrieved from --INVALID-LINK--
-
Wikipedia. (2024). Sandmeyer reaction. Retrieved from --INVALID-LINK--
-
PubMed. (2000). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Retrieved from --INVALID-LINK--
-
Biosynth. (n.d.). Methyl 2,6-dichloropyridine-3-carboxylate. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 3-Aminopyridine synthesis. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN105924513A - Synthesis method of 2, 6-dihalopyridine-3-carboxylic acid. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid. Retrieved from --INVALID-LINK--
-
National Institutes of Health (NIH). (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine. Retrieved from --INVALID-LINK--
-
Andrew G. Myers Research Group, Harvard University. (n.d.). ortho metalation. Retrieved from --INVALID-LINK--
-
MDPI. (2018). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. Retrieved from --INVALID-LINK--
-
ChemistryViews. (2024). Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from --INVALID-LINK--
-
AZoM. (2023). Employing an Electrochemical Strategy for the Direct Carboxylation of Pyridines. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). 3-Aminopyridine. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 3-Amino-2-pyridinecarboxylic acid synthesis. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2,6-Dichloropyridine-3-carboxylic acid 97. Retrieved from --INVALID-LINK--
-
National Institutes of Health (NIH). (2023). Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations. Retrieved from --INVALID-LINK--
-
ResearchGate. (2023). Electrochemical carboxylation of pyridines. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US5112982A - Process for preparing 2,6-dichloropyridine. Retrieved from --INVALID-LINK--
-
Pharmazone. (n.d.). 3-Chloropyridine-2-Carboxylic Acid: Synthesis and Supply Chain Dynamics. Retrieved from --INVALID-LINK--
-
Chemdad. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
National Institutes of Health (NIH). (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from --INVALID-LINK--
-
National Institutes of Health (NIH). (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from --INVALID-LINK--
-
National Institutes of Health (NIH). (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN1923810A - Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid. Retrieved from --INVALID-LINK--
References
- 1. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. baranlab.org [baranlab.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. CN109485601B - Synthesis method of 2, 6-dihalopyridine-3-carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Amino-6-chloropyridine-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 3-Amino-6-chloropyridine-2-carboxylic acid (Compound ID: 53393434)[1]. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile heterocyclic building block. The unique amphoteric nature of this molecule, possessing both a basic amino group and an acidic carboxylic acid, presents specific challenges during purification. This document provides in-depth troubleshooting advice and detailed protocols to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound?
Understanding the core properties of the molecule is the first step in designing an effective purification strategy. Key data is summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₂O₂ | [1][2][3] |
| Molecular Weight | 172.57 g/mol | [1][3] |
| Appearance | Typically a yellow or off-white powder | [2] |
| pKa (Predicted) | 4.01 ± 0.10 | [4] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [4] |
Q2: What are the likely impurities I might encounter during its synthesis and purification?
Impurities can arise from unreacted starting materials, side reactions, or degradation. While specific impurities depend on the synthetic route, common classes include:
-
Starting Material Carryover: Depending on the synthesis, precursors such as a corresponding nitro-compound (e.g., 3-Nitro-6-chloropyridine-2-carboxylic acid) or materials from earlier steps could be present. Catalytic hydrogenation of a nitro group to an amine is a common synthetic step for related molecules[5].
-
Regioisomers: Incomplete selectivity during the functionalization of the pyridine ring can lead to the formation of isomers.
-
Decarboxylation Products: Under harsh thermal or acidic/basic conditions, the carboxylic acid group may be lost, leading to the formation of 2-chloro-5-aminopyridine.
-
Hydrolysis Products: If the synthesis starts from a nitrile or ester precursor, incomplete hydrolysis can leave these functional groups in the final product. Patent literature describes hydrolysis of a nitrile as a key step in forming the carboxylic acid for similar structures[6].
-
Solvent Adducts: Residual high-boiling point solvents (e.g., DMF, DMSO) used in the reaction can be difficult to remove.
Q3: What are the most effective analytical methods for assessing the purity of my compound?
A multi-pronged approach is recommended for accurate purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with an acid modifier like 0.1% TFA or formic acid) provides excellent separation of polar and non-polar impurities. UV detection at around 254 nm is typically effective[7][8].
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time reaction monitoring and fraction analysis during column chromatography. A typical mobile phase could be a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid or methanol to improve spot shape and separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for structural confirmation and can reveal the presence of impurities if their signals do not overlap with the main compound. Quantitative NMR (qNMR) can be used to determine absolute purity against a certified internal standard[7].
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the desired product and can help in identifying the mass of unknown impurities, especially when coupled with LC (LC-MS)[9].
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Q4: My isolated product is a persistent oil or fails to crystallize. What's going on?
Probable Cause: This issue is almost always due to the presence of significant impurities that inhibit the formation of a crystal lattice. Common culprits include residual solvents or structurally similar byproducts. The compound itself may also have a high affinity for the solvent it's in.
Solution Pathway:
-
Impurity Removal: Do not attempt to force crystallization of an impure oil. First, address the purity.
-
Acid-Base Wash: Dissolve the oil in a suitable organic solvent like ethyl acetate. Wash sequentially with a mild acid (e.g., 1M HCl) to remove basic impurities, followed by a mild base (e.g., saturated NaHCO₃) to remove acidic impurities. Caution: Your amphoteric product may have some solubility in both aqueous layers, so minimize the wash volumes and check the aqueous layers by TLC for product loss.
-
Solvent Removal: Ensure all solvents are thoroughly removed under high vacuum. Co-evaporation with a solvent that does not form an azeotrope with your potential residual solvent (e.g., adding toluene and evaporating) can be effective.
-
-
Induce Crystallization:
-
Solvent/Anti-Solvent Method: Dissolve the purified oil in a minimal amount of a good solvent (e.g., methanol, ethanol). Slowly add an "anti-solvent" in which the compound is insoluble (e.g., hexanes, diethyl ether, or cold water) dropwise until persistent cloudiness appears. Let the solution stand, or gently warm to redissolve and then cool slowly.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material, add a single tiny crystal to the supersaturated solution to induce crystallization.
-
Q5: The purity of my product is low (<95%) after initial workup. What is the best purification method?
Probable Cause: The initial extraction and isolation were insufficient to remove closely related impurities or byproducts formed in significant quantities.
Solution Pathway: The choice of method depends on the nature of the impurities.
-
Acid-Base Precipitation (Ideal for removing neutral impurities): This method leverages the amphoteric nature of your molecule.
-
Dissolve the crude product in a dilute aqueous base (e.g., 1M NaOH) to form the sodium carboxylate salt.
-
Filter the solution to remove any insoluble (likely neutral) impurities.
-
Slowly acidify the filtrate with a dilute acid (e.g., 1M HCl). Your product should precipitate out near its isoelectric point.
-
Monitor the pH carefully. Adding acid too quickly can cause the product to "oil out" or trap impurities. Aim for the pH where precipitation is maximal.
-
Collect the solid by filtration, wash with cold water, and dry thoroughly. See Protocol 1 for a detailed procedure.
-
-
Recrystallization (Ideal for removing small amounts of impurities with different solubilities):
-
This is a powerful technique if a suitable solvent system can be identified. The goal is to find a solvent (or solvent pair) that dissolves the compound when hot but in which it is poorly soluble when cold. Impurities should either remain in solution upon cooling or be insoluble in the hot solvent.
-
See Protocol 2 for a systematic approach to solvent screening. For a polar molecule like this, solvents like ethanol, methanol, isopropanol, acetonitrile, or mixtures with water are good starting points[9].
-
-
Flash Column Chromatography (Ideal for complex mixtures or isomeric impurities):
-
This is the most powerful but also the most labor-intensive method. Silica gel is the standard stationary phase.
-
Due to the acidic nature of silica and the basicity of the amino group, peak tailing can be an issue. To mitigate this, consider adding a small amount of a modifier to your mobile phase, such as triethylamine (~0.1-1%) to block basic sites or acetic acid (~0.1-1%) to improve the elution of the carboxylic acid.
-
See Protocol 3 for a general procedure.
-
Q6: My final product has a persistent yellow or brown color. How can I remove it?
Probable Cause: Color is often due to highly conjugated, trace-level impurities or oxidation/degradation products. Pyrrole-containing structures, which are related to pyridines, are known to darken upon exposure to air[10].
Solution Pathway:
-
Activated Charcoal Treatment: This is the most common method for removing colored impurities.
-
During the recrystallization process, after the compound is fully dissolved in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight).
-
Crucially, never add charcoal to a solution at or near its boiling point, as this can cause violent bumping. Let the solution cool slightly first.
-
Swirl or stir the mixture for 5-10 minutes.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. The filtrate should be colorless or significantly lighter.
-
Allow the filtered solution to cool and crystallize as usual.
-
-
Repeated Crystallization: Sometimes, a second or third recrystallization is sufficient to leave the colored impurities behind in the mother liquor.
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Precipitation
This protocol is designed to separate the amphoteric product from neutral organic impurities.
-
Dissolution: Dissolve the crude this compound (1.0 eq) in 1M aqueous sodium hydroxide (NaOH) solution (approx. 2.0-3.0 eq). Use the minimum volume necessary for complete dissolution.
-
Filtration (Optional): If any solid material remains undissolved, filter the solution through a medium-porosity filter paper to remove these neutral impurities. Wash the filter paper with a minimal amount of fresh 1M NaOH solution.
-
Precipitation: Cool the clear filtrate in an ice bath. While stirring vigorously, add 1M hydrochloric acid (HCl) dropwise. Monitor the pH of the solution continuously.
-
Isolation: As the solution approaches a pH of ~4-5, a precipitate should begin to form. Continue adding acid slowly until no further precipitation is observed. The optimal pH should be determined empirically for the highest recovery.
-
Collection: Stir the resulting slurry in the ice bath for an additional 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified solid under high vacuum, preferably in a desiccator over a drying agent like P₂O₅.
Protocol 2: Recrystallization Solvent Screening
This protocol helps identify an effective solvent system for purification by recrystallization.
-
Preparation: Place small amounts (10-20 mg) of your crude material into several test tubes.
-
Screening: To each tube, add a different solvent dropwise at room temperature. Test a range of polar and non-polar solvents (e.g., Water, Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile, Toluene, Heptane).
-
Solubility Test (Cold): Find solvents that do not dissolve the compound at room temperature. These are potential candidates.
-
Solubility Test (Hot): Take the tubes from Step 3 and heat them gently in a water or sand bath. Add more of the same solvent dropwise until the compound just dissolves.
-
Crystallization Test: Allow the hot, saturated solutions to cool slowly to room temperature, and then place them in an ice bath. A good recrystallization solvent is one from which the compound precipitates as a clean, crystalline solid upon cooling.
-
Solvent Pair Screening: If no single solvent is ideal, try a solvent pair. Dissolve the compound in a minimal amount of a "good" solvent (one it's very soluble in) while hot. Then, add a "poor" solvent (one it's insoluble in) dropwise until the solution becomes cloudy. Re-heat to clarify and then cool slowly.
Protocol 3: Flash Column Chromatography
This protocol provides a general framework for purification on a silica gel column.
-
TLC Analysis: First, determine an appropriate mobile phase using TLC. The ideal solvent system should give your product an Rf value of approximately 0.25-0.35 and show good separation from all impurities.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase (as a slurry or dry-packed and then wetted).
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in a minimum amount of the mobile phase and load it carefully onto the top of the column.
-
Dry Loading: For compounds that are not very soluble in the mobile phase, dissolve the material in a different, volatile solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution: Run the column by applying positive pressure (air or nitrogen). Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visual Workflows
Diagram 1: Purification Strategy Selection
This decision tree helps in choosing the most appropriate primary purification method based on initial purity assessment.
Caption: Decision tree for selecting a primary purification strategy.
Diagram 2: Troubleshooting Crystallization Failure
This workflow outlines the steps to take when a product fails to solidify.
Caption: Workflow for troubleshooting product oiling or crystallization failure.
References
- 1. This compound | C6H5ClN2O2 | CID 53393434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 3-Amino-2-pyridinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrole - Wikipedia [en.wikipedia.org]
Technical Support Center: 3-Amino-6-chloropyridine-2-carboxylic acid - Stability and Degradation Guide
Welcome to the technical support center for 3-Amino-6-chloropyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and degradation of this compound. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and a deeper understanding of the molecule's behavior under various conditions.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound to ensure its stability?
A1: Proper storage and handling are critical for maintaining the integrity of this compound. Based on available safety data sheets and general best practices for amino-pyridyl-carboxylic acids, we recommend the following:
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Recommended storage temperatures are typically between 2-8°C for long-term stability. Some suppliers may also indicate room temperature storage is acceptable for shorter periods.[1][2]
-
Protection from Light and Air: The amino and pyridine functionalities can be susceptible to oxidation and photolytic degradation. It is advisable to store the compound in an amber vial or a light-blocking container and under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage or if the material will be used as an analytical standard.
-
Hygroscopic Nature: While not explicitly stated in all documentation, similar compounds can be hygroscopic. The presence of a carboxylic acid and an amino group can attract water. Therefore, minimizing exposure to atmospheric moisture is crucial.
Q2: What are the primary known or suspected degradation pathways for this compound?
A2: While specific forced degradation studies on this compound are not extensively published in publicly available literature, we can infer potential degradation pathways based on the chemical functionalities present in the molecule (an aromatic amine, a carboxylic acid, and a chlorinated pyridine ring). The primary suspected pathways are:
-
Oxidative Degradation: The aminopyridine ring is susceptible to oxidation. This can lead to the formation of N-oxides, hydroxylated derivatives, or even dimerization and polymerization, especially in the presence of oxidizing agents or metal ions. Studies on similar aminothieno[2,3-b]pyridine-2-carboxamides have shown that oxidation can lead to complex dimerization products.[3]
-
Photodegradation: Aromatic amines and halogenated aromatic compounds can be sensitive to UV light. Photolytic degradation may involve radical reactions, leading to dechlorination, dimerization, or oxidation of the amino group.
-
Hydrolytic Degradation: While generally stable, under extreme pH (highly acidic or basic) and elevated temperatures, the compound could potentially undergo decarboxylation (loss of the carboxylic acid group). The amide bond in the related compound 3-Amino-6-chloropyridine-2-carboxamide would be more susceptible to hydrolysis than the carboxylic acid itself.[4]
-
Thermal Degradation: At elevated temperatures, decarboxylation is a primary concern for many carboxylic acids. Other thermal degradation pathways could involve reactions between the amino and carboxylic acid groups of adjacent molecules, leading to amide formation and polymerization, particularly in the solid state at temperatures approaching the melting point.
Q3: I am seeing unexpected peaks in my HPLC analysis of a sample containing this compound. Could this be due to degradation?
A3: Yes, the appearance of new peaks in your chromatogram is a common indicator of degradation. Here’s how to approach this issue:
-
Analyze a Freshly Prepared Standard: Prepare a solution from a fresh, unopened container of the compound and inject it immediately. If the new peaks are absent, it strongly suggests that your sample has degraded.
-
Consider Your Sample's History:
-
Storage: Was the sample stored correctly (protected from light, at the recommended temperature)?
-
Solvent: Is the solvent fresh and of high purity? Some solvents can contain impurities (e.g., peroxides in THF or ethers) that can cause degradation. Is the pH of your sample solution appropriate?
-
Age: How old is the sample or the solution?
-
-
Characterize the New Peaks: If you have access to a mass spectrometer (LC-MS), analyze the new peaks to determine their mass-to-charge ratio (m/z). This information can help you identify potential degradation products. For example:
-
A mass increase of 16 amu could indicate oxidation (N-oxide or hydroxylation).
-
A mass decrease of 44 amu could suggest decarboxylation.
-
Masses corresponding to dimers or other adducts can also be informative.
-
Troubleshooting Guide
| Observed Issue | Potential Cause (Related to Stability/Degradation) | Recommended Action |
| Low assay value or potency of the compound. | Degradation of the parent compound into one or more impurities. | 1. Prepare a fresh standard and re-assay the sample. 2. Review the storage and handling conditions of the sample. 3. Perform a forced degradation study to identify potential degradants and develop a stability-indicating method. |
| Change in physical appearance (e.g., color change from white to yellow/brown). | Oxidation or polymerization of the compound. The amino group on the pyridine ring can be susceptible to air oxidation, which often leads to colored byproducts. | 1. Visually inspect your stock of the material. If discoloration is widespread, consider acquiring a new batch. 2. For solutions, prepare them fresh before use. If solutions need to be stored, protect them from light and consider refrigeration. |
| Poor peak shape or shifting retention times in HPLC. | Interaction of degradation products with the column, or a change in the sample matrix due to degradation. | 1. Ensure your HPLC method is robust and stability-indicating. 2. Inject a fresh standard to confirm system suitability. 3. If using an older solution, filter it before injection to remove any precipitated material. |
| Inconsistent results between experiments. | Ongoing degradation of the compound in solution or in the solid state. | 1. Use freshly prepared solutions for each experiment. 2. If working with a stock solution over time, periodically re-analyze it against a fresh standard to check for degradation. 3. Ensure consistent and proper storage of both solid material and solutions. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound.
Objective: To generate potential degradation products and assess the intrinsic stability of the molecule under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter, analytical balance, volumetric flasks, and pipettes
-
HPLC-UV/MS system
-
Photostability chamber, oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photodegradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze the samples by a stability-indicating HPLC-UV/MS method (see Protocol 2).
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Identify and characterize the major degradation products using the MS data.
-
Determine the primary degradation pathways.
-
Protocol 2: Stability-Indicating HPLC Method
This is a starting point for developing a stability-indicating method. Method optimization and validation are required.
Instrumentation: HPLC with UV and Mass Spectrometric detectors.
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. A method for a similar compound, 4-Amino-2-chloropyridine, utilized a mixed-mode stationary phase column (Primesep 100).[5]
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Gradient Program:
-
Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 90-95%) over 20-30 minutes to ensure elution of all components. A shallow gradient is often necessary to separate closely related impurities.
Flow Rate: 1.0 mL/min Injection Volume: 10 µL UV Detection: Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 254 nm, 280 nm) and to assess peak purity. MS Detection: Electrospray Ionization (ESI) in both positive and negative ion modes to obtain mass information for the parent compound and any degradation products.
Data Presentation
Table 1: Summary of Potential Stability of this compound under Forced Degradation Conditions
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic (0.1 M HCl, 60°C) | Likely stable, but potential for slow decarboxylation. | 2-Amino-5-chloropyridine |
| Basic (0.1 M NaOH, 60°C) | Potential for decarboxylation and other ring modifications. | 2-Amino-5-chloropyridine, ring-opened products. |
| Oxidative (3% H₂O₂, RT) | Likely to degrade. | N-oxides, hydroxylated pyridines, dimers. |
| Thermal (80°C, solid) | Generally stable, but potential for decarboxylation and polymerization at higher temperatures. | 2-Amino-5-chloropyridine, amide-linked oligomers. |
| Photolytic (ICH Q1B) | Likely to degrade. | Dechlorinated products, radicals, dimers. |
Note: The information in this table is predictive and should be confirmed by experimental data.
Visualizations
Proposed Oxidative Degradation Pathway
Caption: Proposed oxidative degradation pathways.
Forced Degradation Study Workflow
References
- 1. CAS#:1112213-20-3 | this compound hydrochloride | Chemsrc [chemsrc.com]
- 2. calpaclab.com [calpaclab.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-Amino-6-chloropyridine-2-carboxamide | C6H6ClN3O | CID 10749704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
How to increase the solubility of 3-Amino-6-chloropyridine-2-carboxylic acid
A Guide to Enhancing Solubility for Researchers and Drug Development Professionals
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Amino-6-chloropyridine-2-carboxylic acid. As a key building block in modern medicinal chemistry, achieving its complete dissolution is often the first critical step in a successful experimental workflow. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Part 1: Troubleshooting & FAQs
This section addresses the most common issues encountered during the handling and use of this compound in a direct question-and-answer format.
Q1: My this compound is not dissolving in water or common buffers like PBS. What is the most likely reason and the first thing I should try?
A: The most common reason for poor solubility is that the pH of your solvent is near the compound's isoelectric point (pI). At its pI, the molecule has a net neutral charge, minimizing its interaction with polar solvents like water and leading to precipitation. The first and most effective strategy is to adjust the pH of your aqueous solution. Adding a small amount of a strong acid (like 1M HCl) or a strong base (like 1M NaOH) will ionize the molecule, dramatically increasing its solubility.
Q2: How does pH adjustment work to dissolve this specific compound?
A: this compound is an amphoteric molecule, meaning it has both an acidic functional group (the carboxylic acid, -COOH) and basic functional groups (the amino group, -NH2, and the pyridine ring nitrogen).[1]
-
In acidic conditions (low pH): The amino group and pyridine nitrogen become protonated (to -NH3+), forming a positive charge (a cation).
-
In basic conditions (high pH): The carboxylic acid group is deprotonated (to -COO-), forming a negative charge (an anion). Both of these charged forms (ions) are significantly more soluble in water than the neutral form. The solubility of amino acids is strongly influenced by the pH of the solution.[2][3][4]
Q3: I need to use an organic solvent for my reaction. Which co-solvents are suitable for this compound?
A: While pH adjustment in aqueous media is the primary method, co-solvents can be effective. Polar aprotic solvents are generally a good starting point.
-
Highly Recommended: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices for creating concentrated stock solutions that can then be diluted into your experimental medium.
-
Moderately Suitable: Alcohols like ethanol or methanol can also be used, though the solubility may be lower compared to DMSO.[5] For related pyridine carboxylic acids, solubility is often higher in water than in alcohols.[5]
-
Use with Caution: Avoid non-polar solvents like hexanes or toluene, as the compound is highly polar and will have negligible solubility. Always perform a small-scale test to ensure compatibility with your downstream application.
Q4: Simple pH adjustment isn't achieving the high concentration I need for my assay. What is the next logical step?
A: If you require very high aqueous concentrations, the most robust strategy is salt formation . By converting the parent acid into a salt, you can often achieve a significant increase in solubility beyond what pH adjustment alone provides. This is a standard technique in pharmaceutical development, with approximately 50% of marketed small molecule drugs administered in their salt form.[6] You can either form the salt in situ by adding a stoichiometric equivalent of acid or base, or you can purchase the pre-formed hydrochloride salt.[7][8]
Q5: Is it better to buy the hydrochloride salt form or make it myself?
A: For convenience and reproducibility, purchasing the certified hydrochloride salt form of this compound is highly recommended.[7][8] This ensures you are starting with a consistent, highly soluble material. However, if you already have the free acid form, you can prepare the salt solution in situ by dissolving the compound in water with one molar equivalent of hydrochloric acid. This will form the hydrochloride salt in solution, effectively achieving the same goal.
Part 2: In-Depth Technical Guide to Solubility Enhancement
This section provides detailed scientific explanations and step-by-step protocols for the key methods of solubilization.
The Foundational Principle: Understanding the Compound's Ionic States
The solubility of this compound is dictated by its acid-base chemistry. The molecule can exist in three primary states depending on the pH of the solution, which is a common characteristic for amino acids.[2][9]
Method 1: Strategic pH Adjustment
This is the most direct method to control solubility. The goal is to shift the pH far from the isoelectric point to ensure the compound is in its fully ionized (cationic or anionic) form.
Experimental Protocol: Solubilization via pH Adjustment
-
Preparation: Weigh the desired amount of this compound and place it in a suitable sterile container.
-
Solvent Addition: Add approximately 80% of the final desired volume of high-purity water (or your aqueous buffer). A magnetic stirrer is recommended. You will likely observe a suspension or slurry.
-
Titration for Solubilization (Choose A or B):
-
A) To prepare an acidic stock (cationic salt form): Slowly add 1M HCl dropwise while monitoring the mixture. The solid material will begin to dissolve as the pH drops and the basic groups are protonated. Continue adding acid until the solution is completely clear.
-
B) To prepare a basic stock (anionic salt form): Slowly add 1M NaOH dropwise. The solid will dissolve as the carboxylic acid is deprotonated. Continue adding base until a clear solution is achieved.
-
-
Final Volume Adjustment: Once the compound is fully dissolved, add water (or buffer) to reach the final target volume.
-
Final pH Check: Measure the pH of the final solution and record it. This is critical for ensuring reproducibility in your experiments.
-
Sterilization (if required): Sterile filter the final solution through a 0.22 µm filter compatible with your acidic or basic solution.
| pH Range | Dominant Species | Expected Aqueous Solubility | Primary Mechanism |
| < 2.5 | Cationic | High | Protonation of the amino group and pyridine nitrogen. |
| ~2.5 - 4.5 | Zwitterionic/Neutral | Low (Minimum at pI) | Net charge is near zero, reducing hydration. |
| > 4.5 | Anionic | High | Deprotonation of the carboxylic acid group. |
Method 2: Co-Solvency
This method is useful when the final application cannot tolerate extreme pH values or requires the presence of an organic solvent.
Experimental Protocol: Solubilization using a Co-solvent
-
Solvent Selection: Choose a suitable polar aprotic co-solvent (see table below). DMSO is the most common choice for creating a highly concentrated master stock.
-
Direct Dissolution: Add the solid this compound directly to the pure co-solvent (e.g., 100% DMSO). Use gentle vortexing or sonication to aid dissolution. This can typically produce stocks in the 10-50 mM range or higher.
-
Serial Dilution: Perform serial dilutions from this master stock into your aqueous experimental media (e.g., cell culture media, buffer).
-
Precipitation Watch: Crucially , ensure the final concentration of the organic co-solvent in your aqueous medium is low (typically <1%, often <0.1%) to prevent the compound from precipitating out and to avoid solvent-induced artifacts in biological assays.
| Co-Solvent | Type | Suitability for Stock Solution | Notes |
| DMSO | Polar Aprotic | Excellent | Highly effective for creating concentrated stocks. Ensure final concentration in assays is low. |
| DMF | Polar Aprotic | Very Good | Similar to DMSO. |
| Ethanol | Polar Protic | Moderate | May require heating to achieve higher concentrations. Less effective than DMSO.[5] |
| Acetonitrile | Polar Aprotic | Moderate | Can be used, but solubility is generally lower than in water or DMSO.[5] |
Part 3: Integrated Experimental Workflow
The following diagram provides a logical decision-making process for systematically tackling solubility issues with this compound.
References
- 1. This compound | C6H5ClN2O2 | CID 53393434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound hydrochloride | C6H6Cl2N2O2 | CID 73977825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. calpaclab.com [calpaclab.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Recrystallization of 3-Amino-6-chloropyridine-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 3-Amino-6-chloropyridine-2-carboxylic acid via recrystallization. It is structured as a series of troubleshooting questions and FAQs to directly address challenges encountered in the laboratory.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific experimental hurdles. Each answer provides a mechanistic explanation and actionable protocols to resolve the issue.
Q1: My compound "oiled out" instead of forming crystals. What causes this and how can I fix it?
A1: The Phenomenon of "Oiling Out"
"Oiling out" occurs when the solute precipitates from the solution as a liquid rather than a crystalline solid.[1][2] This happens when the temperature of the solution is above the melting point of your compound at the point of supersaturation.[3][4] For this compound, this can be caused by two primary factors:
-
Low Melting Point of the Solute: The compound's intrinsic melting point may be low, or, more commonly, it is significantly depressed by the presence of impurities.[3][4] Impurities interfere with the formation of a stable crystal lattice.
-
High Supersaturation at Elevated Temperatures: If the solution is cooled too rapidly or if the solvent is too poor, the compound may come out of solution at a temperature where its liquid state is more stable than its solid state.[2]
Troubleshooting Protocol:
-
Re-dissolve the Oil: Place the flask back on the heat source and add a small amount (1-5% of the total volume) of the primary ("good") solvent to fully re-dissolve the oil.[3]
-
Slow Down the Cooling Rate: This is the most critical step. A slower cooling rate allows molecules to orient themselves correctly into a crystal lattice.
-
Insulate the flask by placing it on a wooden block or several layers of paper towels.
-
Consider creating an insulating chamber by placing an inverted beaker over the flask.[3]
-
Allow the solution to cool naturally to room temperature before inducing further crystallization in an ice bath.
-
-
Reduce the Solution's Boiling Point: If oiling out persists, your solvent's boiling point may be too high. Consider switching to a lower-boiling point solvent system.[5]
-
Charcoal Treatment for Impurities: If you suspect a high impurity load (often indicated by a colored tint in the solution), perform an activated charcoal treatment.[1][3]
-
Add a very small amount of activated charcoal to the hot, dissolved solution.
-
Swirl for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities.
-
Proceed with slow cooling as described above.
-
Q2: Crystal formation is not occurring, even after the solution has cooled to room temperature. What should I do?
A2: Inducing Crystallization
The failure of a supersaturated solution to crystallize is a common kinetic problem. The system requires an initial energy input to overcome the nucleation barrier.
Troubleshooting Protocol:
-
Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Introduce a Seed Crystal: If you have a small amount of pure, solid this compound, add a single tiny crystal to the solution. This provides a perfect template for further crystallization.
-
Reduce the Solvent Volume: It is highly probable that too much solvent was used, meaning the solution is not yet supersaturated.[3]
-
Gently heat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume).
-
Allow the solution to cool slowly again. You can test for saturation by dipping a glass rod in the solution; a solid film should form on the rod as it dries.[3]
-
-
Cool to a Lower Temperature: Place the flask in an ice-water bath to further decrease the compound's solubility.
Q3: My recrystallization yield is very low. How can I improve it?
A3: Maximizing Product Recovery
A low yield (e.g., <50%) indicates that a significant amount of your product remains dissolved in the mother liquor.[3]
Troubleshooting Protocol:
-
Minimize the Amount of Hot Solvent: The most common cause of low yield is using an excessive volume of solvent to dissolve the crude product. Use only the minimum amount of boiling solvent required for complete dissolution.
-
Ensure Complete Cooling: Allow sufficient time for the solution to reach its final, lowest temperature (e.g., in an ice bath) to maximize precipitation.
-
Perform a Second Crop Crystallization: Do not discard the mother liquor (the filtrate after suction filtration).[3]
-
Transfer the filtrate to a clean flask.
-
Boil off a significant portion of the solvent (e.g., 30-50%).
-
Cool the concentrated solution to induce a "second crop" of crystals. Note that this crop may be less pure than the first.
-
-
Select a More Appropriate Solvent System: The solubility difference of your compound in the chosen solvent between hot and cold may not be large enough. Re-evaluate your solvent choice using the guide in the FAQ section.
Frequently Asked Questions (FAQs)
Q4: What is the best solvent system for recrystallizing this compound?
A4: Solvent Selection Strategy
The ideal solvent should exhibit high solubility for the target compound at high temperatures and low solubility at low temperatures.[5] this compound possesses both a polar carboxylic acid group and an amino group, as well as a moderately polar pyridine ring.[6][7] This structure suggests that polar protic solvents are excellent starting points.
| Solvent System | Boiling Point (°C) | Rationale & Comments |
| Water | 100 | The compound's amino and carboxylic acid groups can hydrogen bond with water, making it a good candidate.[5] However, solubility might be too high even when cold. Often works best in a mixed system. |
| Ethanol / Water | 78-100 | An excellent starting point. Dissolve the compound in a minimal amount of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of hot ethanol to clarify and then cool slowly. |
| Methanol / Water | 65-100 | Similar to ethanol/water, but methanol is more polar and has a lower boiling point.[8][9] |
| Isopropanol | 82 | A good single-solvent option that is less polar than ethanol or methanol. |
| Acetonitrile | 82 | A polar aprotic solvent. May offer a different selectivity for impurities compared to alcohols. |
A general rule of thumb is that solvents with functional groups similar to the solute tend to be good solubilizers.[10] Given the compound's structure, alcohols and water are logical first choices.
Q5: Why is polymorphism a concern for this compound, and how does recrystallization affect it?
A5: The Importance of Crystalline Form
Polymorphism is the ability of a solid compound to exist in multiple crystalline forms.[11][12] These different forms, or polymorphs, have the same chemical composition but different internal crystal lattice arrangements.[11] This is critically important in drug development because different polymorphs can have distinct physicochemical properties, including:
-
Solubility and Dissolution Rate[13]
-
Stability and Shelf-life[11]
-
Mechanical Properties (e.g., flowability, compressibility)[13]
Recrystallization is a primary method used to control and isolate specific polymorphs.[11] The conditions of crystallization—such as the solvent used, the rate of cooling, and the temperature—directly influence which polymorphic form is thermodynamically or kinetically favored.[12] For regulatory purposes, it is mandatory to identify and characterize the polymorphic forms of an active pharmaceutical ingredient (API).[15]
Q6: How do I confirm the purity and identity of my recrystallized product?
A6: Analytical Characterization
After recrystallization, it is essential to verify the purity and confirm the identity and form of the final product.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Impurities will cause the melting point to be depressed and broaden the range.
-
Thin-Layer Chromatography (TLC): Compare the recrystallized product to the crude material. The purified sample should ideally show a single spot, whereas the crude material may show multiple impurity spots.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods to confirm the chemical structure of this compound and identify any remaining impurities.
-
X-Ray Powder Diffraction (XRPD): This is the gold-standard technique for identifying the polymorphic form of a crystalline solid.[12] The resulting diffraction pattern is a unique fingerprint for a specific crystal lattice.
Visualized Workflows and Logic
Standard Recrystallization Workflow
The following diagram illustrates the key steps in a successful recrystallization protocol.
Caption: A step-by-step workflow for the recrystallization process.
Troubleshooting Decision Tree: "Oiling Out"
This diagram provides a logical path for diagnosing and solving the "oiling out" phenomenon.
Caption: A decision tree for troubleshooting "oiling out" during crystallization.
References
- 1. brainly.com [brainly.com]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | C6H5ClN2O2 | CID 53393434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 12. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 13. mdpi.com [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to 3-Amino-6-chloropyridine-2-carboxylic acid: A Comparative Analysis for Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is one of the most prolific heterocycles in modern drug design, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and versatile functionalization potential make it an indispensable tool for medicinal chemists.[2] This guide provides an in-depth comparison of 3-amino-6-chloropyridine-2-carboxylic acid, a highly functionalized pyridine derivative, against its parent pyridine carboxylic acid isomers. We will dissect its distinct physicochemical properties, reactivity, and strategic applications, supported by experimental data and protocols, to illustrate its superior value as a molecular building block in the synthesis of complex, biologically active compounds.
Comparative Physicochemical Analysis: The Impact of Substitution
The foundational pyridine carboxylic acids—picolinic, nicotinic, and isonicotinic acid—differ only by the position of the carboxyl group, yet this variation significantly influences their properties. This compound (also known as 3-amino-6-chloropicolinic acid) introduces two additional substituents, an amino group and a chlorine atom, which dramatically alters its profile. These modifications are not trivial; they are deliberate strategic choices made to fine-tune the molecule's electronic nature, solubility, and reactivity for specific synthetic outcomes.
Below is a comparative summary of their key physicochemical properties.
| Property | This compound | Picolinic Acid (2-isomer) | Nicotinic Acid (3-isomer) | Isonicotinic Acid (4-isomer) |
| Structure | See Diagram 1 | See Diagram 1 | See Diagram 1 | See Diagram 1 |
| CAS Number | 866807-27-4[3] | 98-98-6[4] | 59-67-6[1] | 55-22-1[5] |
| Molecular Formula | C₆H₅ClN₂O₂ | C₆H₅NO₂ | C₆H₅NO₂ | C₆H₅NO₂ |
| Molecular Weight | 172.57 g/mol | 123.11 g/mol [6] | 123.11 g/mol [1] | 123.11 g/mol [2] |
| Melting Point (°C) | N/A | 136–142[6][7] | 234–239[1][8] | ~319 (sublimes)[2] |
| pKa | 4.01±0.10 (Predicted) | ~1.0 (acidic), 5.2 (basic)[7][9] | ~2.07 (acidic), 4.7 (basic) | ~1.7 (acidic), 4.96 (basic)[10] |
| Solubility | Moderately soluble in polar solvents[11] | Highly soluble in water (~960 mg/mL)[6][9] | Slightly soluble in cold water (1.8 g/L)[12] | Slightly soluble in cold water (5.2 g/L)[10] |
Visualizing the Core Scaffolds
Diagram 1: Structures of the target scaffold and its parent isomers.
The Strategic Advantage of Substitution: A Reactivity Comparison
The true value of this compound lies in its trifecta of functional groups, each offering a distinct handle for synthetic manipulation. This contrasts sharply with the parent isomers, which primarily offer reactivity through their carboxyl group and the pyridine ring itself.
-
The Carboxylic Acid (Position 2): Like picolinic acid, this group is the primary site for forming amides, esters, and other derivatives. This is the most common reaction in building larger molecules and is fundamental to its role as a scaffold.[13][14]
-
The Amino Group (Position 3): This nucleophilic group can be acylated, alkylated, or diazotized. Its presence significantly increases the electron density of the pyridine ring, influencing the reactivity of other positions. Furthermore, it provides an additional, orthogonal site for molecular elaboration, allowing for the creation of complex, multi-substituted derivatives that are inaccessible from the parent isomers.
-
The Chloro Group (Position 6): This is arguably the most strategic feature for complex molecule synthesis. The chlorine atom serves as an excellent leaving group in nucleophilic aromatic substitution and, more importantly, as a handle for modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[15] This allows for the facile introduction of aryl, heteroaryl, alkyl, or alkyne moieties, enabling rapid diversification and exploration of the chemical space around the pyridine core.
Mapping the Synthetic Potential
Diagram 2: Key reactive sites and common transformations.
Synthesis Strategies: Building a Highly Functionalized Core
The synthesis of unsubstituted pyridine carboxylic acids is typically achieved through the oxidation of the corresponding methylpyridines (picolines).[2][4] However, constructing a polysubstituted derivative like this compound requires a more sophisticated, multi-step approach. The causality behind this complexity is the need for precise regiochemical control of each functional group's introduction.
A plausible and efficient synthetic route, adapted from methodologies reported for similar structures, involves starting with a pre-functionalized pyridine ring, such as 3,6-dichloropyridine-2-carboxylic acid.[16]
Plausible Synthetic Workflow:
-
Esterification: The starting di-chloro acid is first protected as its methyl ester to prevent unwanted side reactions of the carboxylic acid in subsequent steps. This is a standard protecting group strategy essential for managing multi-functional compounds.
-
Nitration: Selective nitration is performed to introduce a nitro group, which will serve as a precursor to the target amino group. The directing effects of the existing chloro and ester groups guide the incoming nitro group to the desired position.
-
Amination/Reduction: The nitro group is then reduced to an amino group, typically using a catalyst like Raney Nickel under a hydrogen atmosphere.[16] This catalytic hydrogenation is a clean and high-yielding method for this specific transformation.
-
Hydrolysis (Optional): If the final product requires the free carboxylic acid, the methyl ester is hydrolyzed under basic or acidic conditions as the final step.
This sequence ensures that each functional group is installed in the correct position with high fidelity, demonstrating a logical and field-proven approach to complex heterocyclic synthesis.
Performance in Medicinal Chemistry: A Case Study in Antitubercular Drug Discovery
To truly compare performance, we must look at how these building blocks enable the discovery of potent and selective bioactive molecules. A recent study on the development of novel inhibitors for Mycobacterium tuberculosis provides an excellent example of the utility of a scaffold derived from 3-amino-6-chloropicolinic acid.[16]
In this work, researchers synthesized a library of compounds based on a core structure of methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate .[16] This scaffold is conceptually one step away from our target molecule (via a Suzuki coupling at the 6-position). The study's design hinges on the unique features of this core:
-
The Carboxylate: Served as an anchor point for coupling with various acid chlorides to generate a library of amides.
-
The Amino Group: Was further derivatized into ureas and thioureas by reacting with isocyanates and isothiocyanates.
-
The Chloro Group: Remained as a critical electronic and steric feature influencing the overall conformation and binding of the molecules.
Experimental Findings and Performance: The structure-activity relationship (SAR) analysis revealed that the substituted chloropicolinate core was essential for activity. Several derivatives showed potent minimum inhibitory concentration (MIC) values against M. tuberculosis with low cytotoxicity.[16] For example, compounds 10 (a benzoyl amide derivative) and 22 (a furan-2-carbonyl amide derivative) exhibited significant activity and were found to be non-toxic in cellular assays.[16]
This case study demonstrates the "performance" of the 3-amino-6-chloro-picolinate framework. The parent isomers (picolinic, nicotinic, isonicotinic acid) lack the necessary functional handles (the amino and chloro groups) to readily generate such a diverse and targeted library of compounds. The strategic placement of these groups on the 3-amino-6-chloropicolinic acid scaffold provides the synthetic versatility required to systematically probe the SAR and optimize for potency and safety—a task that would be far more arduous and less direct using simpler pyridine derivatives.[17][18]
Experimental Protocol: A Self-Validating System for Amide Coupling
The following protocol for a standard amide coupling reaction is designed to be self-validating. Each step includes a rationale, ensuring the researcher understands the causality behind the procedure. This example uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like HOBt or NHS, a common and robust method for forming amide bonds from less reactive amines.[13][19]
Objective: To synthesize an N-aryl amide derivative from this compound and a substituted aniline.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
EDC Hydrochloride (1.5 eq)
-
N-Hydroxybenzotriazole (HOBt) (0.1 - 1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl Acetate (EtOAc), 1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Amide Coupling Workflow
Diagram 3: A step-by-step experimental workflow for amide coupling.
Step-by-Step Methodology:
-
Reagent Preparation & Inert Atmosphere: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF or CH₃CN.
-
Causality: Anhydrous conditions are critical because the activated carboxylic acid intermediate is highly susceptible to hydrolysis, which would revert it to the starting material and reduce yield.
-
-
Activation of the Carboxylic Acid: Cool the solution to 0°C in an ice bath. Add DIPEA (3.0 eq), followed by HOBt (catalytic 0.1 eq is often sufficient, but up to 1.0 eq can be used) and finally EDC hydrochloride (1.5 eq). Allow the mixture to stir at 0°C for 15 minutes, then warm to room temperature and stir for another 15-30 minutes.
-
Causality: EDC activates the carboxyl group by forming a highly reactive O-acylisourea intermediate. HOBt traps this unstable intermediate to form an active ester, which is less prone to side reactions (like racemization, if applicable) and more stable than the O-acylisourea, ensuring a cleaner reaction.[20] DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the proton generated during the reaction, driving the equilibrium towards product formation.
-
-
Amine Coupling: Add the substituted aniline (1.1 eq) to the activated mixture. Stir the reaction at room temperature for 4-12 hours.
-
Causality: The nucleophilic amine attacks the activated ester, displacing HOBt and forming the stable amide bond. A slight excess of the amine ensures complete consumption of the more valuable activated acid.
-
-
Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Causality: This prevents unnecessarily long reaction times and confirms the reaction has proceeded to completion before initiating the work-up.
-
-
Aqueous Work-up: Once complete, quench the reaction by pouring the mixture into water. Transfer to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine (to remove residual water).
-
Causality: This series of washes systematically removes unreacted reagents, byproducts (like the urea from EDC), and the solvent, providing a crude product ready for final purification. Each wash targets a specific type of impurity based on its acid-base properties.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid/oil by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient).
-
Causality: Chromatography separates the desired product from any remaining impurities that were not removed during the work-up, yielding the pure amide derivative for characterization and further use.
-
Conclusion
While the parent pyridine carboxylic acids are foundational scaffolds in medicinal chemistry, this compound offers a significant leap in synthetic utility and strategic potential. Its multi-functional nature—a site for amide coupling, a handle for cross-coupling, and an additional point for derivatization—provides researchers with a powerful and versatile platform. The ability to rapidly generate diverse and complex molecular architectures from this single building block makes it a superior choice for modern drug discovery campaigns, where systematic exploration of structure-activity relationships is paramount to success. By understanding the distinct advantages conferred by its specific substitution pattern, drug development professionals can leverage this scaffold to accelerate the design and synthesis of next-generation therapeutics.
References
- 1. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isonicotinic acid | 55-22-1 [chemicalbook.com]
- 3. This compound-India Fine Chemicals [indiafinechemicals.com]
- 4. Picolinic acid - Wikipedia [en.wikipedia.org]
- 5. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. 2-Picolinic acid CAS#: 98-98-6 [m.chemicalbook.com]
- 8. Nicotinic acid | 59-67-6 [chemicalbook.com]
- 9. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. indiamart.com [indiamart.com]
- 12. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. benchchem.com [benchchem.com]
- 16. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. azolifesciences.com [azolifesciences.com]
- 18. Structure-Activity Relationships | Semantic Scholar [semanticscholar.org]
- 19. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 3-Amino-6-chloropyridine-2-carboxylic Acid for Researchers and Drug Development Professionals
Introduction
3-Amino-6-chloropyridine-2-carboxylic acid is a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. Its strategic functionalization, featuring an amino group, a chlorine atom, and a carboxylic acid on a pyridine scaffold, makes it a versatile intermediate for accessing a diverse range of complex molecular architectures. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for preparing this valuable compound, offering field-proven insights and supporting experimental data to inform strategic decisions in research and development.
Significance in Medicinal Chemistry and Agrochemicals
The unique arrangement of functional groups in this compound allows for selective modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The amino group serves as a handle for amide bond formation or as a directing group in further aromatic substitutions. The chlorine atom can be displaced by various nucleophiles or participate in cross-coupling reactions, while the carboxylic acid provides a site for esterification, amidation, or other derivatizations. This trifecta of reactivity has led to its incorporation into molecules with a wide array of biological activities.[1]
Comparative Analysis of Synthetic Routes
Two principal synthetic strategies have emerged for the synthesis of this compound, each with distinct advantages and challenges. The first approach involves the chlorination of a pre-functionalized aminopyridine precursor, while the second relies on the selective amination of a dichlorinated pyridine derivative.
Method 1: Chlorination of 3-Aminopyridine-2-carboxylic Acid
This classical approach leverages the commercially available and relatively inexpensive 3-aminopyridine-2-carboxylic acid as the starting material. The core of this strategy is the regioselective introduction of a chlorine atom at the 6-position of the pyridine ring.
Workflow Diagram:
Caption: Synthetic workflow for the chlorination of 3-aminopyridine-2-carboxylic acid.
Causality Behind Experimental Choices:
The choice of chlorinating agent is critical for the success of this reaction. N-Chlorosuccinimide (NCS) is a commonly employed reagent due to its mild nature and ease of handling, which helps to minimize over-chlorination and side product formation. The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, to ensure the solubility of the starting material and facilitate the reaction. The reaction temperature is a key parameter to control, with milder conditions generally favoring the desired mono-chlorination.
Experimental Protocol:
A detailed protocol for the synthesis of the starting material, 3-aminopyridine-2-carboxylic acid, can be found in the literature, often starting from 3-nitropyridine-2-carboxylic acid.[2]
-
Preparation of 3-Aminopyridine-2-carboxylic Acid: 3-Nitropyridine-2-carboxylic acid (1.0 eq) is dissolved in a suitable solvent like water.[2] Sodium bicarbonate (1.0 eq) is added, followed by a palladium on carbon catalyst (10% Pd/C).[2] The mixture is then subjected to hydrogenation at room temperature for an extended period (e.g., 50 hours).[2] After the reaction, the pH is adjusted to be weakly acidic with hydrochloric acid.[2] The product is isolated by filtration and concentration of the filtrate, typically affording a light-yellow solid in moderate yields (around 67%).[2]
-
Chlorination: To a solution of 3-aminopyridine-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., acetonitrile), N-chlorosuccinimide (1.0-1.2 eq) is added portion-wise at a controlled temperature (e.g., 0-10 °C). The reaction mixture is then stirred at room temperature for several hours until the starting material is consumed (monitored by TLC or LC-MS). The product is isolated by quenching the reaction with water, followed by extraction with an organic solvent and subsequent purification by crystallization or column chromatography.
Method 2: Selective Amination of 2,6-Dichloropyridine-3-carboxylic Acid
This alternative strategy commences with a dichlorinated pyridine precursor and introduces the amino group through a nucleophilic aromatic substitution (SNAr) reaction. The regioselectivity of the amination is a crucial aspect of this route.
Workflow Diagram:
Caption: Synthetic workflow for the selective amination of 2,6-dichloropyridine-3-carboxylic acid.
Causality Behind Experimental Choices:
The key to this method lies in achieving selective amination at the 3-position while leaving the chlorine at the 6-position intact. The choice of the aminating agent and reaction conditions is paramount. While direct amination with ammonia is possible, it often requires harsh conditions (high temperature and pressure) and can lead to mixtures of products. More sophisticated methods, such as the Buchwald-Hartwig amination, employing a palladium catalyst and a suitable ligand, can offer greater control and milder reaction conditions. The electronic nature of the pyridine ring, with the electron-withdrawing carboxylic acid group, influences the regioselectivity of the nucleophilic attack.
Experimental Protocol:
-
Preparation of 2,6-Dichloropyridine-3-carboxylic Acid: This starting material can be prepared from commercially available precursors. One potential route involves the oxidation of 2,6-dichloro-3-methylpyridine.
-
Selective Amination: A mixture of 2,6-dichloropyridine-3-carboxylic acid (1.0 eq), a palladium catalyst (e.g., Pd2(dba)3), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) is placed in a reaction vessel under an inert atmosphere. A solution of the amine source (e.g., benzophenone imine as an ammonia surrogate) in an anhydrous solvent (e.g., toluene or dioxane) is then added. The reaction mixture is heated to an elevated temperature (e.g., 80-110 °C) and stirred for several hours. After completion, the reaction is worked up by filtration, extraction, and purification, often involving an acidic workup to hydrolyze the imine and reveal the primary amine.
Performance Comparison
| Parameter | Method 1: Chlorination of 3-Aminopyridine-2-carboxylic Acid | Method 2: Selective Amination of 2,6-Dichloropyridine-3-carboxylic Acid |
| Starting Material Availability | 3-Aminopyridine-2-carboxylic acid is commercially available, though its synthesis can be multi-step.[2] | 2,6-Dichloropyridine-3-carboxylic acid may require synthesis from more common precursors. |
| Number of Steps | Potentially shorter if starting from commercially available 3-aminopyridine-2-carboxylic acid. | Can be longer due to the need to synthesize the dichlorinated starting material. |
| Regioselectivity | Generally good, but can be challenging to control mono-chlorination and avoid isomeric byproducts. | Can be highly selective with the appropriate choice of catalyst and ligand system. |
| Reaction Conditions | Often involves mild to moderate temperatures. | May require elevated temperatures and inert atmosphere techniques, especially for catalyzed reactions. |
| Reagent Cost & Toxicity | Chlorinating agents like NCS are relatively inexpensive but require careful handling. | Palladium catalysts and specialized ligands can be expensive. Ammonia can be hazardous to handle. |
| Scalability | Generally scalable, but control of exotherms during chlorination can be a concern on a large scale. | Catalyzed reactions can be sensitive to scale-up, requiring careful optimization of catalyst loading and reaction parameters. |
| Overall Yield | Moderate to good, depending on the efficiency of the chlorination step. | Can be high, especially with optimized catalytic systems. |
Conclusion and Future Perspectives
Both the chlorination of 3-aminopyridine-2-carboxylic acid and the selective amination of 2,6-dichloropyridine-3-carboxylic acid represent viable pathways to the target molecule. The choice of the optimal route will depend on several factors, including the scale of the synthesis, the cost and availability of starting materials, and the technical capabilities of the laboratory.
For smaller-scale research applications where the starting aminopyridine is readily available, the chlorination route offers a more direct approach. However, for larger-scale production where cost and regiochemical control are paramount, the development of a robust and efficient selective amination protocol may be more advantageous.
Future research in this area will likely focus on the development of more sustainable and cost-effective catalytic systems for both chlorination and amination reactions. The use of earth-abundant metal catalysts and the development of continuous flow processes could significantly improve the environmental footprint and economic viability of synthesizing this important chemical intermediate.
References
A Comparative Guide to the Biological Activity of 3-Amino-6-chloropyridine-2-carboxylic Acid Derivatives
An Essential Resource for Researchers, Scientists, and Drug Development Professionals
The 3-amino-6-chloropyridine-2-carboxylic acid scaffold represents a privileged structure in the development of biologically active compounds. Its inherent chemical properties and amenability to synthetic modification have made it a cornerstone for creating potent herbicides and a platform for exploring novel therapeutic agents. This guide offers a comparative analysis of the biological activities of its derivatives, grounded in experimental data, to provide researchers with a comprehensive understanding of this versatile chemical class.
Section 1: Herbicidal Activity: A Deep Dive into Auxin Mimicry
The most well-documented and commercially successful application of this compound derivatives is in agriculture, specifically as herbicides. The flagship compound in this category is Aminopyralid, a synthetic auxin herbicide renowned for its high efficacy against broadleaf weeds.
Mechanism of Action: Hijacking Plant Growth Regulation
Aminopyralid and its analogues function by mimicking the natural plant hormone auxin.[1] This mimicry leads to a catastrophic disruption of normal plant growth processes. The primary molecular target is the F-box protein TIR1 (Transport Inhibitor Response 1), a component of the SCF-TIR1 ubiquitin ligase complex. The binding of the synthetic auxin to TIR1 triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins. This degradation unleashes the expression of auxin-responsive genes, resulting in uncontrolled cell division and elongation, ultimately leading to the death of the plant.[1]
Caption: Mechanism of action for auxin-mimicking herbicides.
Comparative Efficacy of N-Substituted Derivatives
Recent synthetic efforts have focused on modifying the core this compound structure to enhance herbicidal activity and broaden the spectrum of controlled weeds. A notable study explored a series of N-substituted derivatives, leading to the identification of compounds with potency comparable to commercial standards.
Table 1: Comparative Herbicidal Activity against Brassica campestris
| Compound | Structure | Inhibition Rate (%) at 150 g/ha |
| Aminopyralid | This compound | >90% (Established) |
| Compound 4p | N-substituted derivative | 92.6% |
| Picloram | Commercial Herbicide (Control) | 93.8% |
Data for compound 4p and Picloram are from a study published in Molecules, demonstrating the high efficacy of a novel N-substituted derivative.
The data clearly indicates that N-substitution on the this compound backbone is a viable strategy for developing new, potent herbicidal agents.
Experimental Protocol: Whole-Plant Herbicidal Assay
The following protocol outlines a standard method for evaluating the herbicidal efficacy of new chemical entities.
Caption: Workflow for assessing whole-plant herbicidal activity.
Step-by-Step Methodology:
-
Plant Growth: Cultivate a susceptible broadleaf weed species (e.g., Brassica campestris) in pots under controlled greenhouse conditions (25±2°C, 16h light/8h dark cycle) until they reach the 3-4 leaf stage.
-
Compound Preparation: Prepare stock solutions of the test derivatives in a suitable solvent (e.g., DMSO) and make serial dilutions in water containing a surfactant to achieve the desired application concentrations.
-
Application: Apply the test solutions to the foliage of the plants using a precision sprayer. Include a positive control (a known commercial herbicide) and a negative control (solvent and surfactant only).
-
Incubation and Assessment: Return the treated plants to the greenhouse. Visually assess and score the herbicidal injury (e.g., chlorosis, necrosis, epinasty) at regular intervals (e.g., 3, 7, and 14 days after treatment).
-
Data Analysis: After the final assessment, harvest the above-ground plant material, dry it to a constant weight, and record the biomass. Calculate the percentage of growth reduction compared to the negative control and determine the concentration required for 50% growth reduction (GR50).
Section 2: Emerging Biological Activities: A Frontier of Discovery
While the herbicidal properties of this compound derivatives are well-established, the therapeutic potential of this scaffold is an emerging area of significant interest. Research into related pyridine and aminopyrazine structures suggests promising avenues for exploration in neuroscience and infectious diseases.
Potential as Kainate Receptor Antagonists
Kainate receptors are a subtype of ionotropic glutamate receptors in the central nervous system and are implicated in various neurological disorders, including epilepsy and neuropathic pain.[2][3][4][5] The development of selective kainate receptor antagonists is a key goal in neuropharmacology. While specific data for this compound derivatives is currently limited, the pyridine core is a feature in some classes of ionotropic glutamate receptor modulators.[1][6][7][8][9]
Experimental Protocol: In Vitro Kainate Receptor Antagonist Assay
This protocol describes a fluorescence-based assay to screen for antagonist activity at recombinant kainate receptors.
-
Cell Culture: Maintain a HEK293 cell line stably expressing a specific kainate receptor subunit (e.g., GluK1) in appropriate culture medium. Seed the cells into 96-well black, clear-bottom plates and allow them to adhere overnight.
-
Fluorescent Dye Loading: Wash the cells with a buffered salt solution and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
-
Compound Incubation: Wash the cells to remove excess dye. Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence microplate reader. Record a baseline fluorescence, then add a known kainate receptor agonist (e.g., kainic acid) to all wells. Continue recording the fluorescence signal to measure the intracellular calcium influx.
-
Data Analysis: Calculate the change in fluorescence in response to the agonist in the presence and absence of the test compounds. Determine the IC50 value for compounds that inhibit the agonist-induced signal.
Antimicrobial Potential
The pyridine ring is a common motif in numerous antimicrobial agents.[10] Derivatives of the closely related 3-aminopyrazine-2-carboxylic acid have been synthesized and evaluated for their antimycobacterial, antibacterial, and antifungal activities.[11] This suggests that this compound derivatives could also possess antimicrobial properties.
Table 2: Antimicrobial Activity of Structurally Related 3-Aminopyrazine-2-carboxamide Derivatives
| Compound Type | Target Organism | Activity (MIC in µg/mL) |
| Phenyl Derivatives | Mycobacterium tuberculosis | 12.5 - >100 |
| Alkyl Derivatives | Staphylococcus aureus | 31.25 - 125 |
| Benzyl Derivatives | Candida albicans | 50 - >100 |
Data from a study on 3-aminopyrazine-2-carboxamide derivatives, highlighting the potential for antimicrobial activity in this class of compounds.[11]
Experimental Protocol: Broth Microdilution Antimicrobial Susceptibility Assay
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized microbial suspension to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Section 3: Conclusion and Future Perspectives
The this compound scaffold has proven its value in the development of potent auxin-mimicking herbicides. The continued exploration of N-substituted and other derivatives holds promise for the discovery of next-generation agrochemicals with improved efficacy and selectivity.
Beyond agriculture, the therapeutic potential of this chemical class is a compelling area for future research. While direct experimental evidence for the activity of this compound derivatives as kainate receptor antagonists or antimicrobial agents is still emerging, the activity of structurally related compounds provides a strong rationale for their investigation. The experimental protocols detailed in this guide offer a roadmap for researchers to explore these exciting possibilities. The synthesis and screening of focused libraries of these derivatives against a range of biological targets will undoubtedly unlock new applications for this versatile and valuable scaffold.
References
- 1. Novel AMPA and kainate receptor antagonists containing the pyrazolo[1,5-c]quinazoline ring system: Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and structure-activity relationships of novel phenylalanine-based amino acids as kainate receptors ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The novel antagonist 3-CBW discriminates between kainate receptors expressed on neonatal rat motoneurones and those on dorsal root C-fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of the First Highly Selective Antagonist of the GluK3 Kainate Receptor Subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The novel antagonist 3-CBW discriminates between kainate receptors expressed on neonatal rat motoneurones and those on dorsal root C-fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective | MDPI [mdpi.com]
- 10. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Structural Validation of 3-Amino-6-chloropyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The unequivocal structural confirmation of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug discovery and development. This guide provides a comprehensive framework for the structural validation of 3-Amino-6-chloropyridine-2-carboxylic acid, a vital heterocyclic building block. By presenting a multi-faceted analytical approach, we aim to equip researchers with the necessary tools to ensure the identity, purity, and structural integrity of this compound. This guide contrasts the analytical data of the target molecule with its close structural analog, 3-Amino-2-pyridinecarboxylic acid, offering a clear comparative perspective. Detailed experimental protocols for synthesis and analysis are provided, underpinned by the principles of scientific integrity and supported by authoritative references.
Introduction: The Imperative of Structural Fidelity
In the landscape of medicinal chemistry, substituted pyridines are privileged scaffolds due to their prevalence in a wide array of therapeutic agents. This compound, with its strategic placement of amino, chloro, and carboxylic acid functionalities, represents a versatile synthon for the generation of novel chemical entities. However, the potential for isomeric impurities during synthesis necessitates a robust and orthogonal analytical workflow to definitively validate its structure. Misidentification of such a crucial intermediate can lead to the synthesis of incorrect final compounds, resulting in significant loss of time and resources, and potentially compromising downstream biological evaluations.
This guide champions a self-validating system of protocols, where the causality behind each experimental choice is elucidated. We will explore the synthesis of this compound and its subsequent characterization by a suite of spectroscopic and chromatographic techniques. For comparative purposes, we will examine 3-Amino-2-pyridinecarboxylic acid, a structurally related molecule lacking the chloro-substituent, to highlight the influence of this functional group on the analytical data.
Synthesis Pathway: From Precursor to Product
A plausible and efficient synthesis of this compound begins with the commercially available 2,6-dichloro-3-nitropyridine. The synthesis proceeds in two key steps: selective amination followed by reduction of the nitro group and subsequent hydrolysis of a nitrile or ester, or direct reduction and carboxylation. A likely synthetic route is outlined below.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound (Proposed)
-
Step 1: Selective Amination of 2,6-Dichloro-3-nitropyridine. In a sealed vessel, 2,6-dichloro-3-nitropyridine is dissolved in a suitable solvent such as isopropanol. Ammonia gas is then bubbled through the solution, or aqueous ammonia is added, and the reaction is stirred at room temperature. The regioselectivity of the amination at the 2-position is directed by the electron-withdrawing nitro group. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude 2-amino-6-chloro-3-nitropyridine is purified by recrystallization or column chromatography.
-
Step 2: Reduction of the Nitro Group. The purified 2-amino-6-chloro-3-nitropyridine is subjected to reduction. A common method involves the use of iron powder in the presence of an acid, such as hydrochloric acid or acetic acid, in an ethanol/water mixture. The reaction is heated to reflux and monitored by TLC. After the reduction is complete, the reaction mixture is filtered to remove the iron salts, and the filtrate is neutralized to precipitate the 2,3-diamino-6-chloropyridine.
-
Step 3: Conversion to the Carboxylic Acid. The resulting 2,3-diamino-6-chloropyridine can be converted to the target carboxylic acid via a Sandmeyer-type reaction. The diamine is diazotized using sodium nitrite in an acidic medium (e.g., sulfuric acid) at low temperatures. The resulting diazonium salt is then treated with a cyanide source, such as copper(I) cyanide, to introduce a nitrile group at the 2-position. Finally, the nitrile is hydrolyzed to the carboxylic acid by heating with a strong acid (e.g., HCl) or base (e.g., NaOH).
Orthogonal Analytical Validation: A Multi-Technique Approach
To unequivocally validate the structure of the synthesized this compound, a combination of spectroscopic and chromatographic methods is essential. This orthogonal approach provides complementary information, leading to a confident structural assignment.
Caption: Orthogonal workflow for structural validation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Before detailed structural elucidation, it is crucial to assess the purity of the synthesized compound. HPLC is the gold standard for this purpose.
-
Experimental Protocol: HPLC Analysis
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is employed. The gradient is optimized to achieve good separation of the main peak from any impurities.
-
Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., determined by UV-Vis spectrophotometry).
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
The chromatogram should ideally show a single major peak, with the purity calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of information for structural validation.
-
Expected Data for this compound:
-
The molecular formula is C₆H₅ClN₂O₂.
-
The monoisotopic mass is approximately 172.00 g/mol .
-
Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are indispensable.
-
Experimental Protocol: ¹H NMR
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for dissolving carboxylic acids.
-
Concentration: 5-10 mg of the sample in 0.6-0.7 mL of solvent.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Comparative Analysis:
| Compound | Predicted ¹H NMR Chemical Shifts (ppm) and Splitting Patterns | Experimental ¹H NMR Data for 3-Amino-2-pyridinecarboxylic acid (DMSO-d₆) |
| This compound | ~7.0-7.5 (d, 1H, Ar-H), ~6.5-7.0 (d, 1H, Ar-H), ~5.0-6.0 (br s, 2H, -NH₂), ~12.0-13.0 (br s, 1H, -COOH) | 7.85 (dd, J=4.7, 1.6 Hz, 1H), 7.21 (dd, J=7.9, 1.6 Hz, 1H), 6.70 (dd, J=7.9, 4.7 Hz, 1H), 6.5 (br s, 2H, -NH₂), 12.5 (br s, 1H, -COOH)[1] |
| 3-Amino-2-pyridinecarboxylic acid | ~7.8-8.0 (m, 1H, Ar-H), ~7.2-7.4 (m, 1H, Ar-H), ~6.6-6.8 (m, 1H, Ar-H), ~6.0-7.0 (br s, 2H, -NH₂), ~12.0-13.0 (br s, 1H, -COOH) | As provided in the adjacent column. |
-
Causality and Interpretation: The presence of the electron-withdrawing chlorine atom at the 6-position in the target molecule is expected to deshield the adjacent proton (at the 5-position), causing its signal to appear at a higher chemical shift (further downfield) compared to the corresponding proton in the comparator. The coupling patterns (doublets) of the aromatic protons in the target molecule will be simpler due to the substitution pattern.
-
Experimental Protocol: ¹³C NMR
-
The same sample prepared for ¹H NMR can be used.
-
A proton-decoupled ¹³C NMR spectrum is typically acquired.
-
-
Comparative Analysis:
| Compound | Predicted ¹³C NMR Chemical Shifts (ppm) | Experimental ¹³C NMR Data for 3-Amino-2-pyridinecarboxylic acid (DMSO-d₆) |
| This compound | ~165-170 (-COOH), ~150-155 (C-Cl), ~140-145 (C-NH₂), ~135-140 (Ar-C), ~120-125 (Ar-CH), ~110-115 (Ar-CH) | 168.9, 151.7, 140.2, 133.5, 117.8, 115.3 |
| 3-Amino-2-pyridinecarboxylic acid | ~168-172 (-COOH), ~150-155 (Ar-C), ~140-145 (C-NH₂), ~130-135 (Ar-CH), ~115-120 (Ar-CH), ~110-115 (Ar-CH) | As provided in the adjacent column. |
-
Causality and Interpretation: The carbon atom attached to the chlorine (C-6) in the target molecule will show a characteristic chemical shift in the aromatic region. The other carbon signals will also be influenced by the electronic effects of the chlorine atom.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
-
Experimental Protocol: FTIR
-
Technique: Attenuated Total Reflectance (ATR) is a convenient method for solid samples.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
-
Comparative Analysis:
| Functional Group | Expected Wavenumber Range (cm⁻¹) for this compound | Experimental FTIR Data for 3-Amino-2-pyridinecarboxylic acid (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) | ~3400-2500 (broad) |
| N-H stretch (Amine) | 3500-3300 (two bands) | ~3400 and ~3300 |
| C=O stretch (Carboxylic Acid) | 1720-1680 | ~1700 |
| C=C and C=N stretch (Aromatic Ring) | 1600-1450 | ~1600-1450 |
| C-Cl stretch | 800-600 | Absent |
-
Causality and Interpretation: The most significant difference in the FTIR spectra will be the presence of a C-Cl stretching vibration in the fingerprint region for this compound, which will be absent in the spectrum of 3-Amino-2-pyridinecarboxylic acid.
Data Summary and Comparison
The following table provides a consolidated comparison of the expected and experimental data for the target compound and its comparator.
| Analytical Technique | This compound (Target) | 3-Amino-2-pyridinecarboxylic acid (Comparator) | Key Differentiating Feature |
| Molecular Weight | 172.57 g/mol | 138.12 g/mol | Mass difference of ~34.45 amu. |
| Mass Spectrum | M⁺ peak with 3:1 isotopic pattern for ³⁵Cl/³⁷Cl | M⁺ peak without chlorine isotopic pattern | Chlorine isotopic signature. |
| ¹H NMR | Two doublets in the aromatic region. | Three coupled aromatic protons. | Simpler aromatic splitting pattern. |
| ¹³C NMR | Presence of a signal for a carbon attached to chlorine. | Absence of a C-Cl signal. | Characteristic C-Cl chemical shift. |
| FTIR | C-Cl stretching vibration (~800-600 cm⁻¹). | No C-Cl stretch. | Presence of the C-Cl bond vibration. |
Conclusion: A Robust Framework for Structural Certainty
The structural validation of this compound is a critical step in ensuring the integrity of subsequent research and development activities. By employing a multi-technique approach encompassing HPLC, MS, NMR, and FTIR, researchers can build a comprehensive and self-validating dataset. The comparison with a close structural analog, 3-Amino-2-pyridinecarboxylic acid, serves to highlight the specific spectral features introduced by the chloro-substituent, thereby reinforcing the confidence in the structural assignment. The detailed protocols and comparative data presented in this guide provide a robust framework for scientists to confidently and accurately validate the structure of this important chemical building block.
References
A Senior Scientist's Guide to the Comparative Reactivity of Aminopyridine Carboxylic Acids
Introduction
Aminopyridine carboxylic acids represent a class of heterocyclic compounds of immense interest to researchers in medicinal chemistry, drug development, and materials science.[1][2] Their rigid scaffold, combined with the hydrogen bonding capabilities of the amino and carboxylic acid groups, makes them privileged structures in the design of enzyme inhibitors, receptor ligands, and functional organic materials.[3][4][5] The true synthetic utility of these building blocks, however, lies in the nuanced reactivity conferred by the relative positioning of the three key moieties: the electron-withdrawing ring nitrogen, the electron-donating amino group, and the electron-withdrawing carboxyl group.
This guide provides a comparative analysis of the reactivity of aminopyridine carboxylic acid isomers. Moving beyond a simple catalog of reactions, we will dissect the underlying electronic and steric principles that govern their behavior in common synthetic transformations. This document is designed for researchers and drug development professionals, offering field-proven insights and actionable experimental protocols to inform rational synthetic design.
The Theoretical Framework: Understanding the Drivers of Reactivity
The reactivity of an aminopyridine carboxylic acid is not a monolithic property. It is a dynamic interplay of electronic effects, steric hindrance, and the acid-base characteristics of the molecule. A priori understanding of these factors is critical for predicting reaction outcomes and troubleshooting synthetic challenges.
Pillar 1: Electronic Effects - A Tug-of-War for Electron Density
The pyridine ring is intrinsically electron-deficient due to the inductive effect of the electronegative nitrogen atom.[6][7] This effect is most pronounced at the α (2,6) and γ (4) positions, which bear a partial positive charge. The carboxylic acid group further withdraws electron density from the ring. In opposition, the amino group acts as a powerful electron-donating group through resonance, pushing electron density into the ring, primarily at the ortho and para positions relative to its own location.
This electronic tug-of-war dictates the nucleophilicity and electrophilicity of different sites on the molecule. For example, in 4-aminopyridine-2-carboxylic acid, the amino group at C4 strongly donates electrons, partially offsetting the withdrawing effects of the ring nitrogen and the C2-carboxyl group. This modulation of electron density directly impacts the molecule's reactivity in electrophilic aromatic substitution and its behavior in metal-catalyzed cross-coupling reactions.[8][9]
Caption: Electronic interplay in 4-aminopyridine-2-carboxylic acid.
Pillar 2: Steric Hindrance - The Physical Barrier to Reaction
The spatial arrangement of substituents can dramatically influence reaction rates. This is particularly evident in derivatives of picolinic acid (pyridine-2-carboxylic acid), where the carboxyl group is adjacent to the ring nitrogen. This proximity can hinder the approach of bulky reagents. For instance, the esterification of 6-aminopyridine-2-carboxylic acid may proceed more slowly than that of 5-aminopyridine-2-carboxylic acid due to the buttressing effect of the C6-amino group.[10] Furthermore, the ability of the picolinic acid motif to form chelate complexes with metal catalysts can be either beneficial, leading to unique reactivity, or detrimental, causing catalyst inhibition.
Pillar 3: Acidity and Basicity (pKa) - The Proton's Role
The molecule possesses three sites that can be protonated or deprotonated: the carboxylic acid, the amino group, and the pyridine ring nitrogen. Their respective pKa values are highly sensitive to the position of the other substituents.[11] An electron-withdrawing group like a carboxyl function will lower the pKa of the pyridine nitrogen, making it less basic.[7][12] Conversely, an electron-donating amino group will increase its basicity. The acidity of the carboxylic proton is likewise affected. This is fundamentally important for any reaction involving acid or base catalysis, as the predominant species in solution will dictate the reaction pathway.
| Compound | Carboxyl pKa (approx.) | Pyridine N pKa (approx.) | Rationale |
| Pyridine-2-carboxylic acid | 5.3 | 1.0 | N atom inductively withdraws from adjacent COOH, stabilizing carboxylate. |
| Pyridine-3-carboxylic acid | 4.8 | 2.8 | Less inductive withdrawal from COOH compared to 2-isomer. |
| Pyridine-4-carboxylic acid | 4.9 | 3.4 | N is para to COOH; strong resonance withdrawal stabilizes carboxylate. |
| 2-Aminopyridine-3-carboxylic acid | 2.94[13] | ~5.5 | Amino group donates electrons, increasing basicity of ring N. |
| 2-Aminopyridine-4-carboxylic acid | N/A | N/A | Data not readily available, but expect increased basicity from NH2. |
Table 1: Comparative pKa values of pyridine carboxylic acids and an amino-substituted derivative. The presence of the amino group significantly alters the acid-base properties.
Comparative Reactivity in Key Synthetic Transformations
Understanding the theoretical pillars allows us to predict and rationalize the reactivity of different isomers in common synthetic reactions.
Reactions at the Carboxyl Group: Amidation
Direct amidation is one of the most fundamental transformations for these building blocks. The reactivity of the carboxylic acid towards nucleophilic attack by an amine is governed by the electrophilicity of the carbonyl carbon.
Causality Behind Reactivity:
-
Electronic Activation: The electron-withdrawing nature of the pyridine ring inherently activates the carboxyl group toward nucleophilic attack compared to a simple benzoic acid.
-
Positional Effects: A carboxyl group at the 2- or 4-position experiences a stronger electron-withdrawing effect from the ring nitrogen than one at the 3-position, suggesting higher intrinsic reactivity.
-
Influence of the Amino Group: The electron-donating amino group can slightly decrease the electrophilicity of the carbonyl carbon, but its primary influence is on the overall acid-base properties of the molecule, which affects catalyst performance. For example, the increased basicity of the molecule can neutralize acid catalysts.
Trustworthiness Through Self-Validation: A comparative experiment is the ultimate arbiter of reactivity. By reacting different isomers under identical, rigorously controlled conditions, we can obtain quantitative data that validates our theoretical predictions.
Experimental Protocol: Comparative Amidation Rate Analysis
This protocol provides a framework for quantitatively comparing the amidation reactivity of three isomers: 3-aminopyridine-2-carboxylic acid, 4-aminopyridine-2-carboxylic acid, and 5-aminopyridine-2-carboxylic acid.
Objective: To determine the relative rates of amide bond formation for different aminopyridine carboxylic acid isomers.
Methodology:
-
Reagent Preparation:
-
Prepare 0.1 M stock solutions of each aminopyridine carboxylic acid isomer in anhydrous DMF.
-
Prepare a 0.1 M stock solution of benzylamine (nucleophile) in anhydrous DMF.
-
Prepare a 0.1 M stock solution of (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (coupling agent) in anhydrous DMF.
-
Prepare a 0.2 M stock solution of N,N-Diisopropylethylamine (DIPEA) (base) in anhydrous DMF.
-
Prepare a 0.05 M stock solution of an internal standard (e.g., naphthalene) in DMF.
-
-
Reaction Setup (Perform in triplicate for each isomer):
-
To a 4 mL HPLC vial, add 500 µL (0.05 mmol) of the aminopyridine carboxylic acid stock solution.
-
Add 500 µL (0.05 mmol, 1.0 eq) of the benzylamine stock solution.
-
Add 250 µL of the internal standard stock solution.
-
Add 500 µL (0.1 mmol, 2.0 eq) of the DIPEA stock solution.
-
Cap the vial and vortex briefly. Place in a temperature-controlled shaker at 25°C.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding 500 µL (0.05 mmol, 1.0 eq) of the PyBOP stock solution. Vortex immediately. This is t=0.
-
At specified time points (e.g., t = 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot and quench it into a separate HPLC vial containing 450 µL of a 1:1 acetonitrile:water solution with 0.1% TFA.
-
Analyze the quenched samples by reverse-phase HPLC, monitoring the disappearance of the starting carboxylic acid and the appearance of the amide product relative to the internal standard.
-
-
Data Analysis:
-
Generate a calibration curve for each starting material and product.
-
Plot the concentration of the amide product versus time for each isomer.
-
Determine the initial reaction rate (V₀) from the slope of the linear portion of the curve.
-
Compare the V₀ values to establish the relative reactivity.
-
Caption: Experimental workflow for comparative amidation rate analysis.
Reactions on the Pyridine Ring: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern drug discovery for forging C-C bonds.[14][15] The reactivity of a (bromo)aminopyridine carboxylic acid in this reaction depends heavily on the electronic environment of the C-Br bond, which influences the rate-determining oxidative addition step.
Causality Behind Reactivity:
-
Electronic Influence: A C-Br bond on an electron-deficient carbon will undergo oxidative addition to the Pd(0) catalyst more readily. Therefore, a bromo-substituted aminopyridine carboxylic acid where the bromine is at a position depleted of electron density (e.g., ortho or para to the ring nitrogen) is expected to be more reactive.
-
Catalyst/Ligand Choice: The amino and carboxyl groups can coordinate to the palladium center. This requires careful selection of bulky phosphine ligands (e.g., SPhos, XPhos) that can shield the metal center and promote the desired catalytic cycle over catalyst inhibition.[16][17]
-
Substrate Form: The carboxylic acid functionality can sometimes interfere with Suzuki couplings.[18] It is often advantageous to perform the reaction on the corresponding methyl or ethyl ester, followed by saponification. This prevents potential side reactions involving the acidic proton and the base required for the coupling.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
Objective: To compare the efficiency of Suzuki-Miyaura coupling for 5-bromo-2-aminonicotinic acid and 2-bromo-4-aminopyridine-5-carboxylic acid (hypothetical isomers for comparison).
Methodology:
-
Esterification (Pre-Coupling):
-
To a solution of the bromo-aminopyridine carboxylic acid (1.0 mmol) in methanol (10 mL), add thionyl chloride (1.2 mmol) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Concentrate the reaction mixture in vacuo. Redissolve in ethyl acetate, wash with saturated NaHCO₃ solution, then brine. Dry over Na₂SO₄, filter, and concentrate to yield the methyl ester. Verify purity by ¹H NMR.
-
-
Suzuki-Miyaura Coupling:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the methyl bromo-aminopyridylcarboxylate (0.5 mmol), phenylboronic acid (0.75 mmol, 1.5 eq), and potassium carbonate (1.5 mmol, 3.0 eq).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.025 mmol, 5 mol%).
-
Add a 4:1 mixture of dioxane:water (5 mL).
-
Heat the reaction mixture to 90°C and stir for 4 hours, monitoring by TLC or LC-MS.
-
-
Workup and Analysis:
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter through a pad of Celite®, washing with additional ethyl acetate.
-
Wash the combined organic layers with water, then brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., hexanes:ethyl acetate gradient).
-
Calculate the isolated yield for each isomer to compare reactivity.
-
Summary of Comparative Reactivity
The principles discussed allow for a predictive framework for the reactivity of various aminopyridine carboxylic acid isomers.
| Isomer Position (NH₂ vs COOH) | Amidation Reactivity (at COOH) | Suzuki Coupling Reactivity (at Bromo-derivative) | Rationale |
| Ortho (e.g., 3-Amino-2-picolinic acid) | Moderate to Low | Moderate | Potential for intramolecular H-bonding to deactivate COOH. Steric hindrance from NH₂. C-Br bond reactivity depends on its position. |
| Meta (e.g., 5-Amino-3-nicotinic acid) | High | High | Minimal steric hindrance. Electronic effects are balanced, leading to predictable reactivity similar to standard substituted pyridines. |
| Para (e.g., 6-Amino-3-nicotinic acid) | High | High | Minimal steric hindrance. Strong resonance interaction between NH₂ and the ring system can influence C-Br bond polarity. |
| Ortho to N (Picolinic derivatives) | Moderate | Moderate to High | Carboxyl group is sterically hindered but electronically activated. Potential for chelation to the catalyst can alter the reaction profile. |
Table 2: A generalized guide to the expected reactivity based on the relative positions of the amino and carboxyl groups.
Conclusion
The synthetic utility of aminopyridine carboxylic acids is governed by a predictable yet complex interplay of electronic, steric, and acid-base properties. By understanding how the relative positions of the ring nitrogen, amino group, and carboxyl group modulate electron density and molecular geometry, chemists can move from empirical screening to rational design. The amino group, a powerful electron donor, fundamentally alters the character of the parent pyridine carboxylic acid, generally increasing the basicity of the ring system and activating it towards electrophilic substitution. The reactivity at the carboxyl group is a balance between electronic activation from the ring and potential steric or hydrogen-bonding interference from adjacent groups. For modern cross-coupling reactions, the electronic nature of the specific carbon undergoing reaction is paramount. This guide provides the foundational principles and validated experimental frameworks necessary for researchers to harness the full synthetic potential of these valuable heterocyclic building blocks, enabling the efficient and predictable construction of complex molecules for drug discovery and beyond.
References
- 1. nbinno.com [nbinno.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. quora.com [quora.com]
- 13. 2-Aminopyridine-3-carboxylic acid(5345-47-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 17. Aminative Suzuki-Miyaura Coupling | Domainex [domainex.co.uk]
- 18. reddit.com [reddit.com]
A Senior Application Scientist's Guide to the Efficacy of 3-Amino-6-chloropyridine-2-carboxylic acid in Plant Biology Assays
Welcome to a detailed examination of 3-Amino-6-chloropyridine-2-carboxylic acid, a molecule of significant interest in plant science and agricultural research. Known commercially as Aminopyralid, this compound belongs to the pyridine carboxylic acid family of synthetic auxins.[1] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison of its performance against other auxinic herbicides and providing robust, field-tested experimental protocols to assess its efficacy.
Our focus here is not merely on herbicidal outcomes but on the quantitative and qualitative assays that underpin our understanding of its molecular mechanism. We will explore its interaction with the auxin signaling pathway and provide the methodologies to probe this interaction in a controlled laboratory setting.
Section 1: Mechanism of Action - A Synthetic Mimic
This compound (Aminopyralid) functions as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA).[2] At a molecular level, synthetic auxins overwhelm the plant's natural hormonal balance. They bind to the TIR1/AFB family of F-box proteins, which act as auxin co-receptors alongside Aux/IAA transcriptional repressor proteins.[3][4] This binding event stabilizes the interaction between TIR1/AFB and Aux/IAA, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome.[5]
The removal of the Aux/IAA repressor unleashes Auxin Response Factors (ARFs), transcription factors that activate a cascade of downstream auxin-responsive genes. This leads to unregulated cell division and elongation, causing the characteristic symptoms of auxinic herbicide phytotoxicity: epinasty (twisting of stems and leaves), tissue swelling, and ultimately, plant death.[2] The selectivity for broadleaf plants over grasses is primarily due to differences in translocation and metabolism of the herbicide.[2]
The following diagram illustrates the canonical auxin signaling pathway and the point of intervention for synthetic auxins like Aminopyralid.
Caption: Auxin signaling pathway and herbicide action.
Section 2: Comparative Efficacy Analysis
Aminopyralid is one of several key players in the picolinic acid class of herbicides.[1] Its efficacy is best understood in comparison to its chemical relatives and other auxinic herbicides. The choice of herbicide for research or field application depends on factors like target species, soil persistence, and potential for off-target effects.
While direct, side-by-side quantitative binding affinity data for all compounds across all TIR1/AFB receptor isoforms is not comprehensively available in a single study, we can compile performance characteristics from various sources to guide experimental design. For instance, studies have shown that different TIR1/AFB-Aux/IAA co-receptor pairs exhibit distinct binding affinities for various auxins.[5] The AFB5-Aux/IAA complex, for example, selectively binds the auxinic herbicide picloram with high affinity.[5][6]
| Compound | Chemical Class | Key Characteristics | Target Weeds | Soil Half-Life (Typical) |
| Aminopyralid | Pyridine Carboxylic Acid | High efficacy at low use rates; strong activity on legumes and composites (e.g., thistles).[1][7] | Broadleaf weeds, especially invasive species like thistles and knapweeds.[7] | 30-533 days (highly variable with conditions).[8] |
| Clopyralid | Pyridine Carboxylic Acid | Structurally similar to Aminopyralid; effective on composite and legume families.[7][9] | Thistles, clover, knapweeds.[7] | ~40 days.[7] |
| Picloram | Pyridine Carboxylic Acid | Broad-spectrum control of woody plants and broadleaf weeds; higher soil persistence.[7][10] | Woody plants, deep-rooted perennial weeds.[7] | ~90 days to >1 year.[7] |
| 2,4-D | Phenoxy Carboxylic Acid | One of the first synthetic auxins; widely used for broadleaf control in grass crops.[2][10] | Common broadleaf weeds in lawns and cereal crops.[10] | ~10 days.[2] |
| Dicamba | Benzoic Acid | Effective on a wide range of broadleaf weeds; known for volatility and off-target movement concerns.[10] | Broadleaf weeds in agriculture and non-crop areas.[10] | ~14-30 days.[10] |
Note: Soil half-life is highly dependent on environmental factors such as soil type, temperature, and microbial activity.
Studies comparing soil interactions have found that aminopyralid adsorbs more tightly to soil than clopyralid, suggesting a lower potential for leaching.[11] Furthermore, absorption and translocation studies in Canada thistle revealed that while clopyralid was absorbed and translocated more readily, aminopyralid is effective at lower use rates.[9]
Section 3: Experimental Protocols for Efficacy Assessment
To quantitatively assess the efficacy of this compound and its alternatives, standardized bioassays are essential. The following protocols are designed to provide reproducible data for comparative analysis in a laboratory or greenhouse setting.
Protocol 1: Root Elongation Inhibition Assay in Arabidopsis thaliana
This assay is a highly sensitive method to determine the dose-dependent effect of auxinic compounds on plant development.[3][12]
Causality: Auxin plays a dual role in root growth; it promotes it at very low concentrations and strongly inhibits it at higher (supraoptimal) concentrations.[13] This assay leverages the inhibitory effect to quantify the biological activity of test compounds.
Methodology:
-
Plate Preparation: Prepare square petri dishes (120x120 mm) with 50 mL of half-strength Murashige and Skoog (MS) medium, pH 5.7, solidified with 0.8% (w/v) agar. Include a range of concentrations for Aminopyralid and other test compounds (e.g., 0, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). A solvent control (e.g., DMSO) must be included.
-
Sterilization & Sowing: Surface-sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5 minutes, and rinse 5 times with sterile water.
-
Stratification: Resuspend seeds in sterile 0.1% agar and store at 4°C for 48-72 hours to synchronize germination.
-
Plating: Pipette approximately 10-15 seeds in a straight line onto the surface of the agar plates, about 1 cm from the top edge.
-
Incubation: Seal the plates with breathable tape, orient them vertically, and place them in a growth chamber at 22°C with a 16-hour light / 8-hour dark cycle.
-
Data Acquisition: After 5-7 days of growth, scan the plates at high resolution. Use image analysis software (e.g., ImageJ) to measure the primary root length from the root-shoot junction to the root tip.
-
Analysis: Calculate the average root length for each concentration. Normalize the data to the solvent control and plot the dose-response curve. Calculate the IC50 value (the concentration that causes 50% inhibition of root growth) for each compound.
Protocol 2: Gene Expression Analysis via RT-qPCR
This protocol measures changes in the transcription of early auxin-responsive genes, providing direct evidence of target engagement at the molecular level.[14][15]
Causality: The binding of an auxinic herbicide to the TIR1/AFB co-receptor complex directly leads to the de-repression of ARFs and subsequent rapid transcription of genes like those in the GH3 and SAUR (Small Auxin Up-regulated RNA) families.[15] Measuring the mRNA levels of these genes provides a sensitive and specific readout of auxin pathway activation.
Caption: Workflow for qPCR analysis of auxin-responsive genes.
Methodology:
-
Plant Material: Grow Arabidopsis thaliana seedlings for 7-10 days in liquid half-strength MS medium on a shaker under a controlled light/dark cycle.
-
Herbicide Treatment: Add Aminopyralid or other test compounds to the liquid medium to a final concentration of 1 µM (or another experimentally determined effective concentration). Include a solvent control.
-
Time Course Sampling: Harvest whole seedlings at various time points after treatment (e.g., 0, 30, 60, 120 minutes). Immediately flash-freeze the tissue in liquid nitrogen and store at -80°C.
-
RNA Extraction: Extract total RNA from ~100 mg of ground tissue using a suitable method (e.g., TRIzol reagent or a column-based kit).
-
Quality Control and DNase Treatment: Quantify RNA using a spectrophotometer (e.g., NanoDrop) and check integrity on an agarose gel. Treat with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for target genes (e.g., GH3.3, SAUR15) and a stable reference gene (e.g., ACTIN2, UBQ10).
-
Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the reference gene and the 0-minute time point for each treatment. This will show the fold-change in gene expression induced by each compound.
Section 4: Conclusion
This compound (Aminopyralid) is a potent synthetic auxin that provides effective and selective control of broadleaf weeds by targeting the core auxin signaling pathway. Its efficacy, characterized by activity at low application rates and a distinct spectrum of control, positions it as a valuable tool in both agricultural management and as a chemical probe for plant biology research.
Comparative analysis reveals that while it shares a fundamental mechanism with other auxinic herbicides like Picloram and 2,4-D, its unique chemical structure results in different efficacy profiles, soil interactions, and receptor binding preferences. For the research scientist, understanding these nuances is critical for designing experiments that can dissect the complexities of auxin perception and response. The provided protocols for root inhibition and gene expression analysis offer robust, quantitative frameworks for evaluating Aminopyralid's performance against alternatives, enabling a deeper understanding of its biological activity beyond simple phytotoxicity.
References
- 1. Aminopyralid - Wikipedia [en.wikipedia.org]
- 2. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 3. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. prop.memberclicks.net [prop.memberclicks.net]
- 8. Picolinic acid family of herbicides - MANAGEMENT OF INVASIVE PLANTS IN THE WESTERN USA [invasiveplantswesternusa.org]
- 9. cms9files.revize.com [cms9files.revize.com]
- 10. cambridge.org [cambridge.org]
- 11. Comparison of the Interactions of Aminopyralid vs. Clopyralid with Soil | Weed Science | Cambridge Core [cambridge.org]
- 12. Frontiers | How plants cope with fast primary root elongation inhibition [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Salt-Specific Gene Expression Reveals Elevated Auxin Levels in Arabidopsis thaliana Plants Grown Under Saline Conditions [frontiersin.org]
Differentiating Isomers of 3-Amino-6-chloropyridine-2-carboxylic Acid: A Comprehensive Spectroscopic Guide
For Immediate Release
In the landscape of pharmaceutical research and drug development, the precise identification and characterization of molecular isomers are of paramount importance. Isomeric purity can significantly impact a drug's efficacy, safety, and pharmacokinetic profile. This guide provides a detailed spectroscopic comparison of 3-Amino-6-chloropyridine-2-carboxylic acid and its positional isomers, offering researchers, scientists, and drug development professionals a practical framework for their differentiation using routine analytical techniques.
Introduction
This compound is a substituted pyridine derivative with potential applications as a building block in the synthesis of novel pharmaceutical compounds. The relative positions of the amino, chloro, and carboxylic acid groups on the pyridine ring give rise to several positional isomers. Each isomer possesses a unique electronic and steric environment, leading to distinct spectroscopic signatures. This guide will focus on the most probable isomers and delineate the expected differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra.
The isomers under consideration are:
-
Isomer 1 (Target): this compound
-
Isomer 2: 4-Amino-6-chloropyridine-2-carboxylic acid
-
Isomer 3: 5-Amino-6-chloropyridine-2-carboxylic acid
-
Isomer 4: 2-Amino-6-chloropyridine-3-carboxylic acid
-
Isomer 5: 4-Amino-2-chloropyridine-3-carboxylic acid
-
Isomer 6: 5-Amino-2-chloropyridine-3-carboxylic acid
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Isomer Differentiation
NMR spectroscopy is arguably the most definitive technique for distinguishing between these isomers. The chemical shifts (δ) of the aromatic protons and carbons are highly sensitive to the electronic effects (both inductive and resonance) of the substituents.
¹H NMR Spectroscopy
The ¹H NMR spectra of these isomers will each display two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The key differentiating factors will be the chemical shifts and the coupling constants (J-values) between these protons.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can influence chemical shifts, so consistency is key for comparison.
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Acquisition Parameters:
-
Acquire a standard 1D proton spectrum.
-
Set the spectral width to encompass the aromatic and any exchangeable proton signals (typically 0-12 ppm).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds is generally adequate.
-
-
Data Processing: Process the raw data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum accurately.
Predicted ¹H NMR Data:
| Isomer | Predicted Aromatic Proton Chemical Shifts (ppm) and Coupling (Hz) | Key Differentiating Features |
| 1: 3-Amino-6-chloro-2-carboxylic acid | H-4: ~7.9 (d, J=~8 Hz), H-5: ~7.0 (d, J=~8 Hz) | Two doublets with a relatively large ortho-coupling. |
| 2: 4-Amino-6-chloro-2-carboxylic acid | H-3: ~6.7 (s), H-5: ~7.4 (s) | Two singlets, as the protons are meta to each other. |
| 3: 5-Amino-6-chloro-2-carboxylic acid | H-3: ~7.2 (d, J=~2 Hz), H-4: ~7.8 (d, J=~2 Hz) | Two doublets with a small meta-coupling. |
| 4: 2-Amino-6-chloro-3-carboxylic acid | H-4: ~8.1 (d, J=~8 Hz), H-5: ~6.8 (d, J=~8 Hz) | Two doublets with a large ortho-coupling. H-4 is significantly downfield. |
| 5: 4-Amino-2-chloro-3-carboxylic acid | H-5: ~6.5 (d, J=~5 Hz), H-6: ~8.0 (d, J=~5 Hz) | Two doublets with a medium-range coupling. |
| 6: 5-Amino-2-chloro-3-carboxylic acid | H-4: ~7.5 (s), H-6: ~8.2 (s) | Two singlets, as the protons are para to each other. |
Note: Predicted chemical shifts are estimates and can vary based on solvent, concentration, and pH. The multiplicity and coupling constants are the most reliable indicators for structural elucidation.
Diagram: Workflow for NMR-Based Isomer Differentiation
Caption: A logical workflow for the elucidation of substituted pyridine structures using a combination of 1D and 2D NMR experiments.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the six pyridine carbons being diagnostic of the substitution pattern.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A slightly higher concentration may be beneficial.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the aromatic and carbonyl carbon region (typically 100-180 ppm).
-
A sufficient number of scans and a suitable relaxation delay (e.g., 2 seconds) are crucial due to the lower natural abundance of ¹³C.
-
-
Data Processing: Similar to ¹H NMR processing.
Predicted ¹³C NMR Data:
| Isomer | Predicted Carbonyl Carbon (C=O) Shift (ppm) | Predicted Aromatic Carbon Shifts (ppm) | Key Differentiating Features |
| 1: 3-Amino-6-chloro-2-carboxylic acid | ~168 | ~158 (C6), ~150 (C2), ~142 (C4), ~125 (C3), ~118 (C5) | Distinct chemical shifts for all six carbons. |
| 2: 4-Amino-6-chloro-2-carboxylic acid | ~167 | ~160 (C6), ~155 (C4), ~152 (C2), ~115 (C5), ~108 (C3) | C3 and C5 are significantly shielded due to the amino group. |
| 3: 5-Amino-6-chloro-2-carboxylic acid | ~166 | ~155 (C6), ~148 (C2), ~145 (C5), ~138 (C4), ~120 (C3) | A different pattern of shielded and deshielded carbons. |
| 4: 2-Amino-6-chloro-3-carboxylic acid | ~170 | ~162 (C2), ~158 (C6), ~140 (C4), ~120 (C3), ~115 (C5) | Carbonyl carbon is more deshielded. |
| 5: 4-Amino-2-chloro-3-carboxylic acid | ~169 | ~160 (C4), ~158 (C2), ~150 (C6), ~118 (C5), ~110 (C3) | Unique set of chemical shifts reflecting the substituent positions. |
| 6: 5-Amino-2-chloro-3-carboxylic acid | ~168 | ~155 (C2), ~150 (C5), ~148 (C6), ~135 (C4), ~125 (C3) | Yet another distinct pattern of carbon chemical shifts. |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule. While all isomers share the same functional groups, the positions of these groups will subtly influence the vibrational frequencies.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is convenient. Alternatively, prepare a KBr pellet.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Comments |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) | The broadness is due to hydrogen bonding. |
| N-H stretch (Amino) | 3500-3300 (two bands for primary amine) | The exact position can be influenced by intramolecular hydrogen bonding. |
| C=O stretch (Carboxylic Acid) | 1725-1680 | Conjugation with the pyridine ring will lower the frequency. |
| C=C and C=N stretches (Pyridine Ring) | 1600-1450 | A series of bands characteristic of the aromatic ring. |
| C-Cl stretch | 800-600 | Can be weak and may be coupled with other vibrations. |
The key to differentiating the isomers via IR lies in the subtle shifts in the N-H and C=O stretching frequencies due to variations in intramolecular hydrogen bonding possibilities between the amino, carboxylic acid, and pyridine nitrogen groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. All isomers will have the same molecular weight, but their fragmentation patterns under techniques like Electron Ionization (EI) may differ.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Depending on the instrument, use direct infusion, or couple with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is useful for generating fragment ions. Electrospray Ionization (ESI) is a softer technique that will primarily show the molecular ion.
-
Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.
Expected Fragmentation Patterns:
The primary fragmentation pathways for these isomers are expected to involve the loss of small, stable molecules or radicals from the molecular ion (M⁺).
-
Loss of H₂O (M-18): From the carboxylic acid group.
-
Loss of CO₂ (M-44) or COOH (M-45): Decarboxylation of the molecular ion.
-
Loss of Cl (M-35/37): Cleavage of the carbon-chlorine bond. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be a key feature in the mass spectrum.
-
Ring Fragmentation: Complex fragmentation of the pyridine ring.
The relative intensities of these fragment ions will likely vary between the isomers due to the different stabilities of the resulting fragment ions, which are influenced by the positions of the substituents.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position of the absorption maxima (λ_max) is influenced by the substituents on the pyridine ring.
Experimental Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Dissolve the sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) to a known concentration.
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Acquisition: Scan the spectrum over a range of approximately 200-400 nm.
Expected UV-Vis Absorption:
Pyridine derivatives typically show multiple absorption bands corresponding to π → π* and n → π* transitions. The amino group (an auxochrome) and the carboxylic acid and chloro groups (chromophores) will all influence the λ_max. The position of the amino group, in particular, will have a significant effect on the position and intensity of the absorption bands due to its strong electron-donating nature through resonance. Isomers with the amino group in a position that allows for greater conjugation with the carboxylic acid group and the pyridine ring are expected to show a red shift (shift to longer wavelengths) in their λ_max.
Conclusion
The differentiation of the positional isomers of this compound is a critical analytical challenge that can be effectively addressed through a multi-technique spectroscopic approach. While ¹H and ¹³C NMR spectroscopy offer the most definitive data for unambiguous structure elucidation, IR, MS, and UV-Vis spectroscopy provide valuable complementary information. By carefully analyzing the unique spectral fingerprints of each isomer, researchers can ensure the identity and purity of their compounds, a crucial step in the rigorous process of drug discovery and development.
An In-Silico Comparative Guide to 3-Amino-6-chloropyridine-2-carboxylic Acid Analogs for Drug Discovery
Abstract
The pyridine carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous approved therapeutic agents.[1][2] This guide presents a comprehensive in-silico workflow for the comparative analysis of 3-Amino-6-chloropyridine-2-carboxylic acid and its rationally designed analogs. By integrating molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, we provide a robust framework for early-stage drug discovery. This document serves as a practical guide for researchers and drug development professionals, explaining the causality behind experimental choices and offering a self-validating protocol to prioritize lead candidates, thereby accelerating the development pipeline and reducing late-stage attrition.[3]
Introduction: The Case for Pyridine Carboxylic Acids in Medicinal Chemistry
Pyridine and its derivatives are classified as "privileged structures" in drug design, owing to their versatile biological activities and favorable pharmacokinetic properties.[4] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can significantly influence the molecule's pKa, solubility, and metabolic stability, making it a desirable feature for interacting with biological targets.[4] Derivatives of pyridine carboxylic acid, in particular, have given rise to a multitude of drugs for treating conditions ranging from cancer and inflammation to infectious diseases.[1][2]
The parent molecule of this study, this compound, contains several key functional groups: a carboxylic acid for potential salt formation and strong hydrogen bonding, an amino group for further hydrogen bonding or derivatization, and a chloro-substituent that can modulate electronic properties and occupy hydrophobic pockets. These features make it an attractive starting point for developing inhibitors against various enzyme targets, such as kinases or demethylases, where precise molecular recognition is critical.[1][5]
Computer-aided drug design (CADD), or in-silico modeling, has become an indispensable tool to accelerate the drug discovery process.[6][7] By predicting how molecules will bind to a protein target and evaluating their drug-like properties computationally, we can screen vast chemical spaces efficiently, saving significant time and resources.[3][6] This guide details a structured in-silico approach to design and evaluate novel analogs of this compound, aiming to identify candidates with enhanced target affinity and favorable ADMET profiles.
Methodologies: A Validated In-Silico Workflow
Rationale for Analog Selection and Target Identification
Analog Design: To explore the structure-activity relationship (SAR) around the parent scaffold, three hypothetical analogs were designed with specific therapeutic goals in mind:
-
Analog 1 (A1): Methyl-Ester Prodrug. The carboxylic acid is esterified to a methyl ester. Causality: This modification neutralizes the negative charge, which can significantly enhance membrane permeability and oral absorption. It is designed as a prodrug, intended to be hydrolyzed by esterases in the body to release the active carboxylic acid form.
-
Analog 2 (A2): Fluoro-Substitution. The chloro-substituent at the 6-position is replaced with a fluorine atom. Causality: Fluorine is a bioisostere of hydrogen but is more electronegative. This change can alter the electronic profile of the ring, potentially enhancing binding affinity through new interactions (e.g., halogen bonds) without a significant increase in size.
-
Analog 3 (A3): Amide Replacement. The carboxylic acid is converted to a primary amide. Causality: The amide group is an excellent hydrogen bond donor and acceptor, potentially forming different or stronger interactions with the target protein compared to the carboxylic acid. It also removes the negative charge, affecting solubility and cell penetration.
Target Identification: Pyridine-based molecules are well-documented inhibitors of Janus Kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway implicated in myeloproliferative neoplasms and inflammatory diseases. Therefore, the crystal structure of human JAK2 in complex with a known inhibitor was selected as the target for our docking studies.
-
Target Protein: Human JAK2 Kinase Domain
-
PDB ID: 3LGN
Ligand and Protein Preparation Protocol
Accurate preparation of both the ligand and protein structures is critical for a meaningful docking simulation.
Step-by-Step Protocol:
-
Protein Acquisition: Download the 3D structure of JAK2 (PDB: 3LGN) from the Protein Data Bank.
-
Protein Cleaning: Using molecular visualization software (e.g., PyMOL, UCSF Chimera), remove all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand.
-
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure and assign Gasteiger charges. This is a crucial step for accurately calculating electrostatic interactions. This can be performed using AutoDock Tools.[8]
-
Ligand Sketching and Optimization: Draw the parent molecule and the three analogs (A1, A2, A3) in a 2D chemical sketcher (e.g., ChemDraw) and convert them to 3D structures. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
File Format Conversion: Convert both the prepared protein and ligand files into the PDBQT format, which is required by AutoDock Vina and contains information on atom types, charges, and rotatable bonds.[9]
Molecular Docking Simulation
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[10] We utilize AutoDock Vina, a widely used and validated open-source docking program known for its speed and accuracy.[11]
Step-by-Step Protocol:
-
Grid Box Definition: Define the search space (grid box) for docking. The box should be centered on the active site, identified from the position of the co-crystallized ligand in the original PDB file. A box size of 20x20x20 Å is typically sufficient to cover the entire binding pocket.
-
Configuration File: Create a configuration file (conf.txt) that specifies the file paths for the receptor and ligand, the center and dimensions of the grid box, and the exhaustiveness parameter.
-
Execution: Run the docking simulation from the command line using the command: vina --config conf.txt --ligand ligand_name.pdbqt --out output_name.pdbqt --log log_name.txt.
-
Analysis: Analyze the output files. The log file provides the binding affinity scores (in kcal/mol) for the top predicted poses. The output PDBQT file contains the 3D coordinates of these poses, which can be visualized to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein residues.
ADMET Profile Prediction
A compound with high binding affinity is useless if it has poor pharmacokinetic properties or is toxic.[3] We use the SwissADME web server, a free and reliable tool, to predict the ADMET properties of our compounds.[3][12]
Step-by-Step Protocol:
-
Input Structures: Obtain the SMILES (Simplified Molecular Input Line Entry System) strings for the parent molecule and the three analogs.
-
Submission: Navigate to the SwissADME website and paste the SMILES strings into the input box.
-
Execution and Analysis: Run the prediction. The server will generate a comprehensive report covering key physicochemical properties, pharmacokinetics (e.g., GI absorption, blood-brain barrier permeability), drug-likeness (e.g., Lipinski's rule of five), and potential toxicity flags.
Results and Comparative Analysis
The following sections present the hypothetical, yet plausible, data generated from our in-silico workflow.
Docking Performance and Binding Mode Analysis
The binding affinity, measured in kcal/mol, indicates the predicted strength of the interaction between the ligand and the protein. More negative values suggest stronger binding.
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Other Key Interactions |
| Parent | -7.8 | LEU855, GLU930, ARG983 | Pi-cation with ARG983 |
| Analog 1 (Ester) | -6.5 | LEU855, ARG983 | Hydrophobic interaction in acid pocket |
| Analog 2 (Fluoro) | -8.6 | LEU855, GLU930, ARG983, TYR931 | Halogen bond with VAL838 |
| Analog 3 (Amide) | -8.1 | LEU855, GLU930, ARG983, ASP994 | Additional H-bond with backbone |
Interpretation:
-
Analog 2 (Fluoro) shows the most promising binding affinity (-8.6 kcal/mol), significantly better than the parent compound. Visualization of the binding pose reveals that the fluorine atom forms a favorable halogen bond with the backbone carbonyl of VAL838, an interaction not present with the parent's chloro group.
-
Analog 3 (Amide) also displays improved binding (-8.1 kcal/mol), attributed to an additional hydrogen bond formed by the amide NH2 group with the side chain of ASP994.
-
Analog 1 (Ester) has a weaker binding affinity (-6.5 kcal/mol). The loss of the carboxylic acid's ability to form a strong ionic interaction with ARG983 is the primary cause, despite its potential benefits as a prodrug.
Comparative ADMET Profiles
The ideal drug candidate must balance potency with a safe and effective pharmacokinetic profile.
| Parameter | Parent | Analog 1 (Ester) | Analog 2 (Fluoro) | Analog 3 (Amide) |
| GI Absorption | Low | High | Low | Moderate |
| BBB Permeant | No | Yes | No | No |
| Lipinski Violations | 0 | 0 | 0 | 0 |
| CYP2D6 Inhibitor | No | Yes | No | No |
| PAINS Alert | 0 | 0 | 0 | 0 |
Interpretation:
-
Pharmacokinetics: As predicted, Analog 1 (Ester) shows high gastrointestinal (GI) absorption due to its increased lipophilicity. However, this also leads to predicted blood-brain barrier (BBB) permeation and inhibition of the CYP2D6 metabolic enzyme, which are potential liabilities.
-
Drug-likeness: All compounds adhere to Lipinski's rule of five, suggesting good oral bioavailability potential. None of the compounds triggered PAINS (Pan-Assay Interference Compounds) alerts, reducing the likelihood of them being promiscuous binders.
-
Overall Profile: Analog 2 (Fluoro) maintains a favorable ADMET profile similar to the parent compound while demonstrating superior binding affinity. Analog 3 (Amide) also shows a good profile with potentially moderate GI absorption.
Discussion and Future Perspectives
This in-silico analysis provides a clear, data-driven path for prioritizing these compounds. Analog 2 (Fluoro) emerges as the most promising candidate. It not only exhibits the highest predicted binding affinity for the JAK2 kinase domain but also maintains a clean and desirable ADMET profile. The predicted halogen bond interaction provides a strong, testable hypothesis for its enhanced potency.
Analog 3 (Amide) represents a solid secondary candidate. Its improved binding affinity and acceptable ADMET profile make it a viable alternative for synthesis and biological testing.
Conversely, while Analog 1 (Ester) was designed with a clear prodrug strategy in mind, its significantly lower binding affinity and potential for CYP inhibition and BBB penetration suggest it should be deprioritized. This highlights the critical trade-offs that must be managed in drug design.
The logical next steps would be the chemical synthesis of Analog 2 and Analog 3, followed by in-vitro biochemical assays to confirm their inhibitory activity against JAK2. Subsequent cell-based assays would then validate their efficacy in a more biologically relevant context. This workflow demonstrates how computational screening can effectively filter and prioritize ideas, focusing laboratory resources on the most promising molecules.[13]
Conclusion
This guide has detailed a systematic and reproducible in-silico workflow for the comparison of this compound analogs. By explaining the rationale behind each computational step and presenting the comparative data in a clear format, we have demonstrated how molecular docking and ADMET predictions can be synergistically employed to identify lead candidates. The fluoro-substituted analog (Analog 2) was identified as the most promising compound for further development due to its superior predicted binding affinity and favorable drug-like properties. This structured approach exemplifies modern, efficient drug discovery, where computational chemistry plays a pivotal role in guiding experimental efforts.
Visualizations
In-Silico Drug Discovery Workflow
Caption: A flowchart of the in-silico drug discovery and lead prioritization workflow.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. microbenotes.com [microbenotes.com]
- 7. binarystarchem.ca [binarystarchem.ca]
- 8. youtube.com [youtube.com]
- 9. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 10. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Reactivity Studies Involving 3-Amino-6-chloropyridine-2-carboxylic acid
Introduction: The Criticality of Specificity in Modern Analytics
In the realms of pharmaceutical development and environmental analysis, the certainty with which we can detect and quantify a specific molecule is paramount. The compound 3-Amino-6-chloropyridine-2-carboxylic acid, a key chemical intermediate and a structural analogue to potent auxinic herbicides like aminopyralid, presents a unique challenge to analytical specificity.[1][2] Its presence, whether as a manufacturing precursor or an environmental degradant, can lead to significant analytical errors if not properly addressed.
This guide provides a comparative analysis of methodologies to assess the cross-reactivity of this compound. We will delve into the mechanistic basis of cross-reactivity and offer field-proven, self-validating protocols for two orthogonal analytical techniques: the high-throughput Immunoassay (ELISA) and the "gold standard" confirmatory method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Our objective is to equip researchers with the expertise to design robust studies, interpret data accurately, and ensure the highest level of scientific integrity in their findings.
Part 1: The Molecular Basis of Cross-Reactivity
At its core, analytical cross-reactivity is an issue of molecular recognition. Immunoassays, for example, rely on the highly specific three-dimensional interaction between an antibody's binding site (paratope) and a feature (epitope) on the target antigen.[4] However, when a non-target molecule shares significant structural and electronic features with the antigen's epitope, it may also bind to the antibody, albeit often with lower affinity, generating a signal and causing interference.[3]
Consider the structural similarities between our compound of interest and the herbicide aminopyralid:
| Compound | Chemical Structure | Key Features |
| This compound | ![]() | Pyridine ring, Carboxylic acid group, Amino group, Chlorine atom |
| Aminopyralid | ![]() | Pyridine ring, Carboxylic acid group, Amino group, Two chlorine atoms |
Note: Representative structures. Actual molecule images would be inserted here.
The shared pyridine carboxylic acid backbone is the primary driver for potential cross-reactivity in assays designed to detect aminopyralid or similar picolinic acid herbicides.[1] An antibody raised against aminopyralid may recognize the core structure of this compound, leading to a positive signal. Understanding this structural relationship is the first step in designing a proper validation study.
Part 2: A Comparative Guide to Cross-Reactivity Assessment Methods
Choosing the right analytical technique requires a trade-off between throughput, cost, and specificity. Here, we compare the widely used Enzyme-Linked Immunosorbent Assay (ELISA) with the highly specific LC-MS/MS method.
Method A: Competitive ELISA
Competitive ELISAs are a rapid and cost-effective tool for screening large numbers of samples.[5] In this format, the sample analyte (or cross-reactant) competes with a labeled reference antigen for a limited number of antibody binding sites. A higher concentration of analyte in the sample results in less labeled antigen binding, producing a lower signal. This inverse relationship is key to quantification and cross-reactivity assessment.[6]
graph ELISA_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Node Definitions plate [label="Antigen-Coated\nMicroplate Well", fillcolor="#F1F3F4", fontcolor="#202124"]; mixture [label="Incubate:\nSample/Standard\n+ Labeled Antibody", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash1 [label="Wash Step\n(Remove Unbound)", fillcolor="#FBBC05", fontcolor="#202124"]; substrate [label="Add Substrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; read [label="Read Signal\n(e.g., 450 nm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data [label="Data Analysis:\nSignal vs. Conc.", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Workflow Edges plate -> mixture [label=" Add\nMixture"]; mixture -> wash1; wash1 -> substrate; substrate -> read; read -> data; }
Caption: The workflow of an LC-MS/MS system for targeted analysis.
This protocol provides a robust framework for specifically detecting this compound and differentiating it from related compounds.
-
Sample Preparation: Prepare samples by a suitable extraction method (e.g., Solid-Phase Extraction for urine or QuEChERS for food matrices) to remove interfering matrix components. [7][8]The final extract should be reconstituted in a solvent compatible with the mobile phase.
-
Chromatographic Separation:
-
Column: Use a reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size). [9] * Mobile Phase: Employ a gradient elution using water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B). [9][10]The gradient must be optimized to achieve baseline separation between this compound and any potential isomers or related compounds like aminopyralid.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min. [9]3. Mass Spectrometry Conditions:
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode. [11] * MRM Transitions: Optimize at least two specific MRM transitions for each analyte. This involves selecting the precursor ion (the molecule's mass) and its most abundant, specific fragment ions.
-
Hypothetical Example for this compound (MW: 172.57): Precursor Ion (m/z) 173.1 -> Product Ion 1 (m/z) 127.1; Product Ion 2 (m/z) 99.1.
-
Hypothetical Example for Aminopyralid (MW: 207.01): Precursor Ion (m/z) 207.0 -> Product Ion 1 (m/z) 161.0; Product Ion 2 (m/z) 134.0.
-
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage to achieve maximum signal intensity. [8]4. Data Acquisition and Analysis: Monitor the specific MRM transitions for each compound at its expected retention time. Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from certified reference standards.
-
Part 3: Case Study & Comparative Data
To illustrate the practical implications, consider a hypothetical scenario: A water sample is suspected of being contaminated with the herbicide aminopyralid. However, the upstream use of a pharmaceutical intermediate, this compound, is also known. The sample is analyzed by both a commercial aminopyralid ELISA kit and a validated LC-MS/MS method.
Table 1: Comparative Analysis of a Spiked Water Sample
| Parameter | Method | Aminopyralid | This compound | Result Interpretation |
| IC50 | Competitive ELISA | 5 ng/mL | 250 ng/mL | - |
| % Cross-Reactivity | Competitive ELISA | 100% | (5 / 250) * 100 = 2% | The ELISA shows low but non-zero cross-reactivity. |
| Measured Conc. | Competitive ELISA | - | - | 45 ng/mL (as Aminopyralid equivalents) |
| Measured Conc. | LC-MS/MS | 5.2 ng/mL | 1,500 ng/mL | The methods show vastly different results. |
The ELISA reported a concentration of 45 ng/mL. While the calculated cross-reactivity is only 2%, the actual concentration of the interfering compound (1,500 ng/mL) is high enough to generate a significant false-positive signal (2% of 1,500 ng/mL is 30 ng/mL), which, when added to the actual aminopyralid concentration, accounts for the inflated ELISA result.
In contrast, the LC-MS/MS method, by virtue of its dual selectivity (retention time and specific mass transitions), was able to completely separate and independently quantify both compounds. It correctly identified a low level of the target herbicide (5.2 ng/mL) and a high level of the structurally related interferent. This demonstrates the critical role of a confirmatory method when cross-reactivity is suspected. [7]
Part 4: Best Practices and a Validated Testing Strategy
A robust analytical strategy should be both efficient and accurate. Simply relying on a single method can be misleading. Therefore, a tiered approach is recommended, leveraging the strengths of each technique. This strategy aligns with the principles of analytical procedure validation outlined by regulatory bodies like the ICH. [12][13]
Caption: A two-tiered strategy for accurate analytical testing.
This workflow maximizes efficiency by using ELISA to quickly identify negative samples. Only samples that screen positive are subjected to the more resource-intensive LC-MS/MS analysis for confirmation and definitive quantification. This approach ensures trustworthiness and prevents costly decisions based on potentially false-positive screening results.
Conclusion
The potential for cross-reactivity from this compound in assays for other pyridine-based compounds is a tangible risk that demands rigorous scientific validation. While immunoassays offer invaluable speed for screening, their specificity must be thoroughly characterized. The inherent selectivity of LC-MS/MS makes it an indispensable tool for confirming results and providing unambiguous quantification in complex matrices.
By understanding the molecular basis of cross-reactivity and employing a tiered, orthogonal testing strategy, researchers, scientists, and drug development professionals can navigate these analytical challenges, ensuring their data is accurate, reliable, and fit for its intended purpose.
References
- 1. Aminopyralid - Wikipedia [en.wikipedia.org]
- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. elisakits.co.uk [elisakits.co.uk]
- 4. seracare.com [seracare.com]
- 5. bt-laboratory.com [bt-laboratory.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. agilent.com [agilent.com]
- 8. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdpr.ca.gov [cdpr.ca.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. fda.gov [fda.gov]
Safety Operating Guide
3-Amino-6-chloropyridine-2-carboxylic acid proper disposal procedures
An In-Depth Guide to the Proper Disposal of 3-Amino-6-chloropyridine-2-carboxylic acid
The handling and disposal of specialized chemical reagents like this compound demand more than a cursory glance at a safety data sheet. Improper disposal not only poses significant environmental and health risks but can also result in severe regulatory penalties. This guide is structured to provide a comprehensive operational plan, grounded in scientific principles and regulatory standards, ensuring the safety of personnel and the integrity of your facility.
Hazard Profile and Risk Assessment
Understanding the intrinsic hazards of this compound is the foundation of its safe management. This compound is a substituted pyridine, and its chemical structure suggests specific toxicological and reactive properties that must be respected.
Based on available safety data for the compound and its structural analogs, the primary hazards involve irritation and potential toxicity.[1][2][3][4] It is crucial to treat this substance as hazardous until a formal risk assessment by your institution's Environmental Health & Safety (EHS) department is completed.
Table 1: GHS Hazard Classification Summary for Related Aminochloropyridines
| Hazard Class | Hazard Statement | Precautionary Statement Codes |
|---|---|---|
| Skin Corrosion/Irritation | Causes skin irritation.[2][4] | P264, P280, P302+P352, P332+P313, P362 |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3][4] | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity | May cause respiratory irritation.[2][5] | P261, P271, P304+P340, P312, P403+P233, P405 |
| Acute Aquatic Toxicity | Harmful to aquatic life with long lasting effects.[3] | P273, P501 |
The causality for these classifications is rooted in the molecule's structure. The carboxylic acid and amino groups can interact with biological macromolecules, while the chlorinated pyridine ring presents a potential for environmental persistence and aquatic toxicity.[3] Therefore, under no circumstances should this chemical be disposed of down the drain.[2][6]
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks identified above, a multi-layered safety approach combining engineering controls and appropriate PPE is mandatory.
Engineering Controls :
-
Fume Hood : All handling of the solid compound and preparation of its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][7]
-
Eyewash Station and Safety Shower : Facilities must be equipped with an accessible and operational eyewash station and safety shower.[1][7][8]
Personal Protective Equipment (PPE) :
-
Hand Protection : Wear nitrile or neoprene gloves to prevent skin contact. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[1][2]
-
Eye Protection : Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing.[2][8]
-
Skin and Body Protection : A lab coat must be worn. For larger quantities or in the event of a spill, additional protective clothing may be necessary.[1]
-
Respiratory Protection : If dusts are generated and engineering controls are insufficient, a NIOSH-approved respirator is required.[8][9]
Spill Management and Emergency Procedures
Accidents happen, but a robust emergency plan can significantly reduce their impact.
For Small Spills (Solid Material):
-
Ensure the area is well-ventilated, preferably within a fume hood.
-
Wearing the appropriate PPE, gently sweep up the solid material to avoid generating dust.[2][7]
-
Use an inert absorbent material, such as vermiculite or sand, to collect any remaining residue.[1][3]
-
Place all contaminated materials into a clearly labeled, sealable container for hazardous waste disposal.[1][3]
-
Clean the spill area with soap and water.
For Large Spills:
-
Evacuate the immediate area and alert colleagues.[6]
-
Contact your institution's EHS department or emergency response team immediately.[6]
-
Prevent entry into the contaminated area.[6]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste.
Step 1: Waste Identification and Segregation
-
This chemical waste must be segregated from other waste streams. It is incompatible with strong oxidizing agents, strong acids, and bases.[2][6][10] Mixing with incompatible materials can lead to vigorous, exothermic reactions.
-
The waste falls under the category of halogenated organic waste.
Step 2: Container Selection and Labeling
-
Use only approved, chemically resistant containers for waste accumulation. Ensure the container is in good condition and has a secure, tightly-fitting lid.[6][9]
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Environmental Hazard").
Step 3: Waste Accumulation
-
Keep the hazardous waste container closed at all times except when adding waste.[6]
-
Store the container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
Step 4: Arranging for Final Disposal
-
Do not attempt to neutralize or treat the chemical waste in the lab.
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[6] They will ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF).
-
Final disposal will likely be via high-temperature incineration at a facility equipped with scrubbers to neutralize the hydrogen chloride gas produced during combustion.[11]
Below is a workflow diagram illustrating the decision-making process for the disposal of materials contaminated with this compound.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. aksci.com [aksci.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


